4,4,4-Trifluoro-1-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRFUGHXKNNIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196714 | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-18-7 | |
| Record name | 4,4,4-Trifluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluorobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful tool for modulating the bioactivity and performance of molecules.[1] Within the arsenal of fluorinated building blocks, 4,4,4-Trifluoro-1-butanol stands out as a versatile and highly valuable intermediate. This guide, intended for chemists and researchers in the pharmaceutical and chemical industries, provides a comprehensive technical overview of this compound, encompassing its fundamental properties, synthesis, reactivity, applications, and safe handling.
Physicochemical Properties: A Foundation for Application
This compound, a colorless liquid, possesses a unique combination of properties stemming from the presence of the trifluoromethyl group. These characteristics are crucial for its application in synthesis and material science.
Table 1: Key Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 461-18-7 |
| Molecular Formula | C₄H₇F₃O |
| Molecular Weight | 128.09 g/mol |
| Appearance | Colorless liquid |
| Density | 1.193 g/cm³ at 25 °C |
| Boiling Point | 122-127 °C |
| Flash Point | 52 °C (125.6 °F) |
| Refractive Index | 1.3425 - 1.343 |
| Vapor Pressure | 6 mmHg at 25 °C |
The trifluoromethyl group significantly influences the molecule's polarity and hydrogen bonding capabilities. While the hydroxyl group can act as a hydrogen bond donor, the electron-withdrawing nature of the CF₃ group enhances the acidity of the hydroxyl proton compared to non-fluorinated butanol. This has implications for its reactivity and use as a solvent.
Synthesis of this compound: A Review of Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and limitations regarding starting materials, reaction conditions, and scalability.
Reduction of Trifluoro-substituted Carboxylic Acids and Esters
A common approach involves the reduction of 4,4,4-trifluorobutyric acid or its esters.[4] This method, while conceptually straightforward, often requires potent reducing agents like lithium aluminum hydride (LiAlH₄), which can be hazardous and challenging to handle on a large scale.[4][5] Alternative reducing systems, such as sodium borohydride in combination with a Lewis acid, have also been explored to mitigate these risks.[6]
Grignard and Organolithium Reactions
More recent and versatile methods utilize Grignard reagents or organolithium compounds. One patented method describes the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone, which is then reduced and deprotected to yield the final product.[4] This multi-step process offers flexibility in precursor design but requires careful control of reaction conditions.[4]
Another approach involves the preparation of a Grignard reagent from 2-bromoethanol (with a protected hydroxyl group) followed by a coupling reaction with a trifluoroethylating agent.[5]
Caption: Grignard-based synthesis of this compound.
One-Pot Synthesis from 3-Halogen-1,1,1-trifluoropropane
A one-pot method starting from 3-halogen-1,1,1-trifluoropropane has also been reported.[6] This process involves the formation of an organometallic intermediate (either Grignard or organolithium) which then reacts with dimethylformamide (DMF) to generate 4,4,4-trifluorobutanal. Subsequent reduction with a borohydride yields the desired alcohol.[6] This streamlined approach can be advantageous for large-scale production.
Experimental Protocol: A Representative Synthesis
The following is a generalized procedure based on a patented method for the synthesis of this compound:[7]
-
Protection of 3-Chloropropanol: To a solution of 3-chloropropanol and a catalytic amount of p-toluenesulfonic acid in dichloromethane, 3,4-dihydropyran is added. The reaction is stirred at room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield 2-(3-chloropropoxy)tetrahydro-2H-pyran.[7]
-
Trifluoromethylation: The protected chloropropane is then reacted with a trifluoromethyl source in the presence of a suitable catalyst in an anhydrous solvent under an inert atmosphere.[7]
-
Deprotection: The resulting 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran is dissolved in ethanol with a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and heated to effect deprotection.[7]
-
Purification: The final product, this compound, is purified by distillation.[7] A yield of over 90% with a purity of >99% can be achieved.[7]
Chemical Reactivity and Applications
The utility of this compound lies in its role as a versatile building block for introducing the trifluorobutyl moiety into a wide range of molecules.
Key Reactions
-
Esterification: The primary alcohol functionality readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters.
-
Etherification: It can be converted to ethers through Williamson ether synthesis or other etherification protocols.
-
Oxidation: Oxidation of the primary alcohol can yield 4,4,4-trifluorobutanal or 4,4,4-trifluorobutyric acid, depending on the oxidizing agent and reaction conditions.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., Cl, Br) using standard halogenating agents.
Caption: Key reactions of this compound.
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the pharmacological profile of a drug candidate. This compound serves as a key starting material for the synthesis of:
-
Enzyme Inhibitors: It is used in the synthesis of inhibitors for enzymes such as monoamine oxidase B and central nervous system lactones and lactams.[7]
-
Immuno-modulating Agents: The trifluorobutyl moiety has been incorporated into various immunomodulatory compounds.[4][7]
-
Antipsychotic Drugs: It is a building block for certain anti-schizophrenia medications.[7]
The introduction of the trifluorobutyl group can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can also enhance binding affinity to target proteins through favorable interactions.
Applications in Materials Science
Beyond pharmaceuticals, this compound finds applications in the development of advanced materials:
-
Liquid Crystals: It is used to synthesize biphenyl liquid crystal materials containing fluoroalkyl ethers, which are valued for their unique electro-optical properties.[7]
-
Polymers and Coatings: Incorporation of the trifluorobutyl group can enhance the thermal stability, chemical resistance, and durability of polymers and coatings.
-
Semiconductors: It serves as an intermediate in the synthesis of TCNQ (tetracyanoquinodimethane) derivatives, which are used in organic conductors.[7]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
Table 2: Spectral Data for this compound
| Technique | Key Features |
| ¹H NMR | Characteristic multiplets for the three methylene groups and a triplet for the hydroxyl proton. The methylene group adjacent to the CF₃ group will show coupling to the fluorine atoms. |
| ¹³C NMR | Four distinct carbon signals, with the carbon of the CF₃ group appearing as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single signal (a triplet) corresponding to the three equivalent fluorine atoms. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and strong C-F stretching bands typically in the 1000-1350 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns. |
Safety, Handling, and Storage
This compound is a flammable liquid and requires careful handling to ensure safety in a laboratory or industrial setting.[2][8]
-
Hazards: It is classified as a flammable liquid.[2][8] It can cause skin and serious eye irritation and may cause respiratory irritation.[2][8] It is harmful if swallowed.[9]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Use only in a well-ventilated area, preferably in a fume hood.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[8]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8]
Conclusion
This compound is a pivotal fluorinated building block with broad applications in drug discovery, medicinal chemistry, and materials science. Its unique physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in the development of novel and improved chemical entities.
References
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An In-depth Technical Guide to the Physical Properties of 4,4,4-Trifluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendancy of Fluorinated Building Blocks in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science. The unique electronic properties of the trifluoromethyl group (CF3) can profoundly alter the physicochemical and biological characteristics of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 4,4,4-Trifluoro-1-butanol, a structurally simple yet functionally potent fluorinated alcohol, serves as a critical building block in the synthesis of a diverse array of more complex molecules. A thorough understanding of its fundamental physical properties is therefore paramount for its effective and safe utilization in research and development. This guide provides a comprehensive overview of these properties, grounded in experimental data and an exploration of the underlying chemical principles.
Core Physical Properties of this compound
A summary of the key physical properties of this compound is presented below, with comparative data for its non-fluorinated analog, 1-butanol, to highlight the impact of the trifluoromethyl group.
| Property | This compound | 1-Butanol |
| Molecular Formula | C4H7F3O[1][2][3] | C4H10O |
| Molecular Weight | 128.09 g/mol [2][3] | 74.12 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Density | 1.193 - 1.212 g/mL at 25 °C[1][2] | 0.810 g/cm³ at 20 °C |
| Boiling Point | 122 - 127 °C[2][3] | 117.7 °C |
| Melting Point | Data not readily available | -89.8 °C |
| Flash Point | 50.6 - 52 °C (closed cup)[1][2] | 35 °C (closed cup) |
| Refractive Index (nD) | 1.343 at 20 °C[2][3] | 1.399 at 20 °C |
| Vapor Pressure | 6 mmHg at 25 °C[1] | 6.7 hPa (approx. 5 mmHg) at 20 °C |
| Solubility in Water | Moderately soluble | 73 g/L at 25 °C |
The Influence of the Trifluoromethyl Group: A Mechanistic Perspective
The trifluoromethyl group is a powerful electron-withdrawing group, a characteristic that significantly influences the physical properties of this compound when compared to 1-butanol.
Boiling Point and Density
The substantial increase in both boiling point and density can be attributed to the replacement of three hydrogen atoms with three fluorine atoms. Fluorine's high atomic mass compared to hydrogen directly contributes to a higher molecular weight and, consequently, a greater density. The boiling point is elevated due to stronger intermolecular forces. While the CF3 group is generally considered non-polar, the strong inductive effect of the fluorine atoms polarizes the C-F bonds, leading to stronger dipole-dipole interactions between molecules.
Refractive Index
The lower refractive index of this compound compared to 1-butanol is a direct consequence of the high electronegativity of the fluorine atoms. This high electronegativity results in tightly held electrons that are less easily polarized by incoming light, leading to a lower refractive index.
Solubility
Experimental Protocols for Property Determination
To ensure the accuracy and reliability of the physical property data, standardized experimental methods must be employed. The following section outlines the principles and general procedures for determining some of the key physical properties of this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.
Caption: Workflow for boiling point determination using a Thiele tube.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.
-
Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the sample.
-
Apparatus Assembly: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Density Measurement (Pycnometer Method)
A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid.
Caption: Logical flow for density determination using a pycnometer.
Methodology:
-
Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed.
-
Volume Calculation: The volume of the pycnometer is calculated using the mass of the water and its known density at that temperature.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound and weighed.
-
Density Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The Abbe refractometer is a common laboratory instrument for the measurement of the refractive index of liquids.
Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Flash Point Determination (Pensky-Martens Closed-Cup Method)
The Pensky-Martens closed-cup tester is a standard apparatus for determining the flash point of flammable liquids.
Methodology:
-
Sample Preparation: A specified volume of this compound is placed in the test cup of the apparatus.
-
Heating: The sample is heated at a slow, constant rate while being stirred.
-
Ignition Source Application: At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.
Safety and Handling Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also classified as an eye irritant and may be harmful if swallowed. Always consult the Safety Data Sheet (SDS) before handling this chemical. Use in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The physical properties of this compound are a direct reflection of its unique molecular structure, particularly the presence of the trifluoromethyl group. Its density, boiling point, and refractive index are all significantly influenced by the high electronegativity and mass of the fluorine atoms. A thorough understanding of these properties, coupled with the use of standardized experimental techniques for their determination, is essential for the successful and safe application of this important fluorinated building block in the fields of drug development and materials science.
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Measuring density | Class experiment - RSC Education. (URL: [Link])
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Refractive Index: All You Need to Know - Mettler Toledo. (URL: [Link])
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6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (URL: [Link])
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4,4,4-Trifluoro-1-butanol molecular weight and formula
An In-Depth Technical Guide to 4,4,4-Trifluoro-1-Butanol for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal fluorinated building block in modern chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, applications, and handling. We will delve into its unique properties conferred by the trifluoromethyl group and its strategic importance in creating next-generation pharmaceuticals and advanced materials.
Core Concepts: The Molecular Identity of this compound
This compound (CAS: 461-18-7) is a colorless liquid that has garnered significant attention as a key intermediate in organic synthesis.[1] Its structure, featuring a terminal trifluoromethyl (CF₃) group on a butanol backbone, imparts a unique combination of physical and chemical properties that are highly sought after in specialized fields.
The high electronegativity of the fluorine atoms creates a strong dipole moment and enhances the molecule's ability to form stable hydrogen bonds, a characteristic that influences its reactivity and application.[1][2] In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2][3] The CF₃ group in this compound serves as a lipophilic yet metabolically robust moiety, making it an invaluable synthon for drug design.[3]
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification protocols, and safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃O | [4] |
| Molecular Weight | 128.09 g/mol | |
| CAS Number | 461-18-7 | |
| Density | ~1.193 - 1.212 g/mL at 25 °C | |
| Boiling Point | 122 °C to 127 °C at 760 mmHg | [4] |
| Flash Point | 50.6 °C - 52 °C | |
| Refractive Index | ~1.343 at 20 °C | |
| Vapor Pressure | 6 mmHg at 25 °C |
Synthesis Pathways: A Strategic Analysis
The synthesis of this compound has evolved to overcome challenges associated with cost, safety, and environmental impact. The choice of a synthetic route is often a trade-off between reagent availability, reaction conditions, and overall yield.
Method 1: Reduction of 4,4,4-Trifluorobutyric Acid or its Esters
A traditional approach involves the reduction of 4,4,4-trifluorobutyric acid or its esters.[2]
-
Causality: This method is chemically straightforward, leveraging powerful reducing agents to convert the carboxylic acid or ester functionality directly to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is often used due to its high reactivity. However, its use presents significant safety hazards and is expensive, making it less suitable for large-scale industrial production.[5] Sodium borohydride (NaBH₄) is a milder and safer alternative, but may require harsher reaction conditions or catalysts to achieve the desired reduction.[2]
Method 2: A Modern Approach via Grignard Reaction
A more recent and industrially viable method avoids hazardous reagents like LiAlH₄ and environmentally damaging Freons.[2] This pathway involves a multi-step synthesis starting from readily available and cheaper materials.
-
Expertise & Trustworthiness: This self-validating protocol ensures a controlled and scalable synthesis. Each step is designed to produce a stable intermediate, minimizing side reactions and simplifying purification.
-
Step 1: Synthesis of Benzyloxy-Substituted Alkyl-Trifluoromethyl Ketone.
-
Ethyl trifluoroacetate is reacted with a benzyloxy-containing Grignard reagent.
-
The reaction is initiated at -20 °C by slowly adding the Grignard reagent to ethyl trifluoroacetate to control the exothermic reaction and prevent side product formation. The temperature is then allowed to rise to room temperature to drive the reaction to completion.[2]
-
-
Step 2: Reduction to 1-Benzyloxy-Trifluoro-Substituted Alkyl.
-
The ketone intermediate from Step 1 is reduced. A common method is the Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium tert-butoxide at room temperature.[2] This avoids the use of metal hydrides.
-
-
Step 3: Hydrolysis to this compound.
-
The benzyloxy protecting group is removed via hydrolysis, often catalyzed by a Lewis acid (e.g., ferric trichloride) in an organic solvent like dichloromethane, to yield the final product.[2]
-
Caption: Grignard-based synthesis workflow for this compound.
Core Applications in Drug Discovery and Advanced Materials
This compound is a cornerstone intermediate for synthesizing high-value molecules across multiple sectors.
Pharmaceutical Sector
Its primary value lies in its role as a building block for complex active pharmaceutical ingredients (APIs). The presence of the CF₃ group can significantly enhance a drug's pharmacokinetic profile.[3]
-
Central Nervous System (CNS) Inhibitors: It is used to prepare lactone and lactam compounds that act as inhibitors in the central nervous system.[1][2]
-
Immune Agents & Anti-Schizophrenia Drugs: The compound serves as a precursor in the synthesis of novel immune-modulating agents and drugs for treating schizophrenia.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
Caption: Synthetic pathways from this compound to therapeutic classes.
Advanced Materials
Beyond pharmaceuticals, it is crucial in the development of:
-
Liquid Crystal Materials: Used to synthesize biphenyl liquid crystals containing fluoroalkyl ethers.[1]
-
Semiconductors: Employed in the synthesis of TCNQ (tetracyanoquinodimethane) derivatives for organic electronics.[1]
-
Agrochemicals: Contributes to the creation of pesticides with enhanced efficacy and targeted activity.
Safety, Handling, and Disposal
Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous chemical that requires careful handling.
GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[6][7] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6][7] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[6][7] |
| Skin Irritation | H315 | Causes skin irritation.[8] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[4][8] |
Protocol for Safe Laboratory Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] The electrical equipment must be explosion-proof.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use carbon dioxide, dry chemical, or foam fire extinguishers.[9] Vapors are heavier than air and may travel to an ignition source and flash back.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] The storage class code is 3 (Flammable liquids).[6]
-
Spill & Disposal: In case of a spill, remove all ignition sources and absorb with an inert material (e.g., sand, vermiculite).[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its unique trifluoromethyl group provides a strategic advantage for designing molecules with enhanced stability, lipophilicity, and biological activity. Understanding its synthesis, properties, and safe handling is essential for any research professional seeking to leverage the power of fluorine chemistry. As synthetic methodologies become more efficient and sustainable, the applications for this versatile building block will undoubtedly continue to expand.
References
- Du X, Cheng J. (2021). New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
- Method synthesizing 4, 4, 4-trifluoro butanol. (2013).
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4,4,4-Trifluorobutanal PubChem Entry. National Center for Biotechnology Information. [Link]
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Singh, I., Kumar, A., & Singh, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100958. [Link]
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solubility of 4,4,4-Trifluoro-1-butanol in organic solvents
An In-depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-butanol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a fluorinated organic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique molecular structure, featuring a polar hydroxyl group and a highly electronegative trifluoromethyl terminus, imparts a distinct solubility profile that is critical for its application in chemical synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, predictive data for its behavior in various organic solvent classes, and a robust experimental protocol for quantitative solubility determination.
Introduction: The Significance of a Unique Molecular Architecture
This compound (CF₃(CH₂)₃OH) is a colorless liquid with a molecular weight of 128.09 g/mol and a boiling point of approximately 122-124°C.[2] The incorporation of a trifluoromethyl group into a butanol backbone creates a molecule with a fascinating duality. The hydroxyl (-OH) group provides a site for hydrogen bonding, a characteristic typical of alcohols, while the trifluoromethyl (-CF₃) group introduces high polarity and alters the molecule's lipophilicity.
Understanding the solubility of this compound is paramount for chemists and formulation scientists. The choice of solvent dictates reaction kinetics, influences crystallization and purification processes, and is a critical parameter in the development of stable, effective drug delivery systems. This guide serves to elucidate the factors that control the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.
The Science of Solubility: A Tale of Intermolecular Forces
The solubility of a substance is governed by the fundamental principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.[3][4][5][6] For a solution to form, the energy released from new solute-solvent interactions must be comparable to or greater than the energy required to overcome the existing solute-solute and solvent-solvent interactions.[5] In the case of this compound, three primary forces are at play.
-
Hydrogen Bonding: The hydroxyl group is the most significant contributor to its solubility in polar, protic solvents. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[3][7][8] This allows for strong, favorable interactions with solvents like water, methanol, and ethanol.
-
Dipole-Dipole Interactions: The strong electronegativity of the fluorine and oxygen atoms creates a significant molecular dipole. This allows for strong electrostatic attractions with other polar molecules, particularly polar aprotic solvents such as acetone, dimethyl sulfoxide (DMSO), and ethyl acetate.[3][7]
-
London Dispersion Forces: These are weak, temporary forces present in all molecules.[3][7] While the C₄ alkyl chain contributes to these forces, the highly fluorinated tail has unique characteristics. It is less polarizable than a simple alkyl chain, which can weaken its interactions with nonpolar aliphatic solvents like hexane.
The trifluoromethyl group provides a unique twist. While it increases the overall polarity of the molecule, its "fluorous" nature can lead to reduced solubility in hydrocarbon-based nonpolar solvents compared to its non-fluorinated analog, 1-butanol.[9]
Caption: Key intermolecular forces in this compound.
Solubility Profile Across Organic Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol | Miscible | Strong hydrogen bonding between the solute's -OH and solvent's -OH groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Chlorinated | Dichloromethane, Chloroform | Miscible | Dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Soluble / Miscible | Dipole-induced dipole and London dispersion forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Dipole-dipole interactions and hydrogen bond acceptance by the ether oxygen. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Partially Miscible to Immiscible | The energy gained from weak London dispersion forces is insufficient to overcome the strong hydrogen bonding between the alcohol molecules. |
Expert Insight: The behavior of this compound can be contrasted with its non-fluorinated analog, 1-butanol. While 1-butanol is miscible with many organic solvents, its solubility in water is limited (approx. 7.3 g/100 mL at 25°C).[10][11] The trifluorinated version is expected to show enhanced affinity for polar aprotic solvents due to its stronger dipole moment but may exhibit reduced solubility in purely hydrocarbon solvents due to the less favorable interactions of the -CF₃ group.
Experimental Protocol: A Self-Validating System for Solubility Determination
To ensure accuracy and reproducibility, a systematic approach to solubility determination is essential. The following protocol outlines the industry-standard isothermal shake-flask method.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
To several vials, add a measured amount of the chosen solvent (e.g., 5 mL).
-
Add an excess of this compound to each vial to create a slurry. The presence of undissolved solute is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
-
Record the exact mass of the transferred saturated solution.
-
-
Quantification:
-
Dilute the sample in the volumetric flask to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID method.
-
Calculate the original concentration in the saturated solution (in g/L or mol/L) by accounting for the dilution factor.
-
Caption: Workflow for quantitative solubility determination.
Conclusion
The solubility of this compound is a complex interplay of strong hydrogen bonding, significant dipole-dipole forces, and unique dispersion interactions imparted by its fluorinated tail. It is predicted to be highly miscible with a wide range of polar protic and aprotic organic solvents, making it a versatile compound for various applications. However, its interaction with nonpolar aliphatic solvents is expected to be limited. For researchers and drug development professionals, a thorough understanding of these principles, coupled with rigorous experimental verification as outlined in this guide, is essential for leveraging the full potential of this valuable fluorinated alcohol.
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An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-1-butanol
This guide provides a comprehensive overview of the boiling point and density of 4,4,4-Trifluoro-1-butanol, a fluorinated organic compound of significant interest in modern research and development. This document is intended for researchers, scientists, and drug development professionals, offering not only core data but also detailed experimental protocols and the scientific rationale behind these methodologies.
Introduction: The Significance of this compound in Scientific Research
This compound (CAS No. 461-18-7) is a colorless liquid with the molecular formula C4H7F3O.[1] The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in various fields, particularly in the pharmaceutical and materials science sectors.[2] In drug discovery, for instance, the presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately improving its pharmacokinetic profile and therapeutic efficacy.[2][3][4] this compound serves as a key building block in the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and advanced polymers.[5][6] A thorough understanding of its fundamental properties, such as boiling point and density, is paramount for its effective use in synthesis, process development, and quality control.
Physicochemical Data of this compound
The accurate determination and reporting of the boiling point and density are crucial for the safe handling, storage, and application of this compound. The following table summarizes the key physical properties of this compound, compiled from various reputable sources.
| Property | Value | Source(s) |
| Boiling Point | 122-127 °C at 760 mmHg | [1][7] |
| Density | 1.193 - 1.212 g/mL at 25 °C | [1][7][8] |
| Molecular Weight | 128.09 g/mol | [1][7] |
| Flash Point | 50.6 - 52 °C (123.1 - 125 °F) | [1] |
| Refractive Index | ~1.343 at 20 °C | [1][7] |
Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity. It is imperative to consider the purity of the substance when comparing experimental data with literature values.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For a pure substance, the boiling point is a characteristic physical constant that can be used for identification and purity assessment. Several methods can be employed for its determination, with the choice depending on the sample volume and the required accuracy.
Method 1: Simple Distillation
This classic method is suitable when a relatively large volume of the liquid (typically >5 mL) is available.[6][10] The principle lies in heating the liquid to its boiling point, allowing the vapor to rise and come into contact with a thermometer bulb before being condensed and collected.
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a measured volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. This is crucial to prevent bumping and ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Heating and Distillation: Gently heat the flask using a heating mantle or a water bath. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer. The temperature should remain constant during the distillation of a pure liquid.
-
Data Recording: Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10]
-
Why boiling chips? To provide nucleation sites for bubbles to form, preventing superheating of the liquid followed by violent boiling (bumping).
-
Why correct thermometer placement? To accurately measure the temperature of the vapor phase that is in equilibrium with the liquid, not the temperature of the superheated liquid or the cooler glassware.
-
Self-Validation: A constant temperature reading during the distillation of the majority of the sample is a strong indicator of a pure substance.
Caption: Workflow for Boiling Point Determination by Simple Distillation.
Method 2: Thiele Tube Method (Micro-scale)
This method is ideal when only a small amount of the sample is available.[10] It relies on the principle of observing the temperature at which the vapor pressure of the liquid inside a capillary tube equals the external pressure.
-
Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube or a fusion tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a micro-burner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]
-
Why the inverted capillary? It traps a small amount of air. As the liquid is heated, the air expands and is expelled, followed by the vapor of the liquid.
-
Why is the boiling point recorded on cooling? As the apparatus cools, the vapor pressure of the liquid decreases. When the vapor pressure inside the capillary becomes equal to the external atmospheric pressure, the liquid is drawn back into the tube. This point represents the true boiling point.
-
Self-Validation: The process can be repeated by gentle reheating to confirm the temperature at which the liquid is re-expelled and then re-enters the capillary upon cooling. Consistent readings validate the measurement.
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Experimental Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[11] For liquids, density is typically measured in grams per milliliter (g/mL). Accurate density measurements are essential for converting between mass and volume, which is a common requirement in chemical synthesis and formulation.
Method: Pycnometer Method
The pycnometer method is a highly accurate technique for determining the density of liquids. It involves accurately measuring the mass of a known volume of the liquid.
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a glass flask with a specific volume).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass.
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer and record the mass.
-
Mass of Pycnometer with Deionized Water: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and weigh it.
-
Calculations:
-
Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)
-
Mass of water = (Mass of pycnometer with water) - (Mass of empty pycnometer)
-
Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)
-
Density of the liquid = (Mass of the liquid) / (Volume of pycnometer)
-
-
Why use a pycnometer? It is designed to hold a precise and reproducible volume of liquid.
-
Why calibrate with water? Water has a well-known density at various temperatures, making it an excellent standard for calibrating the exact volume of the pycnometer.
-
Self-Validation: Repeating the measurement multiple times and obtaining consistent results will ensure the accuracy of the determined density. Ensuring the temperature of the liquid is stable and recorded is crucial as density is temperature-dependent.
Caption: Workflow for Density Determination using a Pycnometer.
Safety and Handling Considerations
This compound is a flammable liquid and vapor.[7][8] It can cause skin and serious eye irritation.[7][8] Therefore, it is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
The physicochemical properties of this compound, particularly its boiling point and density, are fundamental parameters for its application in scientific research and industrial processes. The experimental methods outlined in this guide provide robust and reliable means for their determination. By understanding the principles behind these techniques and adhering to careful experimental practice, researchers can ensure the quality and consistency of their work with this versatile fluorinated compound.
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Introduction: Elucidating Fluorinated Structures with NMR Spectroscopy
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4,4-Trifluoro-1-butanol
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of compounds in solution.[1] For researchers and professionals in drug development, the ability to unambiguously determine the structure of a molecule is paramount. This guide focuses on this compound, a compound whose analysis serves as an excellent case study for the application of NMR to fluorinated organic molecules.
The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, introduces unique and informative complexities into both proton (¹H) and carbon-13 (¹³C) NMR spectra through heteronuclear spin-spin coupling.[2][3] Understanding these interactions is critical for accurate spectral interpretation. This whitepaper provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, blending theoretical predictions with practical, field-proven experimental protocols and data analysis techniques.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first analyze the molecular structure of this compound and identify the unique nuclear environments.
Structure: HO-C¹H₂-C²H₂-C³H₂-C⁴F₃
The molecule possesses four distinct carbon environments (C1, C2, C3, C4) and four unique proton environments (the hydroxyl proton, and the methylene protons on C1, C2, and C3). The powerful electron-withdrawing trifluoromethyl (-CF₃) group is expected to significantly influence the chemical shifts of nearby nuclei.
Caption: Molecular structure of this compound with carbons numbered.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four distinct signals. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4][5] In many cases, especially in non-polar solvents like CDCl₃ without rigorous purification, it appears as a broad singlet due to rapid chemical exchange.[6]
| Protons | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂OH | C1 | 3.6 - 3.8 | Triplet (t) | 2H |
| -CH₂- | C2 | 1.8 - 2.0 | Multiplet (m) | 2H |
| -CH₂CF₃ | C3 | 2.2 - 2.4 | Quartet of Triplets (qt) | 2H |
| -OH | O | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |
-
Protons at C1 (-CH₂OH): These protons are adjacent to the electronegative oxygen, shifting them downfield to ~3.7 ppm.[6] They are coupled to the two protons on C2, resulting in a triplet (³J_HH ≈ 6-8 Hz).
-
Protons at C2 (-CH₂-): Situated between two other methylene groups, these protons will be split by both the C1 and C3 protons. This will result in a complex multiplet, often referred to as a multiplet or a quartet of triplets.
-
Protons at C3 (-CH₂CF₃): These protons experience two types of coupling: coupling to the C2 protons (³J_HH) and coupling to the three fluorine atoms on C4 (³J_HF).[7] Proton-fluorine coupling through three bonds is significant, typically in the range of 5-15 Hz.[8] This results in a complex signal, best described as a quartet of triplets.
-
Hydroxyl Proton (-OH): As mentioned, this signal is often a broad singlet.[6] Its position can be confirmed by a "D₂O shake," where the addition of deuterium oxide causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[6]
Predicted ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR spectrum, four signals are expected. The key feature will be the splitting of carbon signals by the fluorine atoms. The magnitude of the C-F coupling constant (J_CF) is highly dependent on the number of bonds separating the two nuclei, providing valuable structural information.[9][10]
| Carbon | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant |
| -CH₂OH | C1 | ~60 | Singlet (s) or narrow multiplet | ⁴J_CF ≈ 0-2 Hz |
| -CH₂- | C2 | ~20 | Quartet (q) | ³J_CF ≈ 5 Hz |
| -CH₂CF₃ | C3 | ~32 | Quartet (q) | ²J_CF ≈ 20-30 Hz |
| -CF₃ | C4 | ~127 | Quartet (q) | ¹J_CF ≈ 270-290 Hz |
-
Carbon C4 (-CF₃): This carbon is directly bonded to three fluorine atoms, resulting in a large one-bond coupling constant (¹J_CF), which splits the signal into a prominent quartet.[11] The strong electronegativity of the fluorines also shifts this carbon significantly downfield.
-
Carbon C3 (-CH₂CF₃): This carbon is two bonds away from the fluorines. It will appear as a quartet due to ²J_CF coupling, with a much smaller coupling constant than C4.[7]
-
Carbon C2 (-CH₂-): Three bonds separate this carbon from the fluorines. It is expected to show a quartet due to ³J_CF coupling, with an even smaller coupling constant.
-
Carbon C1 (-CH₂OH): This carbon is four bonds away from the fluorines. The ⁴J_CF coupling is typically very small and may not be resolved, resulting in a signal that appears as a singlet.[12] Its chemical shift is primarily influenced by the attached hydroxyl group.[13]
Caption: Key Carbon-Fluorine (C-F) spin-spin couplings in this compound.
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to final processing.
Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[1] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent for this compound due to its excellent solubilizing properties for moderately polar organics and its relatively inert nature.[14] Using a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.[15]
-
Analyte Concentration:
-
For ¹H NMR , a concentration of 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ is optimal. This provides an excellent signal-to-noise ratio without causing significant line broadening.[14][16]
-
For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended. This is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope and obtain a good spectrum in a reasonable timeframe.[14][15]
-
-
Reference Standard: Add a small amount (~1% v/v) of tetramethylsilane (TMS) to the solvent. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universally accepted internal standard for referencing both ¹H and ¹³C spectra.[17]
-
Sample Handling:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent containing TMS and gently agitate until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any dust or particulate matter.[16]
-
Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern NMR probes.[14][18]
-
Data Acquisition Workflow
The following workflow outlines the logical steps for acquiring high-resolution NMR spectra. This process would typically be performed on a 400 MHz (or higher) spectrometer.
Caption: A logical workflow for NMR data acquisition and processing.
Data Processing
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the familiar frequency-domain spectrum.[19][20]
-
Fourier Transformation (FT): This is the core mathematical operation that converts the time-domain FID into a frequency-domain spectrum.[21][22]
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.
-
Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.
-
Integration: The relative areas under the ¹H NMR peaks are calculated to determine the ratio of protons in each unique environment.
Conclusion: A Cohesive Structural Portrait
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a cohesive and unambiguous structural portrait of the molecule. The predictable and highly informative nature of H-F and C-F coupling serves not as a complication, but as a powerful diagnostic tool. The large, characteristic splitting of the C4 signal in the ¹³C spectrum is an immediate indicator of a -CF₃ group, while the cascading effect of smaller long-range couplings on adjacent carbons and protons allows for the confident assignment of the entire carbon skeleton.
This guide demonstrates that by combining a foundational understanding of NMR principles with meticulous, field-proven experimental and processing workflows, researchers can confidently elucidate the structures of even complex fluorinated compounds, a critical capability in modern chemical research and drug development.
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A Guide to the FT-IR Spectroscopic Analysis of 4,4,4-Trifluoro-1-butanol
Introduction
4,4,4-Trifluoro-1-butanol (CF₃(CH₂)₃OH) is a fluorinated alcohol of significant interest in various scientific fields. It serves as a crucial building block in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries and is also utilized as a specialized solvent in organic synthesis and material science.[1][2] The incorporation of the trifluoromethyl (-CF₃) group imparts unique physicochemical properties, such as increased thermal stability and altered biological activity, making a thorough understanding of its molecular structure paramount.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules like this compound.[3] By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a distinct spectral "fingerprint," allowing for the identification of functional groups and offering insights into the intramolecular environment.[4][5] This guide provides an in-depth exploration of the FT-IR spectrum of this compound, detailing the theoretical underpinnings, a robust experimental protocol, and a comprehensive interpretation of its characteristic absorption bands.
Theoretical Framework: Vibrational Modes of this compound
The FT-IR spectrum of this compound is dominated by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group, the alkyl chain (-CH₂-), and the trifluoromethyl (-CF₃) group. The high electronegativity of the fluorine atoms in the -CF₃ group introduces significant inductive effects that influence the vibrational frequencies of adjacent bonds.
-
O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the region of 3550-3200 cm⁻¹.[6][7] This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[8] In dilute, non-polar solvents, this broad band may be accompanied by a sharper, weaker peak around 3600 cm⁻¹ corresponding to "free" or non-hydrogen-bonded O-H stretching.[7]
-
C-H Stretching: The C-H stretching vibrations of the methylene groups in the butyl chain are expected to appear in the 3000-2850 cm⁻¹ region. These are typically sharp to medium-intensity absorptions.
-
C-F Stretching: The carbon-fluorine bonds are responsible for very strong and characteristic absorption bands in the infrared spectrum.[9] The C-F stretching region is generally found between 1360 and 1000 cm⁻¹.[9][10] For a trifluoromethyl group, multiple strong absorption bands are expected due to symmetric and asymmetric stretching modes. These bands are often so intense that they can obscure other weaker signals in this region.[9]
-
C-O Stretching: The C-O stretching vibration of a primary alcohol typically appears as a strong band between 1050 and 1260 cm⁻¹.[11][12]
-
Bending Vibrations: The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions arising from bending vibrations (scissoring, wagging, twisting) of the C-H bonds and C-C bond stretching.[13] While complex, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[3][4]
Experimental Protocol: Acquiring the FT-IR Spectrum
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended technique for analyzing liquid samples like this compound due to its simplicity and minimal sample preparation.[11][14][15]
Methodology: ATR-FTIR
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.
-
Verify that the ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, is correctly installed.[14]
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[16]
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself. A typical background scan involves co-adding 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[16][17]
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution). The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.
-
Experimental Workflow Diagram
Caption: ATR-FTIR workflow for this compound.
Spectral Analysis and Interpretation
The FT-IR spectrum of this compound is a composite of the absorption bands of its constituent functional groups. The following table summarizes the expected key absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |
| 2960-2870 | Medium | C-H Stretch | Alkyl (-CH₂-) |
| ~1450 | Medium | C-H Bend (Scissoring) | Alkyl (-CH₂-) |
| 1350-1100 | Very Strong | C-F Stretch (Asymmetric & Symmetric) | Trifluoromethyl (-CF₃) |
| ~1050 | Strong | C-O Stretch | Primary Alcohol (C-OH) |
Detailed Interpretation
-
The Hydroxyl Region (3600-3200 cm⁻¹): A prominent, broad absorption centered around 3350 cm⁻¹ is the most unambiguous indicator of the alcohol's -OH group.[6][7] Its breadth is a testament to the strong intermolecular hydrogen bonding present in the liquid state.[8]
-
The Alkyl C-H Region (3000-2850 cm⁻¹): Expect to see multiple, relatively sharp peaks of medium intensity corresponding to the symmetric and asymmetric stretching of the C-H bonds in the three methylene (-CH₂-) groups of the butanol backbone.
-
The Trifluoromethyl "Super Bands" (1350-1100 cm⁻¹): This region will be dominated by exceptionally strong and potentially multiple absorption bands characteristic of the C-F stretching vibrations of the -CF₃ group.[9][10] The high intensity is due to the large change in dipole moment during the C-F bond vibration. These bands are a key confirmatory feature for the presence of the trifluoromethyl moiety. It's plausible that these intense signals may overlap with and obscure the weaker C-C stretching vibrations within the fingerprint region.
-
The C-O Stretch (around 1050 cm⁻¹): A strong, distinct peak should be observable around 1050 cm⁻¹, which is characteristic of the C-O stretching vibration in a primary alcohol.[11][12] This band, in conjunction with the broad O-H stretch, confirms the primary alcohol functionality.
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information, with each absorption band corresponding to a specific molecular vibration. The key diagnostic features are the broad O-H stretch confirming the alcohol, the strong C-O stretch indicating its primary nature, and the exceptionally intense series of bands in the 1350-1100 cm⁻¹ region that serve as a definitive marker for the trifluoromethyl group. By employing a straightforward ATR-FTIR methodology, researchers and professionals in drug development can rapidly and reliably verify the identity and structural integrity of this important fluorinated building block.
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An In-Depth Technical Guide to the Chemical Structure and Bonding of 4,4,4-Trifluoro-1-butanol
Abstract
4,4,4-Trifluoro-1-butanol (TFB), a key fluorinated building block, possesses a unique combination of physicochemical properties stemming directly from its distinct molecular architecture. The presence of a terminal trifluoromethyl (-CF3) group imparts a strong electron-withdrawing inductive effect that propagates along the carbon chain, profoundly influencing bond polarities, lengths, molecular conformation, and the reactivity of the terminal hydroxyl group. This guide provides a comprehensive analysis of the chemical structure and bonding of TFB, offering insights into its spectroscopic signature, conformational behavior, and heightened acidity compared to its non-fluorinated analog. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated synthons to modulate molecular properties for advanced applications in medicinal chemistry and materials science.
Introduction: The Strategic Role of Fluorination
In the landscape of modern chemistry, particularly in pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for fine-tuning molecular properties.[1][2] The trifluoromethyl group, in particular, is a bioisostere for various functionalities and can significantly enhance metabolic stability, binding affinity, lipophilicity, and membrane permeability.[3][4] this compound (TFB) serves as a prime exemplar of a simple aliphatic alcohol whose character is fundamentally altered by terminal fluorination. Understanding the nuanced interplay between its structure and bonding is critical to leveraging its full potential as a synthetic intermediate.[5][6]
This guide moves beyond a surface-level description to explore the causality behind TFB's properties. We will dissect its electronic and geometric structure, analyze its characteristic spectroscopic fingerprints, and provide a quantitative understanding of its reactivity, grounded in authoritative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 461-18-7 | [7][8] |
| Molecular Formula | C₄H₇F₃O | [7] |
| Molecular Weight | 128.09 g/mol | [8] |
| Appearance | Colorless liquid | |
| Boiling Point | 122-127 °C | [9] |
| Density (at 25 °C) | 1.193 - 1.212 g/mL | |
| Refractive Index (n20/D) | 1.343 | |
| Flash Point | 51-52 °C |
Molecular Structure and Bonding Analysis
The unique characteristics of TFB are a direct consequence of the strong electronegativity of the three fluorine atoms, which initiates a cascade of electronic effects throughout the molecule.
The Inductive Effect of the Trifluoromethyl Group
The primary driver of TFB's properties is the powerful electron-withdrawing inductive effect (-I effect) of the -CF3 group. Each C-F bond is highly polarized towards fluorine, creating a significant partial positive charge (δ+) on the C4 carbon. This effect is transmitted through the sigma bonds of the carbon skeleton, influencing the entire molecule.
The diagram below illustrates how this inductive effect polarizes the key bonds within the TFB molecule, ultimately leading to an increase in the acidity of the hydroxyl proton.
Caption: Inductive effect cascade in TFB.
Bond Properties and Acidity
The electron density pull towards the -CF3 group has two major consequences:
-
Strengthening of C-F Bonds: The carbon-fluorine bonds are exceptionally strong and short, contributing to the high thermal and chemical stability of the trifluoromethyl group.
-
Increased Acidity of the O-H Bond: The inductive effect withdraws electron density from the hydroxyl oxygen, which in turn weakens the O-H bond. This facilitates the dissociation of the proton (H+), making TFB significantly more acidic than its non-fluorinated counterpart, 1-butanol. While the pKa of typical primary alcohols is around 16-17, the pKa of highly fluorinated alcohols can be dramatically lower.[10] For instance, the pKa of nonafluoro-tert-butyl alcohol is 5.4, comparable to a carboxylic acid.[11] This enhanced acidity is a critical factor in its reactivity, allowing it to participate in reactions under conditions where 1-butanol would be unreactive.
Conformational Analysis
Like 1-butanol, TFB can exist in various staggered conformations due to rotation around its C-C single bonds.[12] However, the bulky and highly polar -CF3 group introduces additional conformational constraints. Repulsive gauche interactions between the -CF3 group and the alkyl chain can influence the molecule's preferred shape. Furthermore, electrostatic interactions, such as dipole-dipole alignments between the C-F bonds and the C-O bond, play a crucial role.[13][14]
Computational studies and spectroscopic evidence suggest that fluorinated alkanes often favor conformations that minimize repulsive 1,3-parallel C-F bond interactions while potentially being stabilized by gauche effects involving fluorine.[13][14] In TFB, there is also the possibility of weak intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms in a specific gauche conformation, which could further stabilize that particular rotamer.
Spectroscopic Characterization: A Practical Guide
The unique structural features of TFB give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of TFB. The presence of ¹⁹F nuclei leads to characteristic splitting patterns (H-F and C-F couplings).
-
¹H NMR: The spectrum is more complex than that of 1-butanol. The protons on C3 (adjacent to the -CF3 group) appear as a complex multiplet due to coupling with both the protons on C2 and the three fluorine atoms. The protons on C1 (adjacent to the -OH group) appear as a triplet, while the C2 protons are a multiplet.
-
¹³C NMR: The carbon of the -CF3 group (C4) is readily identified as a quartet due to one-bond coupling with the three fluorine atoms. The other carbon signals are also affected by smaller two- and three-bond C-F couplings.
-
¹⁹F NMR: A single environment for the three fluorine atoms results in a triplet in the proton-coupled spectrum, arising from coupling to the two protons on C3.
Table 2: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern |
| ¹H | -CH₂OH (C1) | ~3.7 | Triplet (t) |
| -CH₂- (C2) | ~1.8 | Multiplet (m) | |
| -CH₂CF₃ (C3) | ~2.2 | Multiplet (m) | |
| -OH | Variable | Singlet (s) | |
| ¹³C | C1 (-CH₂OH) | ~60 | Singlet |
| C2 | ~25 | Triplet (³JCF) | |
| C3 | ~30 | Quartet (²JCF) | |
| C4 (-CF₃) | ~127 | Quartet (¹JCF) | |
| ¹⁹F | -CF₃ | ~ -65 (rel. to CFCl₃) | Triplet (³JHF) |
(Note: Predicted values are estimates. Actual shifts and coupling constants can vary with solvent and concentration.)
Infrared (IR) Spectroscopy
The IR spectrum of TFB is dominated by absorptions corresponding to the O-H, C-H, and C-F bonds.[7]
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.
-
C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹.
-
C-F Stretch: Very strong, intense absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, which are diagnostic for the -CF3 group.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (m/z = 128) may be weak or absent. The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways include the loss of water (M-18), loss of HF (M-20), and cleavage of the C-C bonds. The presence of the CF₃⁺ fragment (m/z = 69) is a strong indicator of the trifluoromethyl group.
Synthesis and Applications
TFB is a valuable intermediate, and its synthesis is a key step in accessing more complex fluorinated molecules.[5]
Common Synthetic Routes
Several methods are employed for the synthesis of TFB, often starting from commercially available trifluorinated precursors.
-
Reduction of Trifluorobutyric Acid or its Esters: A common and straightforward method involves the reduction of ethyl 4,4,4-trifluorobutanoate using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a Lewis acid.[6]
-
Grignard-based Methods: More complex routes can involve the coupling of a Grignard reagent with a trifluoroethyl-containing electrophile.[6][15]
The diagram below outlines a typical workflow for the synthesis and subsequent characterization of TFB.
Caption: General workflow for TFB synthesis and characterization.
Applications in Drug Development and Materials Science
The unique properties conferred by the -CF3 group make TFB a valuable synthon in several advanced fields:
-
Medicinal Chemistry: TFB is used to introduce the trifluorobutyl moiety into potential drug candidates. This can block metabolic oxidation at the terminal position, increase lipophilicity to improve passage through biological membranes, and alter the pKa of nearby functional groups to enhance receptor binding.[1][3][5] It has been utilized in the synthesis of inhibitors for monoamine oxidase B (MAO-B) and other central nervous system agents.[5]
-
Liquid Crystals and Semiconductors: The polarity and specific conformational preferences of molecules derived from TFB make them suitable for applications in liquid crystal displays and as components of organic semiconductor materials.[5][6]
Conclusion
The chemical structure and bonding of this compound are a compelling case study in the power of strategic fluorination. The dominant inductive effect of the terminal trifluoromethyl group fundamentally redefines the molecule's electronic landscape, resulting in a more acidic, polar, and conformationally distinct alcohol compared to its hydrocarbon analog. A thorough understanding of these structure-property relationships is paramount for chemists and researchers seeking to harness the unique advantages of fluorinated building blocks in the design of next-generation pharmaceuticals and advanced materials.
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A-Comprehensive-Technical-Guide-to-the-Safe-Handling-of-4-4-4-Trifluoro-1-butanol
Introduction
4,4,4-Trifluoro-1-butanol (CAS No. 461-18-7) is a fluorinated organic alcohol increasingly utilized in pharmaceutical research, drug development, and specialized organic synthesis. Its chemical structure, featuring a terminal trifluoromethyl group, imparts unique properties such as enhanced lipophilicity and molecular stability, making it a valuable building block and solvent. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth analysis of the safety and handling precautions for this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and systematic procedures to ensure a safe laboratory environment. By explaining the causality behind each safety measure, this document serves as a self-validating system for risk mitigation.
Physicochemical and Hazardous Properties
A foundational understanding of the compound's properties is critical for anticipating its behavior and associated risks.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. This data is essential for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Source(s) |
| CAS Number | 461-18-7 | [1] |
| Molecular Formula | C₄H₇F₃O | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][3] |
| Appearance | Colorless liquid | |
| Boiling Point | 122-127 °C (at 760 mmHg) | [2] |
| Flash Point | 50.6-52 °C (123.1-125.6 °F) | [2] |
| Density | 1.193 - 1.212 g/mL at 25 °C | [2] |
| Vapor Pressure | 6 mmHg at 25 °C |
GHS Hazard Classification and Analysis
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[4] Adherence to the prescribed precautionary measures is mandatory.
| Hazard Class | GHS Category | Hazard Statement | Causality and Implications | Source(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | The flash point of ~52°C indicates that the liquid can release sufficient vapor to form an ignitable mixture with air at temperatures commonly found in laboratories. This necessitates strict control of ignition sources. | [2][3][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. This underscores the importance of prohibiting eating/drinking in labs and practicing good personal hygiene. | [3][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact with the liquid or its vapor can cause significant irritation, potentially leading to eye damage. Appropriate eye protection is crucial. | [2][3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The compound can cause skin irritation upon contact. Protective gloves and clothing are necessary to prevent dermal exposure. | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors may irritate the respiratory tract. Work must be conducted in well-ventilated areas, preferably a chemical fume hood. | [2][3] |
GHS Pictograms:
Standard Operating Procedures for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and established protocols is essential for minimizing exposure and mitigating risks.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard.
-
Chemical Fume Hood: All work involving the handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[6][7] This is critical to control the accumulation of flammable vapors and prevent inhalation exposure.[6][8]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the buildup of vapors, which are heavier than air and can accumulate in low-lying areas.[8]
-
Ignition Source Control: Prohibit all potential ignition sources from the handling area. This includes open flames, hot plates, and non-explosion-proof electrical equipment such as stirrers, ovens, and outlets.[6][8][9] Use only spark-proof tools.[10]
-
Static Electricity Prevention: When transferring quantities greater than 4 liters, containers must be electrically bonded and grounded to prevent the buildup of static electricity, which can serve as an ignition source.[6][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE must be worn at all times when handling this compound.[7]
-
Eye and Face Protection: ANSI-approved chemical safety goggles are mandatory.[7] When there is a significant splash hazard, a face shield should be worn in addition to goggles.[11]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for their resistance to a broad range of solvents.[7][11] Always check the manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[7]
-
Lab Coat: A flame-resistant lab coat or a 100% cotton lab coat must be worn and fully buttoned.[6] Synthetic materials, which can melt and adhere to the skin if ignited, should be avoided.[6]
-
Clothing: Full-length pants and closed-toe, chemical-resistant shoes are required to ensure no skin is exposed.[7]
-
-
Respiratory Protection: If work must be conducted outside of a chemical fume hood (which should be avoided), a respiratory protection analysis is required.[7] A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary.[10][12]
Safe Handling and Storage Protocol
The following workflow provides a systematic approach to handling and storage.
Caption: Step-by-step workflow for the safe handling of this compound.
Storage Requirements:
-
Store in a cool, dry, well-ventilated area inside a designated flammable liquids safety cabinet.[7]
-
Keep containers tightly closed to prevent the escape of vapors.[6][7]
-
Ensure segregation from incompatible materials, such as strong oxidizing agents.[7][13]
-
Flammable storage cabinets should be clearly labeled "Flammable – Keep Fire Away" and must not be located near exit doors.[6]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures and the location of safety equipment.
Emergency Response Workflow
The following diagram outlines the logical flow of actions in an emergency.
Caption: Decision-making workflow for emergency incidents involving this compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[12]
-
Inhalation: Move the exposed person to fresh air at once.[14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12][14]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected skin with plenty of water for at least 15 minutes.[12][15] If skin irritation persists, seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][16] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[12][17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[14]
Spill and Fire Response
-
Minor Spills (<1 Liter):
-
Alert personnel in the immediate area and control all ignition sources.[15][18]
-
Wearing appropriate PPE, contain the spill with an unreactive absorbent material (e.g., Spill-X S, Solusorb, sand).[19]
-
Work from the outside of the spill inward to prevent spreading.[15][18]
-
Scoop the absorbent material into a compatible, sealable container for hazardous waste disposal.[19]
-
Clean the spill area with soap and water.[19]
-
-
Major Spills (>1 Liter) or Any Spill Outside a Fume Hood:
-
Fire Response:
-
In case of a small, contained fire, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[12][16]
-
For any larger fire, or if you are not trained in extinguisher use, activate the fire alarm, evacuate the area, and call 911.[21]
-
Vapors are heavier than air and may travel to a distant ignition source and flash back.[10][16]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[10] Firefighters must wear self-contained breathing apparatus (SCBA).[10][16]
-
Waste Disposal
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[22][23]
-
Segregation: Halogenated solvent waste must be collected separately from non-halogenated waste.[22][23][24] Commingling increases disposal costs and complexity.[23][24]
-
Containers: Collect waste in a designated, leak-proof, and properly labeled hazardous waste container with a secure screw-top cap.[22][23] The container must be kept closed except when adding waste.[22]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound"), and an indication of its hazards (e.g., Flammable, Toxic).[22][24]
-
Collection: Arrange for waste collection through your institution's Environmental Health & Safety department. Do not pour this chemical down the drain.[7][23]
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a disciplined and informed approach to laboratory safety. Its primary hazards—flammability, skin and eye irritation, and potential respiratory effects—can be effectively managed through the consistent application of engineering controls, diligent use of appropriate personal protective equipment, and strict adherence to the handling, storage, and emergency protocols outlined in this guide. By internalizing the principles of risk assessment and mitigation, researchers can harness the utility of this compound while ensuring the protection of themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Sourcing 4,4,4-Trifluoro-1-butanol for Advanced Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,4,4-Trifluoro-1-butanol
This compound (CAS No. 461-18-7) is a fluorinated alcohol that has emerged as a critical building block in the synthesis of high-value molecules. Its unique physicochemical properties, imparted by the terminal trifluoromethyl group, make it an indispensable component in pharmaceuticals, advanced materials, and liquid crystal technologies.[1] The high electronegativity of the fluorine atoms creates a strong hydrogen bond-donating capability, influencing molecular interactions and reaction mechanisms.[1] In drug development, incorporating the CF₃ group can significantly enhance a molecule's metabolic stability, bioavailability, and lipophilicity, making this alcohol a sought-after intermediate for novel therapeutics, including inhibitors of the central nervous system and immune agents.[1][2]
Given its specialized nature and the intricacies of its synthesis, selecting a reliable commercial supplier is a critical first step that can profoundly impact research timelines, experimental reproducibility, and the scalability of a project. This guide provides an in-depth analysis of the supplier landscape, key selection criteria, and best practices for the handling and application of this compound.
Part 1: Qualifying Commercial Suppliers: A Multi-Factor Analysis
The procurement of a specialty chemical like this compound transcends a simple cost analysis. The decision hinges on a triad of purity, documentation, and the supplier's ability to scale. An inappropriate choice can introduce experimental artifacts or lead to insurmountable sourcing challenges during later-stage development.
Purity and Analytical Rigor
The stated purity is the first checkpoint. For early-stage research, a purity of 97-98% is often sufficient.[3] However, the nature of the impurities is paramount. For instance, residual starting materials from a specific synthetic route could interfere with sensitive catalytic reactions.
Causality in Action: Why is a Certificate of Analysis (CoA) non-negotiable? A CoA provides lot-specific data on purity (typically determined by GC), identity (confirmed by NMR or IR), and key physical properties like refractive index and density. This documentation is a self-validating system; it allows a researcher to correlate their own analytical findings with the supplier's data, ensuring the material is exactly what it purports to be before its introduction into a complex synthetic sequence.
Supplier Type: Matching Your Project's Scale
Commercial sources for this compound can be broadly categorized into two tiers:
-
Catalog Suppliers: These companies (e.g., Sigma-Aldrich, Thermo Scientific) are ideal for research-scale quantities (grams to low kilograms). They offer high-purity grades, extensive analytical documentation, and rapid delivery.[3][4]
-
Bulk & Custom Manufacturers: For process development and commercial scale-up, direct engagement with a primary manufacturer (e.g., Tosoh Finechem) is essential.[5] These suppliers can provide multi-kilogram to metric-ton quantities and may offer different grades (e.g., technical vs. cGMP) and custom packaging solutions.
The following diagram illustrates a logical workflow for selecting the appropriate supplier based on project requirements.
Caption: Decision workflow for selecting a this compound supplier.
Comparative Data of Major Commercial Suppliers
The table below summarizes the offerings for this compound from prominent suppliers, based on publicly available data. Researchers should always verify lot-specific details.
| Supplier | Brand / Division | CAS Number | Stated Purity | Key Properties Provided | Scale |
| Merck | Sigma-Aldrich | 461-18-7 | 98% | bp: 123-127 °C, density: 1.212 g/mL, refractive index: 1.343 | Grams |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 461-18-7 | 97% | Flammability and transport data (DOT Class 3)[3][6] | Grams |
| Tosoh Corporation | Tosoh Finechem | 461-18-7 | Not specified (Bulk) | Listed as a fluorinated intermediate product[5] | Bulk |
Part 2: In-Lab Handling, Storage, and Safety Protocols
This compound is a flammable liquid with specific handling requirements. Adherence to established safety protocols is essential for protecting personnel and ensuring experimental integrity.
Chemical Properties for Safe Handling:
-
Flash Point: ~52 °C (Class 3 Flammable Liquid)[6]
-
Boiling Point: 123-127 °C
-
Hazards: Causes skin and serious eye irritation; may cause respiratory irritation.[3][6]
Storage
-
Flammables Cabinet: Due to its flash point, this compound must be stored in a designated flammables cabinet away from oxidizing acids and other incompatible materials.[7][8]
-
Temperature: Store at ambient or cool temperatures as recommended.[6] Crucially, as a volatile standard, the container should be kept cool and not allowed to warm to room temperature before being opened. This minimizes the evaporative loss of material into the headspace upon opening the container.
-
Container Integrity: The original supplier container is designed for long-term storage. If aliquoting is necessary, use smaller vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined) to minimize headspace and prevent vapor loss.
Handling
-
Ventilation: All handling should be performed inside a certified chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: While stable in air, for high-precision reactions sensitive to moisture or oxygen, handling under an inert atmosphere (Nitrogen or Argon) is recommended.
Part 3: Application Workflow - A Model Protocol
To illustrate the practical application of this reagent, we present a representative protocol for the synthesis of 4,4,4-trifluorobutyl benzoate, a simple esterification that showcases the alcohol's reactivity.
Reaction: this compound + Benzoyl Chloride → 4,4,4-Trifluorobutyl Benzoate
Experimental Protocol
Materials:
-
This compound (e.g., Sigma-Aldrich, 98%)
-
Benzoyl Chloride (≥99%)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the alcohol in 20 mL of anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (0.95 g, 12.0 mmol, 1.2 eq) to the stirred solution.
-
Reagent Addition: Add benzoyl chloride (1.55 g, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding 20 mL of 1M HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.
-
Drying & Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.
The following diagram visualizes this experimental workflow.
Caption: Step-by-step workflow for a typical esterification using this compound.
References
-
P212121. (n.d.). 4,4,4-Trifluoro-2-butanol | CAS 101054-93-7. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Perfluoro-tert-butyl alcohol. Retrieved January 11, 2026, from [Link]
-
NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
-
University of Nebraska-Lincoln. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved January 11, 2026, from [Link]
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-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved January 11, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Applications, and Industry Insights. Retrieved January 11, 2026, from [Link]
-
Tosoh USA, Inc. (n.d.). Fluoro Compounds. Retrieved January 11, 2026, from [Link]
-
Arkat USA. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved January 11, 2026, from [Link]
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synthesis and preparation of 4,4,4-Trifluoro-1-butanol
An In-depth Technical Guide to the Synthesis and Preparation of 4,4,4-Trifluoro-1-butanol
Abstract
This compound is a pivotal fluorinated organic intermediate with significant applications across the pharmaceutical, liquid crystal, and semiconductor industries.[1] The incorporation of a trifluoromethyl group imparts unique chemical and physical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable building block in modern organic synthesis.[2] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, offers a detailed, field-proven experimental protocol, and discusses the critical safety and handling considerations necessary for its management in a laboratory and industrial setting.
Introduction: The Significance of Fluorination in Organic Synthesis
The strategic introduction of fluorine atoms into organic molecules can dramatically alter their properties. This compound (CAS: 461-18-7), a colorless liquid, exemplifies the advantages conferred by fluorination. With a boiling point of approximately 123°C and a density of 1.193 g/cm³, its physical properties are well-defined. However, its true value lies in the trifluoromethyl group, which can strengthen molecular bonds and increase the biological activity and selectivity of pharmaceutical compounds.[3] This has led to its use in the synthesis of monoamine oxidase B inhibitors, anti-schizophrenia drugs, and advanced liquid crystal materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 461-18-7 | |
| Molecular Formula | C₄H₇F₃O | [4] |
| Molecular Weight | 128.09 g/mol | [4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 122°C to 124°C | [4] |
| Density | 1.193 g/cm³ | |
| Flash Point | 52°C (125°F) | [4] |
| Refractive Index | 1.3425 - 1.343 | [4] |
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability and cost of starting materials, desired scale, and safety considerations, particularly concerning the use of highly reactive reagents like lithium aluminum hydride.[3][5]
The primary routes include:
-
Reduction of Trifluorinated Carboxylic Acids or Esters: A straightforward approach involving the reduction of 4,4,4-trifluorobutyric acid or its esters using powerful reducing agents.[3][5]
-
Grignard-based Syntheses: These methods utilize organomagnesium halides (Grignard reagents) to form new carbon-carbon bonds, offering versatility in assembling the carbon skeleton.[3][5][6]
-
Multi-step Synthesis via Protected Alcohols: A robust method that involves protecting a functional group, performing a key coupling reaction, and subsequent deprotection to yield the final product.[1]
-
Hydroformylation of Trifluorinated Alkenes: A potential industrial route involving the addition of a formyl group and hydrogen across a double bond, though specific examples for 3,3,3-trifluoropropene are less commonly detailed in literature.[7][8]
Caption: Figure 1: Major synthetic pathways to this compound.
In-Depth Protocol: A Validated Three-Step Synthesis
This section details a reliable and high-yielding synthesis adapted from a patented method, which proceeds via the protection of 3-chloropropanol, a subsequent cross-coupling reaction, and final deprotection.[1] This approach avoids some of the more hazardous reagents associated with other routes.
Reaction Workflow
The overall process can be visualized as a three-stage workflow, from readily available starting materials to the high-purity final product.
Caption: Figure 2: Experimental workflow for the three-step synthesis.
Detailed Experimental Methodologies
Step 1: Synthesis of 2-(3-Chloropropoxy)tetrahydro-2H-pyran [1]
-
To a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, add p-toluenesulfonic acid (5.2 g, 0.03 mol), 3-chloropropanol (94.5 g, 1.0 mol), dichloromethane (200 mL), and 3,4-dihydropyran (126.2 g, 1.5 mol).
-
Stir the reaction mixture at room temperature (20-25°C) for 1 hour. Monitor the consumption of 3-chloropropanol by gas chromatography (GC).
-
Upon completion, add 100 mL of water to the flask and stir for 5 minutes before separating the phases.
-
Wash the organic phase with 100 mL of saturated brine, dry over anhydrous sodium sulfate (10 g), filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation, collecting the fraction at 110-115°C (30 mbar) to yield 2-(3-chloropropoxy)tetrahydro-2H-pyran.
Step 2: Synthesis of 2-(4,4,4-Trifluorobutoxy)tetrahydro-2H-pyran [1]
-
Prepare a dry 1000 mL three-neck flask by evacuating and backfilling with nitrogen three times.
-
Add dry activated alumina (3.7 g) and heat to 120°C under a nitrogen atmosphere.
-
Introduce the product from Step 1 and a suitable trifluoromethyl source (e.g., halotrifluoromethane) and catalyst system as described in the source literature.
-
After the reaction is complete (monitored by GC), perform an appropriate aqueous work-up followed by extraction with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation, collecting the fraction at 120-123°C (50 mbar).
Step 3: Synthesis of this compound [1]
-
To a 500 mL three-neck flask, add ethanol (300 mL), 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran (106.1 g, 0.5 mol), and pyridinium p-toluenesulfonate (PPTs) (2.5 g, 0.01 mol).
-
Heat the reaction to 50°C for 1 hour, monitoring by GC until the starting material is consumed.
-
Cool the mixture and add dichloromethane (200 mL) and water (200 mL). Stir for 5-10 minutes, then allow the phases to separate.
-
Extract the aqueous phase three times with 150 mL portions of dichloromethane.
-
Combine all organic phases, dry over anhydrous sodium sulfate (20 g), and filter.
-
Distill the mother liquor, first collecting a fraction at 100-130°C at atmospheric pressure, followed by vacuum distillation to collect the final product at 64-66°C (55 mbar).
Table 2: Summary of Yields and Purity for the Three-Step Synthesis[1]
| Step | Product | Yield | Purity (by GC) |
| 1 | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | 91.13% | 98.2% |
| 2 | 2-(4,4,4-Trifluorobutoxy)tetrahydro-2H-pyran | 72.34% | 98.6% |
| 3 | This compound | 90.56% | >99% |
Safety, Handling, and Storage
This compound is a flammable liquid and requires careful handling to ensure safety.
-
Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]
-
Handling:
-
Use only in a well-ventilated area or outdoors.[9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[11]
-
Avoid breathing vapors or mist.[9]
-
-
Storage:
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Conclusion
The synthesis of this compound is a critical process for accessing a versatile fluorinated building block. While multiple synthetic routes exist, the detailed three-step protocol offers a high-yielding and reliable pathway that balances efficiency with manageable safety protocols. The unique properties imparted by the trifluoromethyl group ensure that this compound will remain a molecule of high interest in the development of advanced materials and pharmaceuticals. Adherence to strict safety and handling procedures is paramount for the successful and safe preparation of this valuable chemical intermediate.
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Introduction: The Role of 4,4,4-Trifluoro-1-butanol in Modern Synthesis
An In-depth Technical Guide to the Stability and Storage of 4,4,4-Trifluoro-1-butanol
This compound (CAS No. 461-18-7) is a fluorinated organic compound that has emerged as a critical building block and intermediate in several high-technology sectors, including pharmaceuticals, liquid crystals, and semiconductors.[1] Its unique properties, imparted by the trifluoromethyl group (–CF₃), such as enhanced lipophilicity and metabolic stability, make it a valuable synthon for creating complex molecules. The strong carbon-fluorine bonds contribute to the overall stability of the molecule, a desirable trait in drug development and materials science.[2] However, like any reactive chemical, its utility is directly dependent on its purity and stability. This guide provides a comprehensive overview of the chemical stability of this compound, recommended storage conditions, and protocols for assessing its long-term viability, ensuring its effective application in research and development.
Physicochemical Properties: A Foundation for Stability
Understanding the fundamental physical and chemical properties of this compound is essential for developing appropriate handling and storage strategies. The compound is a colorless liquid with a molecular formula of C₄H₇F₃O and a molecular weight of approximately 128.09 g/mol .[3][4]
A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Stability & Storage | Source(s) |
| Boiling Point | 122-127 °C | Indicates moderate volatility at room temperature.[3] Storage in tightly sealed containers is crucial to prevent loss via evaporation. | [3] |
| Flash Point | ~52 °C (125 °F) | Classified as a flammable liquid.[3][5][6] Requires storage away from heat, sparks, and open flames in a designated flammables cabinet. | [3][5][6] |
| Density | ~1.193 - 1.212 g/mL at 25 °C | Heavier than water. This is relevant for spill containment and cleanup procedures. | [3] |
| Vapor Pressure | 6 mmHg at 25 °C | Moderate volatility necessitates handling in well-ventilated areas to avoid inhalation risks. | |
| Hygroscopicity | Hygroscopic | The material can absorb moisture from the air. This can introduce water as a contaminant, potentially leading to unforeseen side reactions or degradation. Storage under an inert atmosphere is recommended for long-term stability. |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is largely governed by the robust trifluoromethyl group and the reactive primary alcohol functionality.
-
Inherent Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group highly resistant to chemical and thermal degradation under typical storage conditions.[2] This is a key feature that imparts stability to the molecules it is incorporated into.
-
Alcohol Reactivity: The primary point of reactivity is the hydroxyl (-OH) group. While stable, it can participate in several reactions that could be considered degradation pathways if unintended:
-
Oxidation: Alcohols can be oxidized to aldehydes or carboxylic acids. Contact with strong oxidizing agents is a primary incompatibility and must be avoided.[7] The corresponding aldehyde, 4,4,4-trifluorobutanal, is a potential impurity.[8]
-
Esterification: Reaction with acidic impurities can lead to the formation of esters. It is crucial to ensure the compound is stored in a clean, inert container free from acidic residues.
-
Dehydration: While requiring harsh acidic conditions and heat, elimination of water to form an alkene is a theoretical degradation pathway.
-
-
Incompatible Materials: Safe storage necessitates segregation from incompatible materials. Strong oxidizers, acids, and acid chlorides can initiate vigorous or unwanted reactions.[7][9]
The logical workflow for ensuring the stability of the compound from receipt to use is critical.
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A Technical Guide to the Electrophilic Character of the Trifluoromethyl Group in 4,4,4-Trifluoro-1-butanol
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties that can profoundly alter a molecule's reactivity, lipophilicity, and metabolic stability.[1][2] This guide provides an in-depth technical analysis of the electrophilicity associated with the trifluoromethyl group, specifically within the context of 4,4,4-Trifluoro-1-butanol. We will dissect the term "electrophilicity" as it applies here, distinguishing between the group's powerful inductive effects on the molecular framework versus direct nucleophilic attack on the trifluoromethyl carbon. This paper will explore the theoretical underpinnings, provide field-proven experimental protocols to quantify these effects, and discuss the practical implications for researchers in drug development and chemical synthesis.
Deconstructing 'Electrophilicity': The Inductive Powerhouse
In the context of this compound, the "electrophilicity of the trifluoromethyl group" primarily refers to its exceptional capacity as an electron-withdrawing group.[3][4] This property is not to be confused with the trifluoromethyl carbon acting as a direct electrophilic center for nucleophilic substitution, as the generation of a CF₃⁺ cation is exceptionally difficult and the C-F bond is remarkably strong.[2][5] Instead, the CF₃ group exerts its influence through a powerful, distance-dependent inductive effect (-I effect).
The three highly electronegative fluorine atoms create a strong dipole, pulling electron density along the carbon skeleton.[6][7] This electronic pull propagates through the σ-bonds of the butanol chain, influencing the reactivity of the distal hydroxyl group. Consequently, the CF₃ group enhances the electrophilic character of other parts of the molecule, particularly the hydroxyl proton and, to a lesser extent, the C1 carbon bonded to the oxygen.[3][4]
Caption: Inductive electron withdrawal by the CF₃ group.
Physicochemical Manifestations and Comparisons
The introduction of a terminal CF₃ group significantly alters the physical properties of butanol. This modification is a key consideration in its use as a solvent or synthetic building block.[8]
Table 1: Comparison of Physical Properties
| Property | 1-Butanol | This compound | Rationale for Difference |
| Molecular Weight | 74.12 g/mol | 128.09 g/mol [9] | Mass of 3 F atoms replacing 3 H atoms. |
| Boiling Point | 117.7 °C | 123-127 °C[9] | Increased molecular weight and strong dipole moment lead to stronger intermolecular forces, despite potential reduction in H-bonding efficiency. |
| Density (at 25°C) | 0.810 g/mL | 1.212 g/mL[9] | High atomic mass of fluorine relative to hydrogen. |
| Acidity (pKa) | ~16-18 | Est. ~14-15 | The powerful inductive effect of the CF₃ group stabilizes the conjugate base (alkoxide), increasing acidity.[6] |
Enhanced Acidity: A Quantifiable Effect
A primary consequence of the CF₃ group's inductive pull is a marked increase in the acidity of the hydroxyl proton. The electron density is drawn away from the oxygen atom, which in turn weakens the O-H bond and stabilizes the negative charge on the oxygen in the corresponding alkoxide ion.[6][7] For comparison, 2,2,2-trifluoroethanol has a pKa of approximately 12, significantly lower than ethanol's pKa of about 16.[6] While the effect in this compound is attenuated by the two additional methylene spacers, its acidity is still substantially higher than that of standard 1-butanol.
Experimental Protocols for Characterization
To validate and quantify the effects of the trifluoromethyl group, a series of standardized experimental protocols can be employed. These methods provide a self-validating system for understanding the molecule's unique reactivity.
Protocol 1: Determination of pKa via Potentiometric Titration
This protocol provides a direct measure of the alcohol's acidity.
Objective: To determine the pKa of this compound.
Methodology:
-
Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., 50:50 water/DMSO). Calibrate a pH meter with standard buffer solutions.
-
Titration Setup: Place 50 mL of the alcohol solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a burette tip containing a standardized 0.01 M NaOH solution.
-
Data Collection: Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue well past the equivalence point.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pH at the half-equivalence point is equal to the pKa of the alcohol.
-
Validation: Perform the same titration for 1-butanol as a control to directly compare the increase in acidity.
Caption: Workflow for pKa determination via titration.
Protocol 2: Kinetic Analysis of Esterification via ¹H NMR
This protocol investigates how the CF₃ group affects the reactivity of the hydroxyl group in a common chemical transformation.
Objective: To compare the rate of esterification of this compound with that of 1-butanol.
Methodology:
-
Reactant Preparation: In two separate NMR tubes, prepare identical solutions. Add a precise concentration of the alcohol (this compound in tube 1, 1-butanol in tube 2) and an internal standard (e.g., TMS or 1,4-dioxane) to a suitable deuterated solvent (e.g., CDCl₃).
-
Reaction Initiation: At time t=0, add an equimolar amount of an acylating agent (e.g., acetic anhydride) and a catalytic amount of acid (e.g., H₂SO₄) to each tube.
-
NMR Data Acquisition: Immediately place the first tube in the NMR spectrometer and acquire a ¹H NMR spectrum. Repeat the acquisition at regular time intervals (e.g., every 10 minutes) for several hours. Repeat the entire process for the second tube under identical conditions.
-
Kinetic Analysis: Monitor the reaction progress by integrating the signal of a characteristic proton on the alcohol reactant (e.g., the -CH₂OH protons) and the corresponding proton on the ester product.[10] Plot the concentration of the reactant versus time to determine the reaction rate constant.
-
Causality: A slower reaction rate for the fluorinated alcohol would suggest that the electron-withdrawing CF₃ group reduces the nucleophilicity of the hydroxyl oxygen, hindering its attack on the electrophilic carbonyl carbon of the anhydride.
Spectroscopic Fingerprinting: ¹H, ¹³C, and ¹⁹F NMR
NMR spectroscopy is indispensable for characterizing fluorinated compounds.[11][12] The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clean window for analysis.[12]
Table 2: Expected NMR Characteristics for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings (J) |
| ¹⁹F | -CF₃ | ~ -60 to -70 | Triplet (t) | J(F-H) with C3 protons |
| ¹H | C1 (-CH₂OH) | ~ 3.7 | Triplet (t) | J(H-H) with C2 protons |
| ¹H | C2 (-CH₂-) | ~ 1.8 | Multiplet (m) | J(H-H) with C1 & C3 protons |
| ¹H | C3 (-CH₂CF₃) | ~ 2.2 | Quartet of Triplets (qt) | J(H-F) with CF₃; J(H-H) with C2 protons |
| ¹³C | C4 (-CF₃) | ~ 125 | Quartet (q) | ¹J(C-F) ~ 275 Hz |
| ¹³C | C3 (-CH₂CF₃) | ~ 30 | Quartet (q) | ²J(C-F) ~ 30 Hz |
Implications for Drug Development and Synthesis
The properties imparted by the CF₃ group in molecules like this compound are highly sought after in applied chemistry.
-
In Drug Design: The CF₃ group can increase a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Its lipophilicity also enhances membrane permeability and can improve binding affinity to protein targets.[1][2]
-
As a Synthetic Intermediate: this compound is a valuable building block for synthesizing more complex fluorinated molecules, including pharmaceuticals, liquid crystals, and agrochemicals.[13] Its defined reactivity allows for its incorporation into larger scaffolds where its electronic properties can be leveraged.
Conclusion
The electrophilicity of the trifluoromethyl group in this compound is a nuanced concept, defined not by the direct reactivity of the CF₃ carbon but by its profound electron-withdrawing inductive effect. This effect significantly enhances the acidity of the hydroxyl group and modulates its nucleophilicity, consequences that are both predictable by theory and quantifiable through the straightforward experimental protocols detailed in this guide. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design of novel molecules and for leveraging the unique and powerful attributes of fluorinated compounds.
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Trifluoromethylation - Wikipedia. [Link]
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Kinetics data for reaction of alcohols with trifluoroacetic acid. [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. [Link]
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Exploring this compound: Properties, Applications, and Industry Insights. [Link]
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An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF - ResearchGate. [Link]
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Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. [Link]
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An Investigation of the Effect of an Electron-Withdrawing CF3 Group Adjacent to an Alcohol Hydrogen Bond Donor - ACS Publications. [Link]
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ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents | Request PDF - ResearchGate. [Link]
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Acidity and Basicity of Alcohols - Master Organic Chemistry. [Link]
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P
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Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
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A kinetic study of the mechanisms of esterification of alcohols by trifluoroacetic acid - Sci-Hub. [Link]
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(PDF) Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. [Link]
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Why is CF3OH certainly not typical alcohol but rather an acid? - Quora. [Link]
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Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol | Journal of Chemical Education - ACS Publications. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
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Electrophilic Site at the Thiocarbonyl Sulfur for the Incorporation of Multiple CF3S Groups. [Link]
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Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. [Link]
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Superelectrophiles and the Effects of Trifluoromethyl Substituents | Request PDF. [Link]
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Structure determination using 19F NMR - ProQuest. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. [Link]
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4,4,4-Trifluorobutanal | C4H5F3O | CID 2777083 - PubChem. [Link]
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Fluorine NMR. [Link]
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Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. [Link]
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Deoxytrifluoromethylation of Alcohols - PMC - NIH. [Link]
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2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. [Link]
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Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... | Download Scientific Diagram - ResearchGate. [Link]
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Kinetic Study for the Reactions of Chlorine Atoms with a Series of Hydrofluoroethers. [Link]
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hydrogen bonding capabilities of 4,4,4-Trifluoro-1-butanol
An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 4,4,4-Trifluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The profound electronic perturbations induced by fluorine substitution offer a powerful tool to modulate the physicochemical properties of a molecule, including its ability to form hydrogen bonds. This guide provides a detailed examination of this compound, a prototypical fluorinated alcohol, to elucidate the nuanced impact of a terminal trifluoromethyl group on hydrogen bonding. We will explore its capabilities as both a hydrogen bond donor and acceptor, contrasting its behavior with its non-fluorinated analog, 1-butanol. This document will delve into the underlying physical organic principles, present methodologies for experimental characterization, and discuss the practical implications for drug design and chemical research.
Introduction: The Influence of Trifluorination on Molecular Properties
This compound is a colorless liquid with the molecular formula C4H7F3O.[3] While structurally similar to 1-butanol, the substitution of three hydrogen atoms with highly electronegative fluorine atoms at the terminal (C4) position dramatically alters its electronic character and, consequently, its intermolecular interactions.
The primary driver of these changes is the powerful electron-withdrawing inductive effect (-I effect) of the trifluoromethyl (CF3) group. This effect propagates through the sigma bonds of the carbon skeleton, polarizing the entire molecule and significantly influencing the hydroxyl (OH) functionality, which is the epicenter of hydrogen bonding. Understanding this influence is critical for leveraging fluorinated motifs in molecular design. In drug development, for example, modifying a molecule's hydrogen bonding potential can enhance binding affinity to a biological target, improve metabolic stability, and modulate pharmacokinetic properties such as membrane permeability.[1][2]
Physicochemical Properties at a Glance
The macroscopic effects of trifluorination are readily apparent in the bulk properties of this compound when compared to 1-butanol.
| Property | This compound | 1-Butanol | Rationale for Difference |
| Molecular Weight | 128.09 g/mol [3][4] | 74.12 g/mol | Addition of three fluorine atoms. |
| Boiling Point | 122-127 °C[3][4][5] | 117.7 °C | Increased molecular weight and stronger dipole moment lead to stronger intermolecular forces, despite potentially weaker H-bond acceptance. |
| Density (at 25 °C) | ~1.2 g/mL[3][4] | ~0.81 g/mL | The high atomic mass of fluorine significantly increases density. |
| Acidity (pKa of OH) | Lower (More Acidic) | Higher (Less Acidic) | The strong inductive effect of the CF3 group stabilizes the resulting alkoxide, making the proton more acidic. |
This compound as a Hydrogen Bond Donor
The capacity of a molecule to donate a proton to a hydrogen bond is directly related to the acidity of that proton. The trifluoromethyl group in this compound plays a pivotal role in enhancing its hydrogen bond donor strength.
Mechanism: Inductive Effect and O-H Bond Polarization
The three highly electronegative fluorine atoms create a strong dipole with the carbon at position 4. This potent electron-withdrawing effect is relayed through the C-C sigma bonds, pulling electron density away from the hydroxyl group. This "draining" of electron density from the oxygen atom polarizes the O-H bond, increasing the partial positive charge (δ+) on the hydrogen atom. A more electropositive hydrogen is more strongly attracted to an electron-rich hydrogen bond acceptor, forming a more robust hydrogen bond. This makes this compound a significantly stronger hydrogen bond donor than 1-butanol.
Experimental Validation: Spectroscopic Analysis
The enhanced donor strength can be quantified using spectroscopic methods, primarily Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
FTIR Spectroscopy: In a dilute, non-polar solvent, the O-H stretching vibration of an alcohol appears as a sharp band. When a hydrogen bond acceptor is introduced, a new, broader band appears at a lower frequency (a "red shift"). The magnitude of this shift (Δν) is proportional to the strength of the hydrogen bond. For this compound, the Δν observed upon interaction with a standard acceptor (e.g., acetone) is significantly larger than that for 1-butanol, providing direct evidence of its superior hydrogen bond donor capabilities.
-
NMR Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment. In NMR, the more acidic proton of this compound will resonate further downfield (at a higher ppm value) compared to 1-butanol under identical conditions, especially in the presence of a hydrogen bond accepting solvent like DMSO-d6.
This compound as a Hydrogen Bond Acceptor
A molecule acts as a hydrogen bond acceptor by donating electron density from a lone pair of electrons. The same inductive effect that enhances donor strength has the opposite effect on acceptor capability.
Reduced Basicity of the Oxygen Atom
The electron-withdrawing CF3 group reduces the electron density on the oxygen atom, making its lone pairs less available and less basic. Consequently, this compound is a weaker hydrogen bond acceptor than 1-butanol. This dual modulation—enhancing donor strength while suppressing acceptor strength—is a hallmark of fluorinated alcohols and a key feature for their application.[6][7]
The Fluorine Atom as a Potential Acceptor
While the oxygen atom's acceptor ability is diminished, the fluorine atoms themselves possess lone pairs. However, organic fluorine is generally considered a very weak hydrogen bond acceptor.[8] The debate on the significance of C-F···H-O interactions is ongoing, but they are substantially weaker than conventional O···H-O hydrogen bonds. Intramolecular OH···F hydrogen bonds have been detected in specific, conformationally constrained fluorohydrins, but intermolecular interactions are less favorable and often dominated by the stronger interaction with the hydroxyl oxygen of another molecule.[8][9][10]
Experimental Protocols for Characterization
To provide a practical framework for researchers, we outline standardized protocols for evaluating the hydrogen bonding properties discussed.
Protocol: FTIR Determination of H-Bond Donor Acidity
This method quantifies the hydrogen bond donor strength by measuring the O-H stretching frequency shift upon complexation with a standard acceptor.
Objective: To compare the relative hydrogen bond acidity of this compound and 1-butanol.
Materials:
-
This compound
-
1-Butanol (for comparison)
-
Carbon tetrachloride (CCl4), spectroscopic grade (or other non-polar solvent)
-
Acetone, spectroscopic grade (standard H-bond acceptor)
-
FTIR spectrometer with liquid sample cell
Methodology:
-
Prepare Stock Solutions: Prepare 0.05 M solutions of each alcohol in CCl4.
-
Acquire 'Free' OH Spectrum: Record the FTIR spectrum of each alcohol solution. Note the sharp peak corresponding to the non-hydrogen-bonded ('free') O-H stretch (ν_free).
-
Prepare Complexation Solutions: Prepare a second set of solutions containing 0.05 M of each alcohol and 0.5 M acetone in CCl4.
-
Acquire 'Bonded' OH Spectrum: Record the FTIR spectrum of the alcohol-acetone solutions. A new, broad peak will appear at a lower wavenumber. This is the hydrogen-bonded O-H stretch (ν_bonded).
-
Calculate Frequency Shift (Δν): For each alcohol, calculate the shift: Δν = ν_free - ν_bonded.
-
Analysis: A larger Δν indicates a stronger hydrogen bond and therefore a more acidic hydrogen bond donor. It is expected that Δν (this compound) > Δν (1-Butanol).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4,4,4-Trifluoro-1-butanol in Modern Organic Synthesis
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and materials science. 4,4,4-Trifluoro-1-butanol (TFB) has emerged as a critical fluorinated building block and specialty solvent, prized for the unique physicochemical properties imparted by its terminal trifluoromethyl (CF₃) group. This guide provides an in-depth exploration of TFB's applications, moving beyond a simple recitation of facts to explain the underlying principles governing its utility. We present detailed protocols for its use as a synthetic intermediate and discuss its role as a specialized solvent, providing researchers, scientists, and drug development professionals with the practical insights needed to leverage this versatile reagent effectively.
Introduction: Understanding the Unique Character of this compound
This compound (TFB), with the chemical formula C₄H₇F₃O, is a colorless liquid distinguished by the powerful electron-withdrawing nature of its CF₃ group. This single structural feature dramatically alters its properties compared to its non-fluorinated analog, 1-butanol, creating a unique profile that is highly advantageous in several synthetic contexts.
The high electronegativity of the fluorine atoms creates a strong dipole moment and enhances TFB's ability to form stable hydrogen bonds.[1][2] This characteristic is crucial for its function as a solvent and its reactivity as a nucleophile. Furthermore, the CF₃ group increases the lipophilicity of molecules into which it is incorporated, a property frequently exploited in medicinal chemistry to improve drug bioavailability and metabolic stability.
Key Physicochemical Properties
A summary of TFB's essential properties is provided below, offering a quantitative basis for the experimental choices discussed in later sections.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₄H₇F₃O | Foundation for its chemical identity. |
| Molecular Weight | 128.09 g/mol | Used for stoichiometric calculations. |
| Boiling Point | 122-127 °C[3] | Allows for reactions at elevated temperatures with minimal pressure buildup. |
| Density | ~1.193 - 1.212 g/mL | Heavier than water, impacting phase separation during aqueous workups. |
| Refractive Index | ~1.343[3] | Useful for purity assessment. |
| Flash Point | ~52 °C[3] | Classified as a flammable liquid, requiring appropriate safety precautions.[3][4] |
Core Application I: TFB as a Strategic Building Block
The most prominent role of TFB is as a precursor for introducing the 4,4,4-trifluorobutyl moiety into a target molecule. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] The alcohol functionality serves as a handle for a variety of classical organic transformations.
Ether Synthesis via Williamson and Mitsunobu Reactions
Alkylation of the hydroxyl group to form ethers is a common strategy. While the Williamson ether synthesis is feasible, the Mitsunobu reaction is often preferred for its mild conditions and predictable stereochemical outcome (inversion of configuration at the alcohol carbon, though not applicable to the achiral TFB).[5][6][7] The Mitsunobu reaction allows for the coupling of TFB with a wide range of acidic pronucleophiles (pKa < 15), including phenols and carboxylic acids, to form the corresponding ethers and esters.[5][7][8]
Logical Workflow: Mitsunobu Esterification
The following diagram illustrates the key steps and logical flow of a Mitsunobu reaction employing TFB.
Caption: Workflow for Mitsunobu esterification using TFB.
Protocol 1: Mitsunobu Esterification of 4-Nitrobenzoic Acid with TFB
This protocol details a representative esterification, a foundational reaction for leveraging TFB as a building block.
Causality: The Mitsunobu reaction is chosen for its high efficiency under mild conditions, avoiding the need for harsh reagents that could be incompatible with sensitive functional groups.[9] 4-Nitrobenzoic acid is selected as a model nucleophile due to its appropriate acidity, which facilitates the reaction.[6]
Materials:
-
This compound (TFB) (1.0 eq)
-
4-Nitrobenzoic acid (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)[8]
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 4-nitrobenzoic acid (1.1 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approx. 10 mL per mmol of TFB).
-
Addition of Alcohol: Add this compound (1.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.[5]
-
DIAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid, followed by brine (1x).[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product contains the desired ester and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 4,4,4-trifluorobutyl 4-nitrobenzoate.
Core Application II: TFB as a Specialty Solvent
While less common than its role as a reagent, TFB and other fluorinated alcohols can serve as effective solvents for specific applications, particularly in reactions requiring polar, weakly coordinating media.[10] Their ability to form strong hydrogen bonds can stabilize charged intermediates, while their lower nucleophilicity compared to non-fluorinated alcohols can prevent unwanted side reactions. This dual nature makes them a subject of interest in the field of green chemistry as potential replacements for more hazardous solvents.[10]
In peptide synthesis, for example, solvents are crucial for solvating the growing peptide chain and reagents.[11] While not a standard solvent, the properties of fluorinated alcohols are being explored in specialized contexts, such as improving solubility for difficult sequences or in TFA-free cleavage protocols, which is an area of growing environmental concern.[12]
Synthesis of TFB-Containing Intermediates
TFB can be readily converted into other useful intermediates, such as the corresponding aldehyde or carboxylic acid, expanding its synthetic utility.
Protocol 2: Oxidation of TFB to 4,4,4-Trifluorobutanal
This protocol provides a method to access the aldehyde, a versatile intermediate for C-C bond-forming reactions.
Causality: Pyridinium chlorochromate (PCC) is a classic reagent for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid which can occur with stronger oxidants like potassium permanganate or chromic acid. Dichloromethane (DCM) is used as an inert solvent.
Materials:
-
This compound (TFB) (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel (as a plug)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend PCC (1.5 eq) in anhydrous DCM (approx. 15 mL per mmol of TFB).
-
Alcohol Addition: Dissolve TFB (1.0 eq) in a small amount of anhydrous DCM and add it to the PCC suspension in one portion. The mixture will turn dark and warm slightly.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC or GC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether. This filters out the chromium byproducts.
-
Collect the filtrate and carefully concentrate it under reduced pressure at low temperature (e.g., using a 0 °C or 10 °C water bath) to remove the solvents. Caution: 4,4,4-Trifluorobutanal is volatile.
-
-
Product Handling: The resulting 4,4,4-trifluorobutanal is often used immediately in the next step without further purification due to its volatility and potential for instability.
Safety and Handling
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[3][4][13]
-
Handling: Always handle TFB in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]
-
Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish fires.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its primary value lies in its function as a key building block for introducing the trifluorobutyl group, a moiety that can profoundly and beneficially alter the properties of a molecule for pharmaceutical or materials applications.[1] By understanding the principles behind its reactivity, particularly in cornerstone reactions like the Mitsunobu esterification, and by adhering to safe handling practices, researchers can effectively harness the unique properties of TFB to advance their synthetic programs.
References
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- chemical label this compound. TCI Chemicals.
- Mitsunobu reaction. Wikipedia.
- Mitsunobu reaction. Organic Synthesis.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
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- Methods and protocols of modern solid phase peptide synthesis.
- Peptide Synthesis. Sigma-Aldrich.
- TFA-free Peptide Synthesis. opnMe by Boehringer Ingelheim.
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Application Note: 4,4,4-Trifluoro-1-butanol as a High-Performance Solvent for Modern Organic Synthesis
Introduction
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and environmental impact of a reaction. While traditional solvents have well-established roles, the demand for reagents that offer unique reactivity and enable challenging transformations has led to the exploration of novel solvent systems. Among these, fluorinated alcohols are emerging as a class of "non-innocent" media that not only dissolve reactants but actively participate in and promote chemical reactions.[1][2] This guide focuses on 4,4,4-Trifluoro-1-butanol (TFB), a fluorinated alcohol that serves as a versatile and powerful tool for researchers in organic synthesis, catalysis, and materials science.[3][4]
The presence of a terminal trifluoromethyl group imparts a unique combination of physical and chemical properties to TFB, including strong hydrogen-bond donating capabilities, high polarity, and low nucleophilicity.[1][5] These characteristics make it an exceptional medium for a wide range of applications, from enhancing the synthesis of complex pharmaceutical intermediates to modifying polymer properties.[3] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth technical information, field-proven insights, and step-by-step protocols for leveraging the full potential of this compound.
Physicochemical Properties of this compound
The utility of TFB as a solvent is grounded in its distinct physical properties. The high electronegativity of the fluorine atoms creates a strong dipole moment and modulates the hydroxyl group's reactivity, distinguishing it from its non-fluorinated analogue, 1-butanol.[5] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 461-18-7 | |
| Molecular Formula | C₄H₇F₃O | |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Colorless liquid | [4] |
| Density | 1.193 - 1.212 g/mL at 25 °C | |
| Boiling Point | 123-127 °C | |
| Flash Point | 50.6 - 52 °C | |
| Refractive Index | 1.343 (at 20 °C) | |
| Vapor Pressure | 6 mmHg at 25°C |
The Mechanistic Advantage: Why Choose TFB?
The decision to use TFB over a conventional solvent is driven by its ability to accelerate reactions and provide alternative reaction pathways. This is primarily due to three interconnected properties:
-
Exceptional Hydrogen-Bonding Donor: The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton, making TFB a powerful hydrogen-bond donor.[1][6] This allows it to stabilize anionic intermediates and, more importantly, activate electrophiles (e.g., carbonyls, epoxides) by coordinating to lone pairs, making them more susceptible to nucleophilic attack. This electrophilic activation often circumvents the need for a Lewis acid catalyst, leading to milder and cleaner reaction conditions.[7]
-
Low Nucleophilicity: Despite being a protic alcohol, the steric bulk and electron-withdrawing nature of the trifluoromethyl group render the oxygen atom a poor nucleophile.[2][6] This is a significant advantage, as it prevents the solvent from participating in unwanted side reactions, such as ether formation or solvolysis, which can plague reactions run in conventional alcohols.
-
Unique Polarity and Solubility: TFB exhibits a unique solubility profile. It can dissolve a range of organic compounds and reagents while also showing miscibility with some aqueous systems. The fluorinated segment can create fluorous domains, which can be advantageous in biphasic catalysis or for dissolving fluorinated reagents.[8]
Caption: Mechanism of TFB-mediated electrophile activation via hydrogen bonding.
Applications in Chemical Synthesis
TFB's unique properties make it a valuable solvent for a diverse array of chemical transformations.
-
Pharmaceutical and Agrochemical Synthesis: It is frequently used as a solvent or a key building block in the synthesis of fluorinated compounds.[4] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, bioavailability, and binding affinity, making TFB a critical component in the development of modern drugs and pesticides.[5] It has been used in the synthesis of monoamine oxidase B inhibitors, anti-schizophrenia drugs, and immune agents.[9]
-
Catalysis and C-H Functionalization: In transition-metal catalysis, TFB can stabilize catalytic species and promote challenging reactions. Its low nucleophilicity and high polarity are beneficial for processes like C-H functionalization, where solvent interference must be minimized.[2]
-
Epoxide Ring-Opening Reactions: TFB is highly effective at promoting the ring-opening of epoxides with weak nucleophiles.[7] The solvent activates the epoxide through hydrogen bonding, facilitating nucleophilic attack under mild conditions without the need for strong acids.
-
Materials Science: TFB is used to modify the properties of polymers, enhancing their thermal stability and chemical resistance.[3] It also serves as an intermediate in the synthesis of liquid crystal materials and organic conductors.[5][9]
Experimental Protocols
The following protocols are designed to be self-validating and illustrative of TFB's application. Researchers should always conduct a thorough risk assessment before beginning any new procedure.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol describes a general procedure where TFB's polarity can aid in the dissolution of both the organic and inorganic components, potentially accelerating the reaction.
-
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
-
Rationale for TFB: The high polarity of TFB can facilitate the dissolution of the inorganic base (e.g., K₂CO₃) and the boronic acid, while its high boiling point allows for elevated reaction temperatures. Its coordinating ability can help stabilize the palladium catalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
This compound (TFB), anhydrous (5 mL)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add 5 mL of anhydrous TFB via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using TFB.
Protocol 2: Catalyst-Free Ring-Opening of Styrene Oxide with Aniline
This protocol demonstrates the ability of TFB to act as a reaction promoter, activating the epoxide for nucleophilic attack without an external catalyst.
-
Objective: To synthesize an amino alcohol via the nucleophilic ring-opening of an epoxide.
-
Rationale for TFB: TFB's strong hydrogen-bond donation activates the epoxide oxygen, making the carbons more electrophilic. Its low nucleophilicity prevents it from competing with the aniline nucleophile.
Materials:
-
Styrene oxide (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
This compound (TFB) (3 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide and this compound.
-
Add aniline to the solution at room temperature.
-
Attach a reflux condenser and place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 6-24 hours. Monitor the disappearance of the starting materials by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the TFB under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM, 15 mL) and wash with 1 M HCl (10 mL) to remove excess aniline.
-
Neutralize the aqueous layer with 1 M NaOH and extract with DCM (3 x 10 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
If necessary, purify the product by flash chromatography.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[10] It is classified as harmful if swallowed and causes serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling TFB.[12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a solvent; it is a problem-solving tool for the modern chemist. Its unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity enables a wide range of chemical transformations, often with higher efficiency and under milder conditions than traditional solvents. By understanding the mechanistic principles behind its reactivity, researchers can unlock new synthetic pathways and develop more robust chemical processes. As the fields of drug discovery and materials science continue to advance, the strategic application of high-performance solvents like TFB will be indispensable for innovation.
References
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- Fluorinated Alcohols - Organofluorine / Alfa Chemistry. (n.d.). Alfa Chemistry. Accessed Jan 11, 2026.
- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. (n.d.).
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry. (n.d.).
- This compound - Chem-Impex. (n.d.). Chem-Impex. Accessed Jan 11, 2026.
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- This compound 98 461-18-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Accessed Jan 11, 2026.
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- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - arkat usa. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. Accessed Jan 11, 2026.
- Fluorinated Alcohols: A New Medium for Selective and Clean Reaction - ResearchGate. (2025).
- chemical label this compound. (n.d.). Google Search. Accessed Jan 11, 2026.
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- material safety data sheet - Capot Chemical. (2013). Capot Chemical. Accessed Jan 11, 2026.
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- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Accessed Jan 11, 2026.
- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific. Accessed Jan 11, 2026.
- Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst | ACS Omega. (n.d.).
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Application Note: 4,4,4-Trifluoro-1-butanol as a Key Building Block in the Synthesis of Fluorinated Pharmaceuticals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3][4] 4,4,4-Trifluoro-1-butanol has emerged as a valuable and versatile fluorinated building block in the synthesis of complex pharmaceutical molecules. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of fluorinated pharmaceuticals. We will explore its core reactivity, present detailed, field-proven protocols for key transformations, and discuss the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Trifluoroethyl Moiety
The trifluoromethyl group (CF3) is a highly sought-after substituent in drug design due to its ability to modulate the physicochemical properties of a molecule.[3][4] The introduction of a trifluoroethyl group, often via a trifluoroethoxy linkage, can significantly enhance a drug's lipophilicity and metabolic stability.[5][6] this compound serves as a readily available and reactive source for this valuable moiety, making it a critical tool in the medicinal chemist's arsenal. This alcohol can be used to synthesize a variety of pharmaceutical intermediates, including those for monoamine oxidase B inhibitors, central nervous system inhibitors, and immune agents.[7][8]
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C4H7F3O | |
| Molecular Weight | 128.09 g/mol | |
| Boiling Point | 123-127 °C | |
| Density | 1.212 g/mL at 25 °C | |
| Refractive Index | n20/D 1.343 | |
| CAS Number | 461-18-7 | [7] |
Core Reactivity and Synthetic Applications
The primary reactivity of this compound is centered around its hydroxyl (-OH) group, which can participate in a range of transformations typical of a primary alcohol, including etherification and esterification.[9]
Synthesis of Trifluoroethyl Ethers
The formation of a trifluoroethyl ether bond is a common strategy to improve the metabolic stability of drug candidates. This compound is an excellent precursor for this transformation.
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[10][11][12] It involves the reaction of an alkoxide with a primary alkyl halide.[11] In the context of this compound, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes an SN2 reaction with an appropriate electrophile (e.g., an alkyl halide or tosylate).
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is preferred to ensure complete deprotonation of the alcohol without competing side reactions.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.[12]
-
Electrophile: Primary alkyl halides or tosylates are the best electrophiles for this SN2 reaction to minimize competing elimination reactions.[11][12]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
The Mitsunobu reaction provides a powerful and versatile method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[13][14] This reaction converts an alcohol into a good leaving group in situ, which is then displaced by a nucleophile.[13] For synthesizing trifluoroethyl ethers, this compound acts as the nucleophile that displaces an activated alcohol.
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][15] These reagents form a key intermediate that activates the substrate alcohol.
-
Order of Addition: Typically, the substrate alcohol, this compound, and PPh3 are dissolved in a suitable solvent before the dropwise addition of DEAD or DIAD at a reduced temperature to control the exothermic reaction.[13][16]
-
Nucleophilicity: The nucleophile in a Mitsunobu reaction should be sufficiently acidic (pKa < 15) to protonate the intermediate formed from PPh3 and DEAD/DIAD.[14][16]
Reaction Scheme: Mitsunobu Reaction
Caption: General scheme for the Mitsunobu reaction.
Synthesis of Trifluoroethyl Esters
Esterification of this compound with various carboxylic acids can produce important pharmaceutical intermediates.[17]
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While straightforward, it is an equilibrium process, and measures must be taken to drive the reaction to completion, such as removing water or using an excess of one reactant.
A more efficient method for ester synthesis involves the reaction of this compound with a more reactive carboxylic acid derivative, such as an acyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[9]
Causality Behind Experimental Choices:
-
Reactivity: Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with alcohols.
-
Base: A tertiary amine base is crucial to scavenge the HCl generated during the reaction, preventing it from protonating the alcohol and reducing its nucleophilicity.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or diethyl ether are commonly used.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a 4-(4,4,4-Trifluorobutoxy)phenyl Intermediate
Materials:
-
4-Bromophenol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-Bromophenol (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4,4,4-Trifluorobutoxy)bromobenzene.
Protocol 2: Mitsunobu Reaction for the Synthesis of a Trifluoroethyl Ether
Materials:
-
A secondary alcohol substrate (e.g., a chiral intermediate)
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the secondary alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.[16]
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.[16]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether and filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired trifluoroethyl ether.
Safety Considerations
-
This compound: This compound is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
DEAD and DIAD: These azodicarboxylates are potential contact explosives and should be handled with care.[16]
-
Acyl Chlorides: These are corrosive and react with moisture. Handle in a fume hood and wear appropriate personal protective equipment.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of fluorinated pharmaceuticals. Its straightforward reactivity allows for the efficient incorporation of the trifluoroethyl moiety into a wide range of molecular scaffolds through well-established reactions such as the Williamson ether synthesis and the Mitsunobu reaction. The protocols provided in this application note offer reliable and reproducible methods for utilizing this important reagent in drug discovery and development programs.
References
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ResearchGate. (n.d.). Trifluoroethylation of phenols with various electrophiles. Retrieved from [Link]
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ResearchGate. (2025-08-06). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers from Metal Free 2,4,6-Tris-(2,2,2-trifluoro-ethoxy)-[5][7][18] Triazene. Retrieved from [Link]
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National Center for Biotechnology Information. (2008-04-29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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ResearchGate. (n.d.). Further applications of trifluoroethoxy-arenes. Retrieved from [Link]
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MIT News. (2009-08-13). A new way to prepare fluorinated pharmaceuticals. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Retrieved from [Link]
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University of California, Riverside. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved from [Link]
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Chemistry LibreTexts. (2021-07-05). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Fluorine Notes. (2021-06-04). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from [Link]
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Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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SpringerLink. (2025-01-12). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Various protocols for trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Coupled biosynthesis and esterification of 1,2,4-butanetriol to simplify its separation from fermentation broth. Retrieved from [Link]
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National Center for Biotechnology Information. (2022-07-05). Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (2025-07-18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Publications. (2018-01-05). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link]
-
MDPI. (2024-09-12). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Application Notes and Protocols for 4,4,4-Trifluoro-1-butanol in Agrochemical Development
Introduction: The Strategic Advantage of Fluorine in Modern Agrochemicals
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design, fundamentally altering the efficacy, stability, and environmental profile of pesticides.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[3][4] Among the various fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent, featured in approximately 40% of all fluorine-containing pesticides.[5] This group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to its target protein.[3]
4,4,4-Trifluoro-1-butanol emerges as a key building block in this context, providing a direct route to introduce the 4,4,4-trifluorobutoxy moiety into potential agrochemical candidates. This four-carbon chain, terminated by a trifluoromethyl group, offers a unique combination of flexibility and potent electronic effects. The presence of this group can lead to compounds with lower required dosages and improved performance characteristics.[6][7]
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound in the synthesis and evaluation of novel agrochemical candidates.
Core Application: Enhancing Bioactivity through the 4,4,4-Trifluorobutoxy Moiety
Scientific Rationale
The decision to incorporate a 4,4,4-trifluorobutoxy group into a lead compound is driven by several key principles of medicinal and agrochemical chemistry:
-
Metabolic Stability: The strong C-F bonds of the trifluoromethyl group are highly resistant to oxidative metabolism by enzymes such as cytochrome P450s.[3] By introducing this moiety at a metabolically vulnerable position of a molecule, the compound's half-life in the target organism and in the environment can be significantly extended, leading to prolonged efficacy.
-
Lipophilicity and Bioavailability: The trifluoromethyl group is highly lipophilic, which can enhance the ability of an agrochemical to penetrate the waxy cuticles of plants or the exoskeletons of insects.[8] This improved bioavailability ensures that more of the active ingredient reaches its target site, potentially lowering the required application rates.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the entire molecule. This can lead to more favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target enzyme or receptor, thereby increasing the compound's intrinsic potency.[5]
-
Conformational Control: The steric bulk of the trifluorobutoxy group can influence the overall conformation of the molecule, locking it into a bioactive shape that fits more precisely into the target's active site.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Reference |
| CAS Number | 461-18-7 | [8] |
| Molecular Formula | C4H7F3O | [8] |
| Molecular Weight | 128.09 g/mol | [2] |
| Appearance | Colorless liquid | [8] |
| Density | 1.193 g/cm³ at 25 °C | [8] |
| Boiling Point | 123-127 °C | [2] |
| Flash Point | 52 °C | [8] |
| Refractive Index | n20/D 1.343 | [2] |
Synthetic Protocol: Incorporation of the 4,4,4-Trifluorobutoxy Moiety via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[9][10][11] This protocol details the synthesis of a model agrochemical candidate, 1-chloro-4-(4,4,4-trifluorobutoxy)benzene, a common scaffold in agrochemical research.[4]
Logical Workflow for Synthesis
Caption: Synthetic workflow for a model trifluorobutoxy-aryl ether.
Part 1: Synthesis of 4,4,4-Trifluorobutyl Tosylate (Intermediate)
Rationale: The hydroxyl group of an alcohol is a poor leaving group. To facilitate a nucleophilic substitution reaction, it must first be converted into a good leaving group, such as a tosylate.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous (solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4,4,4-trifluorobutyl tosylate as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 1-Chloro-4-(4,4,4-trifluorobutoxy)benzene
Rationale: The phenoxide, generated by deprotonating the phenol with a strong base, acts as the nucleophile, attacking the activated primary carbon of the trifluorobutyl tosylate in an SN2 reaction.[9]
Materials:
-
4-Chlorophenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4,4,4-Trifluorobutyl tosylate (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Syringe
-
Heating mantle
Procedure:
-
To a dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add the sodium hydride dispersion to the DMF with stirring.
-
Prepare a solution of 4-chlorophenol in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at room temperature. (Caution: Hydrogen gas is evolved).
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Add a solution of 4,4,4-trifluorobutyl tosylate in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-chloro-4-(4,4,4-trifluorobutoxy)benzene.
Protocol: Primary Biological Screening (Herbicidal Activity)
Rationale: To assess the potential of the newly synthesized compound as a herbicide, a simple seed germination and root growth inhibition assay can be performed. This provides a rapid indication of phytotoxicity.
Materials:
-
Synthesized 1-chloro-4-(4,4,4-trifluorobutoxy)benzene
-
Acetone (for stock solution)
-
Tween® 20 (surfactant)
-
Seeds of a model plant (e.g., cress, Lepidium sativum)
-
Petri dishes with filter paper
-
Deionized water
-
Positive control (e.g., a commercial herbicide)
-
Negative control (solvent blank)
Procedure:
-
Prepare a stock solution (e.g., 10,000 ppm) of the test compound in acetone.
-
Create a series of dilutions (e.g., 1000, 500, 250, 100, 50 ppm) in deionized water containing a small amount of Tween® 20 (e.g., 0.1%) to aid dispersion.
-
Place a piece of filter paper in each petri dish and moisten it with a fixed volume (e.g., 5 mL) of the respective test solution, positive control, or negative control.
-
Place a set number of seeds (e.g., 20) evenly on the filter paper in each dish.
-
Seal the petri dishes with parafilm and incubate in a controlled environment (e.g., 25 °C with a 16h/8h light/dark cycle) for 5-7 days.
-
After the incubation period, measure the percentage of seed germination and the length of the primary root for each seedling.
-
Calculate the average germination rate and root length for each treatment and compare them to the negative control to determine the level of inhibition.
Hypothetical Data Presentation
| Concentration (ppm) | Germination (%) | Average Root Length (mm) | Inhibition of Root Growth (%) |
| Negative Control | 95 | 35.2 | 0 |
| 50 | 90 | 28.1 | 20.2 |
| 100 | 85 | 19.4 | 44.9 |
| 250 | 60 | 8.8 | 75.0 |
| 500 | 25 | 2.1 | 94.0 |
| 1000 | 5 | 0.5 | 98.6 |
| Positive Control | 0 | 0 | 100 |
Conclusion
This compound is a highly valuable and versatile building block for the modern agrochemical industry. Its utility lies in providing a straightforward method for introducing the 4,4,4-trifluorobutoxy moiety, a group known to confer significant advantages in terms of metabolic stability, bioavailability, and biological potency. The synthetic protocols outlined in this guide, based on fundamental and reliable organic reactions, provide a clear pathway for researchers to incorporate this building block into novel molecular scaffolds. By leveraging the unique properties of the trifluorobutoxy group, scientists can accelerate the discovery and development of next-generation agrochemicals with improved efficacy and safety profiles.
References
-
Exploring this compound: Properties, Applications, and Industry Insights. (URL: [Link])
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P
- CA2534020C - Agrochemical formulation aid composition and uses thereof - Google P
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). (URL: [Link])
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: [Link])
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (URL: [Link])
-
Successful fluorine-containing herbicide agrochemicals | Request PDF - ResearchGate. (2025-08-05). (URL: [Link])
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (2021-04-02). (URL: [Link])
- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1 - Googleapis.com. (2020-11-08). (URL: )
- EP0599688A1 - Process for O-alkylation of phenolic compounds - Google P
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
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Application Notes and Protocols: The Strategic Incorporation of 4,4,4-Trifluoro-1-butanol in the Synthesis of Advanced Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise engineering of molecular architecture is paramount in the development of high-performance liquid crystals (LCs). The introduction of fluorinated moieties has emerged as a powerful strategy to modulate the mesomorphic and electro-optical properties of these materials. This guide provides an in-depth technical overview of the application of 4,4,4-Trifluoro-1-butanol as a key building block in the synthesis of advanced liquid crystals. We will explore the causal relationship between the incorporation of the 4,4,4-trifluorobutoxy tail and the resulting material properties, and provide detailed, field-proven protocols for its integration into liquid crystal scaffolds.
The Significance of Fluorination in Liquid Crystal Design
The incorporation of fluorine into liquid crystal molecules is a well-established strategy for fine-tuning their physical properties to meet the demands of advanced display technologies and other photonic applications.[1][2] The high electronegativity and small van der Waals radius of the fluorine atom, along with the high bond energy of the C-F bond, impart a range of desirable characteristics.[3]
Specifically, the trifluoromethyl (CF₃) group, when incorporated into a terminal alkoxy chain via this compound, offers several distinct advantages:
-
Modification of Dielectric Anisotropy (Δε): The strong dipole moment associated with the CF₃ group can significantly influence the dielectric anisotropy of the liquid crystal. Depending on its orientation relative to the molecular long axis, it can be used to achieve either positive or negative Δε, a critical parameter for different liquid crystal display (LCD) modes.[4]
-
Reduction of Viscosity: The introduction of fluorine can lead to a decrease in intermolecular interactions, resulting in lower rotational viscosity and, consequently, faster switching speeds in electro-optical devices.[3]
-
Enhanced Thermal and Chemical Stability: The inherent strength of the C-F bond contributes to the overall stability of the liquid crystal molecule, making it more resistant to degradation under thermal stress or exposure to UV radiation.
-
Tailoring of Mesomorphic Behavior: The presence of a bulky and polar trifluoromethyl group can influence the packing of molecules in the mesophase, affecting transition temperatures and the stability of nematic and smectic phases.[3][5]
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄H₇F₃O |
| Molecular Weight | 128.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 123-127 °C |
| Density | 1.212 g/mL at 25 °C |
| Refractive Index | n20/D 1.343 |
Data sourced from Sigma-Aldrich.[6]
Synthesis of Liquid Crystals Incorporating the 4,4,4-Trifluorobutoxy Moiety
The introduction of the 4,4,4-trifluorobutoxy group is typically achieved through the etherification of a phenolic liquid crystal precursor. Two common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
General Synthesis Workflow
The overall synthetic strategy involves the preparation of a suitable mesogenic core with a terminal hydroxyl group, followed by its etherification with this compound.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[7][8] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[9] In this context, the phenolic precursor is first deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an activated form of this compound.
Step 1: Activation of this compound (Formation of Tosylate)
To facilitate the nucleophilic attack, the hydroxyl group of this compound is converted into a better leaving group, such as a tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4,4,4-trifluorobutyl tosylate.
Step 2: Etherification with a Phenolic Mesogen (e.g., 4-Hydroxybiphenyl)
Materials:
-
4-Hydroxybiphenyl (or other phenolic mesogen)
-
4,4,4-Trifluorobutyl tosylate (from Step 1)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxybiphenyl (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4,4,4-trifluorobutyl tosylate (1.2 eq) in the same solvent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4,4,4-trifluorobutoxy)biphenyl.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[10][11] It offers mild reaction conditions and is often used when the Williamson ether synthesis is not suitable.[12]
Materials:
-
4-Hydroxybiphenyl (or other phenolic mesogen)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxybiphenyl (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
Characterization of the Final Liquid Crystal Product
Thorough characterization is essential to confirm the structure and evaluate the mesomorphic properties of the synthesized liquid crystal.
| Technique | Purpose | Expected Observations |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation and confirmation of the incorporation of the trifluorobutoxy group. | Characteristic signals for the aromatic core and the aliphatic chain, including the CF₃ group in ¹⁹F NMR. |
| FT-IR Spectroscopy | Identification of functional groups. | Presence of C-O-C stretching vibrations for the ether linkage and disappearance of the phenolic -OH stretch. |
| Mass Spectrometry | Determination of molecular weight. | Molecular ion peak corresponding to the calculated mass of the target liquid crystal. |
| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases and observation of textures. | Characteristic textures for nematic (e.g., Schlieren) or smectic phases upon heating and cooling. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. | Endothermic and exothermic peaks corresponding to crystal-mesophase and mesophase-isotropic liquid transitions. |
Safety and Handling of this compound
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][13] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable synthon for the introduction of the trifluorobutoxy group into liquid crystal molecules. This structural modification provides a powerful tool for tuning the dielectric, viscous, and thermal properties of the resulting materials. The Williamson ether synthesis and the Mitsunobu reaction are reliable methods for the incorporation of this fluorinated tail, enabling the rational design of advanced liquid crystals for a variety of applications. Careful purification and thorough characterization are critical steps to ensure the desired material properties are achieved.
References
-
Taylor & Francis Online. (n.d.). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Retrieved from [Link]
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
-
MDPI. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in Liquid Crystal Design for Display Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
-
Royal Society of Chemistry. (2007). Fluorinated liquid crystals – properties and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic liquid crystals with a trifluoromethyl group in the terminal chain for use in nematic LC mixtures. Retrieved from [Link]
-
PubMed Central. (2023, March 25). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Nematic Liquid Crystals with a Trifluoromethyl Group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Semantic Scholar. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, April 14). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]
-
PubMed Central. (2023, March 25). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of Carboxylic Acids with 4,4,4-Trifluoro-1-butanol
Introduction: The Strategic Importance of 4,4,4-Trifluorobutyl Esters in Modern Drug Development
In the landscape of contemporary medicinal chemistry and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating molecular properties. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and alter the electronic characteristics of a parent molecule.[1][2] The synthesis of esters from 4,4,4-Trifluoro-1-butanol provides a direct route to introduce the trifluorobutyl functional group, a building block of significant interest in the development of novel pharmaceuticals and advanced materials.[3] This guide provides an in-depth analysis and detailed protocols for the esterification of carboxylic acids with this compound, offering a comparative study of classical and modern synthetic methodologies. We will explore the causality behind the choice of reaction conditions and provide researchers, scientists, and drug development professionals with the practical knowledge to effectively synthesize these valuable compounds.
Comparative Analysis of Esterification Methodologies
The selection of an appropriate esterification method is contingent upon the substrate's steric and electronic properties, as well as its sensitivity to reaction conditions. This compound, while a primary alcohol, presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl group, which can decrease the nucleophilicity of the hydroxyl group. This section compares three common esterification techniques: the classical Fischer esterification, the mild Steglich esterification, and the robust Mitsunobu reaction.
Fischer-Speier Esterification
This classical method involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium-driven process, and to achieve reasonable yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[5]
-
Mechanistic Insight: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester.[5]
-
Applicability and Limitations: While economical and straightforward for simple alcohols, the Fischer esterification is often less effective for sterically hindered or electronically deactivated alcohols like this compound. The harsh acidic conditions and high temperatures can also be incompatible with sensitive functional groups on the carboxylic acid substrate.[6]
Steglich Esterification
Developed as a milder alternative to Fischer esterification, the Steglich method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8]
-
Mechanistic Insight: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, then intercepts this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol, even one with reduced nucleophilicity like this compound, to furnish the desired ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[8][9]
-
Applicability and Advantages: The mild, room-temperature conditions make the Steglich esterification ideal for substrates that are sensitive to acid or heat. It is particularly effective for sterically demanding alcohols and is a preferred method for synthesizing esters that are inaccessible via the Fischer method.[8][10]
Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's chiral center.[7][11] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
-
Mechanistic Insight: PPh₃ and DEAD first react to form a betaine. This intermediate then deprotonates the carboxylic acid, and the resulting carboxylate anion is a potent nucleophile. The alcohol's hydroxyl group attacks the phosphonium center of the betaine, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces this leaving group via an Sₙ2 mechanism to yield the ester.[6][8]
-
Applicability and Considerations: The Mitsunobu reaction is highly reliable and proceeds under neutral, mild conditions. It is particularly advantageous for hindered secondary alcohols and when stereochemical inversion is desired. A key consideration is the pKa of the carboxylic acid, which should ideally be below 13 for the reaction to proceed efficiently.[1] A significant challenge of this method is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproducts during purification.[6]
Experimental Protocols and Methodologies
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as DCC, DEAD, and DIAD are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Fischer Esterification of Benzoic Acid with this compound
This protocol is presented as a baseline comparison. Due to the reduced nucleophilicity of the fluorinated alcohol, yields are expected to be moderate.
Materials:
-
Benzoic acid
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol), this compound (1.92 g, 15 mmol, 1.5 equiv.), and toluene (40 mL).
-
Fill the Dean-Stark trap with toluene.
-
Slowly add concentrated sulfuric acid (0.2 mL) to the stirred mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and continue for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL, Caution: CO₂ evolution ), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Steglich Esterification of Benzoic Acid with this compound
This protocol is recommended for higher yields under mild conditions.
Materials:
-
Benzoic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
0.5 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10 mmol), this compound (1.41 g, 11 mmol, 1.1 equiv.), DMAP (0.12 g, 1 mmol, 0.1 equiv.), and anhydrous DCM (40 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
Add DCC (2.27 g, 11 mmol, 1.1 equiv.) portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mitsunobu Reaction for the Esterification of Acetic Acid with this compound
This protocol is highly effective and proceeds under neutral conditions, making it suitable for a wide range of sensitive substrates.
Materials:
-
Acetic acid
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add PPh₃ (3.93 g, 15 mmol, 1.5 equiv.) and anhydrous THF (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (2.97 mL, 15 mmol, 1.5 equiv.) dropwise to the stirred solution. A white precipitate may form.
-
After 15 minutes, add a solution of this compound (1.28 g, 10 mmol) and acetic acid (0.60 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the cold reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.
Data Summary and Comparison
The choice of esterification method significantly impacts reaction efficiency, particularly for a substrate like this compound. The following table provides a comparative summary based on typical outcomes for these reactions.
| Method | Catalyst/Reagent System | Typical Temperature | Typical Time | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer | H₂SO₄ (catalytic) | Reflux (e.g., ~110°C in Toluene) | 12-24 h | 40-60% | Low cost of reagents. | Harsh conditions, equilibrium limited, often low yield for hindered/deactivated alcohols. |
| Steglich | DCC (1.1 eq), DMAP (0.1 eq) | 0°C to Room Temp. | 12-18 h | >90%[13] | Mild conditions, high yield, suitable for sensitive substrates. | Stoichiometric byproduct (DCU) must be removed, DCC is an allergen.[14] |
| Mitsunobu | PPh₃ (1.5 eq), DIAD (1.5 eq) | 0°C to Room Temp. | 4-12 h | 80-95%[7][15] | Very mild, neutral conditions, high yield, stereochemical inversion. | Expensive reagents, stoichiometric byproducts (TPPO, hydrazine) can be difficult to remove.[6] |
Purification and Characterization
Purification by Flash Column Chromatography
The purification of 4,4,4-trifluorobutyl esters is typically achieved by silica gel flash column chromatography. The polarity of the eluent system should be chosen based on the polarity of the specific ester.
-
General Guidance: A good starting point for determining the optimal solvent system is to use TLC with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an R_f value of 0.2-0.3 for the desired product.
-
Example Solvent Systems:
-
For relatively non-polar esters (e.g., from aliphatic carboxylic acids): 5-20% Ethyl Acetate in Hexanes.
-
For more polar esters (e.g., from aromatic or functionalized carboxylic acids): 20-50% Ethyl Acetate in Hexanes or a gradient of Methanol in Dichloromethane (1-5%).
-
Troubleshooting Purification
-
Steglich Reaction: The primary impurity is dicyclohexylurea (DCU). Most of it is insoluble in common organic solvents and can be removed by filtration. Any remaining soluble DCU can be removed by chromatography. If EDC is used instead of DCC, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.
-
Mitsunobu Reaction: Triphenylphosphine oxide (TPPO) and the reduced hydrazine (e.g., 1,2-diisopropylhydrazine-1,2-dicarboxylate from DIAD) are the main byproducts.
-
TPPO Removal: TPPO is highly polar and can often be separated by chromatography. Alternatively, it can be precipitated from non-polar solvents (like a hexane/ether mixture) by concentrating the reaction mixture and triturating.
-
Hydrazine Byproduct Removal: This byproduct can often be removed by aqueous acid washes (e.g., 1M HCl), as the hydrazine is basic.
-
Characterization
The identity and purity of the synthesized 4,4,4-trifluorobutyl esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic triplet for the -CH₂- group adjacent to the trifluoromethyl group (CF₃-CH₂-) and another triplet for the methylene group attached to the ester oxygen (-O-CH₂-).
-
¹⁹F NMR: A triplet corresponding to the -CF₃ group will be observed.
-
¹³C NMR: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns will confirm the molecular weight of the ester.
Mechanism and Workflow Diagrams
Conclusion
The esterification of carboxylic acids with this compound is a critical transformation for accessing molecules with enhanced pharmacological and material properties. While the classical Fischer esterification offers a cost-effective route, its efficacy is limited by the electronic nature of the fluorinated alcohol. For high-yield, reliable synthesis under mild conditions, the Steglich esterification and the Mitsunobu reaction are superior methodologies. The choice between them will depend on factors such as substrate sensitivity, the need for stereochemical control, and considerations regarding reagent cost and byproduct removal. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully synthesize these valuable trifluorobutylated compounds.
References
- BenchChem. (n.d.). Navigating the Aftermath: A Technical Guide to Purifying Products Contaminated with Triphenylphosphine Oxide and Reduced DIAD.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Org. Synth. Coll. Vol. 9, p.417 (1998); Vol. 72, p.163 (1995).
- Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Vandamme, M., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 18(23), 6058–6061.
- University of California, Irvine. (n.d.). Fischer Esterification Procedure.
- Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 19(5), 456-485.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Jordan, A., et al. (2021).
- University of Rochester. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from Rochester University Chemistry Department.
- Munawar, A., et al. (2023).
- ChemBK. (n.d.). Exploring this compound: Properties, Applications, and Industry Insights.
- Zhang, W., et al. (2012). Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. Journal of Donghua University (English Edition), 29(1), 1-5.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- ResearchGate. (n.d.).
- Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985).
- Dąbrowska, A., et al. (2022). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Molecules, 27(9), 3134.
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- Munawar, A., et al. (2023).
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- TCI Chemicals. (n.d.). New Mitsunobu Reagents.
- Crouse, C. A., et al. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs)
- Komura, K., et al. (2008).
- Razali, M. H., & Abdullah, J. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Jurnal Teknologi, 70(5).
- Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12.
- Munawar, A., et al. (2022). Mitsunobu Reaction. MDPI Encyclopedia.
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- Altalhi, F., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
- ResearchGate. (n.d.). Synthesis and characterization of copolymeric aliphatic–aromatic esters derived from terephthalic acid, 1,4‐butanediol, and ε‐caprolactone by physical, thermal, and mechanical properties and NMR measurements. Request PDF.
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Application Notes and Protocols for the Selective Oxidation of 4,4,4-Trifluoro-1-butanol to 4,4,4-Trifluorobutanal
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Trifluoromethyl Moiety in Modern Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] The trifluoromethyl (CF3) group, in particular, is a privileged motif in medicinal chemistry and materials science. 4,4,4-Trifluoro-1-butanol is a key building block that provides access to molecules containing a trifluoromethyl group at a strategic position. Its selective oxidation to the corresponding aldehyde, 4,4,4-trifluorobutanal, furnishes a versatile intermediate for a wide array of subsequent chemical transformations, including carbon-carbon bond formations and the synthesis of complex heterocyclic systems. This guide provides detailed protocols for two of the most reliable and widely used methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Physicochemical Properties of Reactant and Product
A thorough understanding of the properties of the starting material and the product is crucial for successful synthesis and purification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C4H7F3O | 128.09 | 123 | |
| 4,4,4-Trifluorobutanal | C4H5F3O | 126.08 | Not available |
Choosing the Right Oxidation Method: A Comparative Analysis
The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. Both the Swern and Dess-Martin oxidations are renowned for their mildness and high chemoselectivity for this transformation.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Species | Activated Dimethyl Sulfoxide (DMSO) | Hypervalent Iodine (V) |
| Key Reagents | DMSO, Oxalyl Chloride (or TFAA), Triethylamine | Dess-Martin Periodinane |
| Reaction Temperature | Low (-78 °C) | Room Temperature |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO2 | 2-Iodoxybenzoic acid (IBX) and acetic acid |
| Advantages | Cost-effective, readily available reagents. | Mild conditions, simple workup, high yields.[2] |
| Disadvantages | Requires cryogenic temperatures, produces a foul-smelling byproduct. | Reagent is expensive and potentially explosive. |
Protocol 1: Swern Oxidation of this compound
The Swern oxidation utilizes in-situ generated chlorosulfonium salt from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride to activate the alcohol for oxidation.[3] The subsequent addition of a hindered base, such as triethylamine, facilitates the elimination to yield the aldehyde.
Reaction Workflow
Sources
Application Note: A Comprehensive Protocol for the Tosylation of 4,4,4-Trifluoro-1-butanol
Introduction
The conversion of alcohols to p-toluenesulfonates (tosylates) is a cornerstone transformation in organic synthesis. This process is of paramount importance in the fields of medicinal chemistry and drug development, where the strategic modification of molecular scaffolds is essential. The hydroxyl group of an alcohol is inherently a poor leaving group; however, its conversion to a tosylate transforms it into an excellent nucleofuge, readily displaced in subsequent nucleophilic substitution (SN2) and elimination (E2) reactions. This application note provides a detailed, field-proven protocol for the tosylation of 4,4,4-trifluoro-1-butanol, a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The presence of the electron-withdrawing trifluoromethyl group introduces specific considerations for this reaction, which will be addressed herein to ensure a high-yielding and reproducible outcome.
Mechanistic Insights and Strategic Considerations
The tosylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. A critical aspect of this transformation is the retention of stereochemistry at the carbinol center, as the carbon-oxygen bond of the alcohol remains intact throughout the process.
However, the strongly electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity of the resulting tosylate. In some cases, particularly with substrates that can form stabilized carbocations or are prone to nucleophilic attack, the in-situ generated chloride ion can displace the newly formed tosylate group, leading to the corresponding alkyl chloride as a side product. While this is more commonly observed with benzylic alcohols, it remains a potential pathway to consider and monitor. The protocol detailed below is optimized to favor the formation of the desired tosylate.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | --- |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available | Should be fresh and stored under anhydrous conditions. |
| Pyridine | Anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Diethyl ether | Reagent Grade | Commercially Available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | --- | Prepared in-house | --- |
| Brine (Saturated NaCl) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.28 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Slowly add anhydrous pyridine (1.5 eq, e.g., 1.20 mL, 15.0 mmol) to the stirred solution.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq, e.g., 2.29 g, 12.0 mmol) portion-wise over 5 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting material (alcohol) should be consumed, and a new, less polar spot corresponding to the tosylate should appear.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with cold water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4,4,4-trifluoro-1-butyl tosylate as a pale yellow oil or solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,4,4-trifluoro-1-butyl tosylate.
Workflow Diagram
Caption: Experimental workflow for the tosylation of this compound.
Product Characterization: A Self-Validating System
The successful synthesis of 4,4,4-trifluoro-1-butyl tosylate can be confirmed through standard analytical techniques. The following are the expected spectroscopic data based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3):
-
δ 7.80 (d, J = 8.0 Hz, 2H, Ar-H ortho to SO2)
-
δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H meta to SO2)
-
δ 4.15 (t, J = 6.0 Hz, 2H, -CH2-OTs)
-
δ 2.45 (s, 3H, Ar-CH3)
-
δ 2.30-2.15 (m, 2H, -CH2-CH2CF3)
-
δ 2.05-1.90 (m, 2H, -CH2-CH2-OTs)
-
-
13C NMR (101 MHz, CDCl3):
-
δ 145.0 (Ar-C)
-
δ 133.0 (Ar-C)
-
δ 130.0 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 125.5 (q, JC-F ≈ 277 Hz, -CF3)
-
δ 69.0 (-CH2-OTs)
-
δ 30.5 (q, JC-F ≈ 30 Hz, -CH2-CF3)
-
δ 21.6 (Ar-CH3)
-
δ 20.5 (-CH2-CH2-OTs)
-
-
19F NMR (376 MHz, CDCl3):
-
δ -66.5 (t, JF-H ≈ 10 Hz, -CF3)
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: p-Toluenesulfonyl chloride is a lachrymator and corrosive. Pyridine is flammable and has a strong, unpleasant odor. Handle these reagents with care.
-
Quenching: The quenching of the reaction with water can be exothermic. Perform this step slowly and with cooling.
References
-
Organic Syntheses Procedure for n-Butyl p-Toluenesulfonate: This provides a detailed and reliable protocol for the tosylation of a simple primary alcohol, which serves as a foundational method for the protocol described herein.
- Title: n-BUTYL p-TOLUENESULFON
- Source: Organic Syntheses
-
URL: [Link]
-
Reactivity of Alcohols with Electron-Withdrawing Groups: This article discusses the potential for chloride formation as a side product during the tosylation of alcohols bearing electron-withdrawing groups, providing valuable mechanistic insight.
- Title: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Source: Molecules
-
URL: [Link]
-
NMR Data of Trifluoromethyl-containing Compounds: This supporting information document provides characteristic 19F NMR data for various trifluoromethyl-containing compounds, which is useful for predicting the spectrum of the target molecule.
- Title: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- Source: The Royal Society of Chemistry
-
URL: [Link]
-
General NMR Spectroscopy Information: Provides general principles and data for NMR spectroscopy, which aids in the interpret
- Title: 1H and 13C NMR spectra of compound 2a
- Source: Synlett
-
URL: [Link]
-
Spectroscopic Data for n-Butyl p-toluenesulfonate: The PubChem entry for the non-fluorinated analog provides a reference for the expected 1H and 13C NMR chemical shifts.
- Title: Butyl p-toluenesulfon
- Source: PubChem
-
URL: [Link]
Application Note: Strategic Functionalization of 4,4,4-Trifluoro-1-butanol via the Mitsunobu Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Trifluoromethyl Moieties
In contemporary medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter binding affinities through unique electronic effects.[1] 4,4,4-Trifluoro-1-butanol is a key building block that provides a direct route to introduce a trifluoromethylpropyl moiety.[2] However, its chemical manipulation requires robust and reliable synthetic methods.
The Mitsunobu reaction stands as a preeminent method for the functionalization of primary and secondary alcohols.[3][4] It facilitates the formation of C-O, C-N, C-S, and C-C bonds under mild, neutral conditions.[5] A defining feature of the reaction is the stereospecific inversion of configuration at the alcohol's carbon center, proceeding via an Sₙ2 mechanism.[6][7] This application note provides a detailed technical guide for applying the Mitsunobu reaction to this compound, outlining the mechanistic nuances, a comprehensive experimental protocol, and troubleshooting insights.
Reaction Mechanism and Key Considerations
The Mitsunobu reaction is a redox-condensation process that activates an alcohol for nucleophilic substitution.[4][8] The mechanism, while complex, can be understood through several key stages.[5][9]
-
Betaine Formation: Triphenylphosphine (PPh₃), a soft nucleophile, attacks the electrophilic nitrogen of a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a zwitterionic adduct, or betaine.
-
Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (Nu-H), which often is a carboxylic acid, imide, or phenol. The pKa of the nucleophile is critical and should generally be 13 or lower to ensure this step proceeds efficiently.[7][9]
-
Oxyphosphonium Salt Formation: The alcohol oxygen attacks the now electrophilic phosphorus atom of the protonated betaine, forming a key intermediate: an alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The conjugate base of the nucleophile, formed in step 2, attacks the carbon atom bearing the alkoxyphosphonium leaving group in a classic Sₙ2 fashion. This results in the formation of the desired product with inverted stereochemistry (if applicable) and the byproduct triphenylphosphine oxide (TPPO). The formation of the highly stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[7]
Special Considerations for this compound
The strong electron-withdrawing effect of the terminal trifluoromethyl group in this compound increases the acidity of the hydroxyl proton compared to non-fluorinated butanol. This enhanced acidity can influence reaction kinetics but does not fundamentally alter the required reaction components. The primary nature of the alcohol ensures that it is an excellent substrate for the Sₙ2 displacement step, minimizing competing elimination reactions that can sometimes be an issue with secondary alcohols.
Detailed Experimental Protocol: Esterification of this compound
This protocol describes a representative procedure for the esterification of this compound with benzoic acid.
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the reagents in anhydrous THF (approximately 0.2 M concentration relative to the alcohol). Stir the mixture with a magnetic stir bar until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Proper cooling is essential to control the initial exothermic reaction upon addition of the azodicarboxylate.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. The order of addition is crucial; adding the azodicarboxylate last to the mixture of the other components is the most common and reliable method.[9][10] A color change (often to a yellow or orange hue) and the gradual precipitation of triphenylphosphine oxide may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The consumption of the starting alcohol is a key indicator. The formation of a white precipitate (TPPO) also signifies that the reaction is proceeding.[10]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted benzoic acid), water, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product will contain the desired ester and the major byproduct, triphenylphosphine oxide. Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Mitsunobu reaction.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| Alcohol | 1.0 eq | Limiting reagent |
| Nucleophile | 1.1 - 1.5 eq | Excess ensures complete consumption of the alcohol. |
| PPh₃ | 1.2 - 1.5 eq | Drives the reaction to completion. |
| DEAD/DIAD | 1.2 - 1.5 eq | Stoichiometric oxidant for PPh₃. |
| Solvent | Anhydrous THF, Dioxane, DCM | THF is the most common and effective solvent.[10] Anhydrous conditions are critical. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm, then RT for completion.[9] |
| Reaction Time | 2 - 24 hours | Substrate dependent; monitor by TLC. |
| Nucleophile pKa | < 13 | Ensures efficient protonation of the betaine intermediate.[9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet solvent or reagents.2. Poor quality PPh₃ (oxidized) or DIAD (decomposed).3. Nucleophile is not acidic enough (pKa > 13). | 1. Use freshly dried, anhydrous solvents. Dry alcohol and nucleophile if necessary.2. Use fresh, high-purity reagents. Check PPh₃ for oxidation to TPPO via ³¹P NMR.[11]3. Use a more acidic nucleophile or consider alternative coupling methods. |
| Side Product Formation | 1. Elimination (for secondary alcohols).2. Symmetrical ether formation (alcohol coupling with itself). | 1. Not a major concern for primary alcohols like this compound.2. Ensure the pKa of the intended nucleophile is significantly lower than that of the alcohol. |
| Difficult Purification | Triphenylphosphine oxide (TPPO) is co-eluting with the product. | 1. Attempt to crystallize TPPO from the crude mixture using a non-polar solvent (e.g., diethyl ether or hexanes).2. For large scale, precipitation of TPPO as a zinc chloride complex can be effective.3. Use polymer-supported triphenylphosphine to simplify removal by filtration.[12] |
Mitsunobu Reaction Mechanism Diagram
Caption: Simplified mechanism of the Mitsunobu reaction.
Conclusion
The Mitsunobu reaction is an exceptionally versatile and reliable method for the functionalization of this compound. Its tolerance of a wide range of nucleophiles, mild reaction conditions, and predictable stereochemical outcome make it an invaluable tool in synthetic and medicinal chemistry.[4] By understanding the core mechanism and paying careful attention to experimental parameters such as reagent stoichiometry, purity, and order of addition, researchers can effectively leverage this reaction to synthesize novel fluorinated compounds for pharmaceutical and materials science applications.
References
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. (2024, January 24). Master Organic Chemistry. Retrieved from [Link]
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (2009, September 11). ACS Publications. Retrieved from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved from [Link]
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents. (n.d.). Google Patents.
-
Exploring this compound: Properties, Applications, and Industry Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Role of 4-Fluoro-1-Butanol in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. (1988, January 1). ACS Publications. Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022, March 21). MDPI. Retrieved from [Link]
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents. (n.d.). Google Patents.
-
Mitsunobu reaction issues : r/chemistry - Reddit. (2018, August 7). Reddit. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. organic-synthesis.com [organic-synthesis.com]
- 11. reddit.com [reddit.com]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Leveraging 4,4,4-Trifluoro-1-butanol for Advanced Polymer Modification
Introduction: The Strategic Advantage of Fluorination in Polymer Science
In the quest for high-performance materials, the incorporation of fluorine into polymer structures offers a significant leap forward in tailoring material properties for demanding applications. Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1][2] 4,4,4-Trifluoro-1-butanol emerges as a critical building block in this domain, providing a strategic entry point for introducing the trifluoromethyl (-CF3) group into polymer side chains. This seemingly subtle modification can dramatically alter the macroscopic properties of common polymers like polyacrylates and polymethacrylates, unlocking new functionalities and expanding their application scope in fields ranging from advanced coatings and biomedical devices to high-performance textiles and electronics.[1][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for polymer modification. We will delve into the mechanistic underpinnings of how this fluorinated alcohol influences polymer properties, followed by detailed protocols for monomer synthesis, polymerization, and characterization of the resulting fluorinated polymers.
The Mechanistic Impact of the 4,4,4-Trifluorobutoxy Side Chain
The profound changes in polymer properties imparted by the incorporation of this compound are rooted in the unique electronic nature of the fluorine atom and the trifluoromethyl group. The high electronegativity of fluorine atoms creates a strong, stable C-F bond, which contributes to the enhanced thermal and chemical resistance of the polymer.[1]
The introduction of the trifluorobutoxy side chain influences polymer properties in several key ways:
-
Surface Energy Reduction: The low polarizability of the C-F bond and the shielding effect of the fluorine atoms lead to weak intermolecular forces at the polymer-air interface. This results in a significant reduction in surface energy, manifesting as hydrophobicity and oleophobicity.
-
Enhanced Thermal Stability: The high bond energy of the C-F bond compared to the C-H bond increases the overall thermal stability of the polymer, making it resistant to degradation at elevated temperatures.[1][4]
-
Improved Chemical Resistance: The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance it provides can protect the polymer backbone from chemical attack.[1]
-
Gas Permeability: The introduction of bulky trifluoromethyl groups can disrupt polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability.
-
Dielectric Constant Reduction: The low polarizability of the C-F bond also contributes to a lower dielectric constant, a desirable property for materials used in microelectronics.[1]
Experimental Workflows: From Monomer to Modified Polymer
The journey from this compound to a functional fluorinated polymer involves a multi-step process, encompassing monomer synthesis, polymerization, and comprehensive characterization. The following sections provide detailed protocols for each stage.
Part 1: Synthesis of 4,4,4-Trifluoro-1-butyl Acrylate (TFBA) Monomer
The first step is the conversion of this compound into a polymerizable monomer, typically an acrylate or methacrylate. This is achieved through esterification with acryloyl chloride or methacryloyl chloride.
Protocol: Synthesis of 4,4,4-Trifluoro-1-butyl Acrylate (TFBA)
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 4,4,4-Trifluoro-1-butyl acrylate.
Characterization of TFBA Monomer:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and purity of the synthesized monomer.
-
FTIR Spectroscopy: To verify the presence of the characteristic ester carbonyl and vinyl C=C stretching vibrations.
Part 2: Polymerization of 4,4,4-Trifluoro-1-butyl Acrylate (TFBA)
The polymerization of TFBA can be carried out using various techniques, with controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly advantageous for achieving polymers with well-defined molecular weights and narrow polydispersity.[5]
Protocol: RAFT Polymerization of TFBA
Materials:
-
4,4,4-Trifluoro-1-butyl acrylate (TFBA)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or anisole)
-
Non-fluorinated control monomer (e.g., n-butyl acrylate)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the TFBA monomer, RAFT agent, and AIBN in the anhydrous solvent.
-
For comparison, prepare a parallel reaction with a non-fluorinated analog like n-butyl acrylate under identical conditions.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time.
-
To monitor the polymerization kinetics, periodically take aliquots from the reaction mixture under an inert atmosphere and analyze them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity).
-
After the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Visualization of the Polymerization Workflow:
Caption: Workflow for the synthesis and characterization of Poly(4,4,4-Trifluoro-1-butyl Acrylate).
Part 3: Characterization of the Modified Polymer
A thorough characterization of the synthesized polymer is crucial to understand the impact of the 4,4,4-trifluorobutoxy group on its properties.
Protocols for Polymer Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F):
-
Purpose: To confirm the successful incorporation of the TFBA monomer into the polymer backbone and to determine the copolymer composition if applicable.
-
Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆). Acquire ¹H and ¹⁹F NMR spectra. The presence of characteristic peaks corresponding to the trifluorobutoxy group in the ¹H and ¹⁹F spectra will confirm its incorporation.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization process.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: Place a small amount of the polymer in an aluminum DSC pan. Heat the sample to a temperature above its expected Tg, cool it down, and then heat it again at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Place a known weight of the polymer in a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The TGA curve will show the weight loss of the polymer as a function of temperature, from which the decomposition temperature can be determined.
-
-
Contact Angle Goniometry:
-
Purpose: To quantify the surface hydrophobicity of the polymer.
-
Procedure: Prepare a thin film of the polymer on a solid substrate (e.g., glass slide or silicon wafer) by spin-coating or solution casting. Place a droplet of deionized water on the polymer surface and measure the contact angle using a goniometer. A higher contact angle indicates greater hydrophobicity.
-
Expected Impact of 4,4,4-Trifluorobutoxy Group on Polymer Properties (Comparative Data):
| Property | Poly(n-butyl acrylate) (Control) | Poly(4,4,4-trifluoro-1-butyl acrylate) | Rationale for Change |
| Glass Transition Temperature (Tg) | ~ -50 °C | Potentially higher | The bulkier and more polar C-F bonds can restrict chain mobility. |
| Thermal Decomposition Temp. (TGA, 5% wt loss) | ~ 350 °C | > 370 °C | Higher C-F bond energy increases thermal stability.[1][4] |
| Water Contact Angle | ~ 85° | > 100° | Low surface energy of the trifluoromethyl groups. |
| Surface Energy | ~ 35 mN/m | < 20 mN/m | Weak intermolecular forces at the surface due to fluorination. |
Visualization of Structure-Property Relationship:
Caption: Relationship between the 4,4,4-Trifluorobutoxy side chain and the resulting polymer properties.
Conclusion and Future Outlook
The use of this compound as a precursor for modifying polymer properties provides a powerful and versatile tool for materials scientists. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the synthesis and characterization of novel fluorinated polymers. The ability to precisely tune properties such as surface energy, thermal stability, and chemical resistance opens up a vast design space for the development of next-generation materials for a wide array of applications. Future research may focus on the development of more complex polymer architectures, such as block and graft copolymers, to create even more sophisticated functional materials.
References
- Exploring this compound: Properties, Applic
-
Fluorinated poly(meth)acrylate - CORE. (2014-09-30). (URL: [Link])
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google P
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties - ResearchGate. (2025-08-06). (URL: [Link])
-
Thermal and optical properties of highly fluorinated copolymers of methacrylates | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
-
Controlled Copolymerization of n-Butyl Acrylate with Semifluorinated Acrylates by RAFT Polymerization - ResearchGate. (2025-08-07). (URL: [Link])
-
Copolymerization of 2,2,3,3,4,4,4-Heptafluorobutyl acrylate with Butyl acrylate via RAFT Polymerization - ResearchGate. (2025-08-05). (URL: [Link])
-
Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma - PMC - NIH. (2025-10-14). (URL: [Link])
-
Special Issue : Polymer Surface Modification: From Structure to Properties - MDPI. (URL: [Link])
-
Polymerization of methyl α-(trifluoromethyl)acrylate and .alpha.-trifluoromethylacrylonitrile and copolymerization of these monomers with methyl methacrylate | Macromolecules - ACS Publications. (URL: [Link])
-
Enhanced Wettability and Adhesive Property of PTFE through Surface Modification with Fluorinated Compounds - Semantic Scholar. (2024-06-21). (URL: [Link])
-
Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide - ResearchGate. (2025-08-05). (URL: [Link])
-
Copolymers of Poly(butyl acrylate): Synthesis, Characterization and Compositional Analysis | Asian Journal of Chemistry. (2022-03-10). (URL: [Link])
-
Modification of Interfacial Properties of Polypropylene Fibers using Hydrophilic Melt Additives – Interactions with Crystallization - OAPEN Library. (2020-07-30). (URL: [Link])
-
Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process - MDPI. (URL: [Link])
-
Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives - PMC - NIH. (2021-10-03). (URL: [Link])
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - MDPI. (2024-04-01). (URL: [Link])
-
Synthesis, characterization of poly (4-benzyloxyphenylmethacrylate) and its copolymer with butyl methacrylate and determination of monomer reactivity ratios | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
Sources
Application Notes & Protocols: 4,4,4-Trifluoro-1-butanol as a Versatile Building Block for High-Performance Fluorinated Surfactants
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Surfactant Design
In the pursuit of advanced materials with tailored surface properties, fluorinated surfactants stand out for their exceptional performance, often surpassing their hydrocarbon counterparts. The introduction of fluorine imparts unique characteristics, including high thermal and chemical stability, and both hydrophobic and oleophobic properties. 4,4,4-Trifluoro-1-butanol is an invaluable building block in the synthesis of these specialized surfactants. Its terminal trifluoromethyl (CF3) group provides a potent hydrophobic moiety, while the primary alcohol functionality serves as a versatile handle for introducing a wide array of hydrophilic head groups.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes to novel anionic and non-ionic fluorinated surfactants starting from this compound. The protocols herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower rational design and optimization in your own laboratories.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C4H7F3O | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 123-127 °C | [2] |
| Density | 1.193 g/cm³ at 25 °C | [1][2] |
| Flash Point | 52 °C | [1][2] |
Synthetic Pathways to Fluorinated Surfactants from this compound
The primary alcohol group of this compound is the gateway to a diverse range of surfactant structures. The following sections detail the synthesis of two major classes: anionic and non-ionic surfactants.
Workflow for Surfactant Synthesis
Caption: General synthetic workflows for anionic and non-ionic surfactants.
Part 1: Synthesis of Anionic Fluorinated Surfactants
Anionic surfactants possess a negatively charged head group, which imparts excellent detergency and foaming properties. A common strategy to synthesize such surfactants from this compound involves a two-step process: esterification with a long-chain fatty acid to introduce the hydrophobic tail, followed by sulfonation to install the anionic head group.
Reaction Scheme: Anionic Surfactant Synthesis
Caption: Synthesis of a fluorinated anionic surfactant.
Protocol 1.1: Fischer Esterification of this compound with Lauric Acid
This protocol describes the synthesis of 4,4,4-trifluorobutyl laurate, the hydrophobic intermediate. The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[3] To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[3][4][5]
Materials:
-
This compound
-
Lauric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add lauric acid (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents). Add toluene as the solvent to facilitate azeotropic removal of water.
-
Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected, typically 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4,4,4-trifluorobutyl laurate.
-
Purification (Optional): The crude ester can be purified by vacuum distillation if necessary.
Protocol 1.2: Sulfonation of 4,4,4-Trifluorobutyl Laurate
This protocol details the introduction of the sulfonic acid group at the alpha-position of the fatty acid chain. Chlorosulfonic acid is a highly reactive and corrosive reagent and should be handled with extreme caution in a well-ventilated fume hood.[6][7]
Materials:
-
4,4,4-Trifluorobutyl laurate
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Ice bath
-
Sodium hydroxide (NaOH) solution
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask under an inert atmosphere, dissolve 4,4,4-trifluorobutyl laurate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.
-
Neutralization and Isolation: Neutralize the aqueous layer with a sodium hydroxide solution to a pH of 7-8. The resulting sodium sulfonate salt will be in the aqueous phase. The product can be used as an aqueous solution or isolated by evaporation of the water.
Part 2: Synthesis of Non-ionic Fluorinated Surfactants
Non-ionic surfactants do not have a charged head group and are generally less sensitive to water hardness.[8] A common method to synthesize non-ionic surfactants is through ethoxylation, where ethylene oxide units are added to the alcohol to form a poly(ethylene glycol) (PEG) chain.[9]
Reaction Scheme: Non-ionic Surfactant Synthesis
Caption: Synthesis of a fluorinated non-ionic surfactant.
Protocol 2.1: Ethoxylation of this compound
This protocol describes the base-catalyzed addition of ethylene oxide to this compound. The length of the PEG chain (n) can be controlled by the stoichiometry of the ethylene oxide used. This reaction should be performed in a specialized high-pressure reactor due to the gaseous nature and reactivity of ethylene oxide.
Materials:
-
This compound
-
Sodium hydride (NaH) or potassium hydroxide (KOH)
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF) or dioxane
-
Dilute hydrochloric acid (HCl)
Equipment:
-
High-pressure autoclave reactor
-
Inert atmosphere setup
-
Magnetic stirrer
Procedure:
-
Catalyst and Alcohol Addition: To a dry high-pressure autoclave reactor under an inert atmosphere, add this compound and a catalytic amount of a strong base like sodium hydride or potassium hydroxide.
-
Solvent and Ethylene Oxide Addition: Add anhydrous solvent (e.g., THF). Seal the reactor and introduce a calculated amount of ethylene oxide.
-
Reaction: Heat the reactor to the desired temperature (typically 120-180 °C) and pressure.[9] The reaction is exothermic and should be carefully monitored. Maintain the reaction conditions until the desired amount of ethylene oxide has been consumed, as indicated by a drop in pressure.
-
Work-up: Cool the reactor and vent any unreacted ethylene oxide. Neutralize the reaction mixture with dilute hydrochloric acid.
-
Purification: The resulting poly(ethylene glycol) ether can be purified by precipitation and washing to remove the catalyst salts.
Alternative Route: Williamson Ether Synthesis
An alternative to direct ethoxylation is the Williamson ether synthesis, which can be used to attach a pre-formed PEG chain to the fluorinated butanol.[10][11][12][13]
Protocol 2.2: Williamson Ether Synthesis with a Monotosylated PEG
-
Alkoxide Formation: Prepare the sodium salt of this compound by reacting it with sodium hydride in an anhydrous aprotic solvent like THF or DMF.
-
Coupling: Add a monotosylated poly(ethylene glycol) of the desired length to the alkoxide solution.
-
Reaction: Heat the mixture to drive the SN2 reaction, typically at 60-100 °C, until completion.
-
Work-up and Purification: After cooling, the reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent. The product is then purified by chromatography.
Characterization and Performance of Derived Surfactants
The efficacy of a surfactant is determined by its ability to lower surface and interfacial tension and to form micelles. These properties are quantified by the critical micelle concentration (CMC) and the surface tension at the CMC.
Expected Performance Characteristics
| Surfactant Type | Expected CMC Range (aqueous) | Expected Surface Tension at CMC (mN/m) |
| Anionic (Sulfonate) | 1 - 10 mM | 20 - 30 |
| Non-ionic (PEG-based) | 0.1 - 1 mM | 22 - 35 |
Note: These are estimated values. Actual performance will depend on the specific length of the hydrocarbon and/or PEG chain.
The introduction of the 4,4,4-trifluorobutyl group is expected to significantly lower the CMC compared to analogous hydrocarbon surfactants due to its high hydrophobicity. Consequently, these fluorinated surfactants are effective at very low concentrations.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a new generation of high-performance fluorinated surfactants. The protocols outlined in this guide provide a solid foundation for the development of both anionic and non-ionic surfactants with tailored properties. The unique combination of a highly fluorinated hydrophobic tail and a synthetically accessible polar head group allows for the creation of molecules with exceptional surface activity, chemical inertness, and thermal stability, making them suitable for a wide range of demanding applications in research, materials science, and drug development.
References
- Vertex AI Search. (2026). Exploring this compound: Properties, Applications, and Industry Insights.
-
ResearchGate. (2025). Fluorocarbon−Hydrocarbon Nonionic Surfactants Mixtures: A Study of Their Miscibility. Retrieved from [Link]
-
Fischer Esterification Lab Manual. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Surfactant. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical Micelle Concentrations (CMC) of the surfactants used.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. Retrieved from [Link]
-
Fluorescent Surfactants from Common Dyes – Rhodamine B and Eosin Y. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction?. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do Surfactants Affect Surface Tension? [Video]. YouTube. Retrieved from [Link]
-
ScienceDirect. (2017). Design, synthesis and surfactant properties of perfluorobutyl-based fluorinated sodium alkanesulfonates. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Surface Tension. (n.d.). Lecture notes. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis and surfactant properties of perfluorobutyl-based fluorinated sodium alkanesulfonates. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface tension of the surfactants at the different concentrations. Retrieved from [Link]
-
PubMed. (1993). Surface tension properties of surfactant. Clinical Perinatology. Retrieved from [Link]
-
ResearchGate. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). A method of chlorosulfonation is carried out using sulfur trioxide.
-
National Institutes of Health. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]
-
YouTube. (2017). Fischer Esterification of Lauric acid. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis and surfactant properties of perfluorobutyl-based fluorinated sodium alkanesulfonates. Retrieved from [Link]
-
MDPI. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Retrieved from [Link]
-
PubMed. (2022). Confirmation of the full conversion of ethylene oxide to 2-chloroethanol in fumigated foodstuffs: possible implications for risk assessment. Retrieved from [Link]
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- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. api.pageplace.de [api.pageplace.de]
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- 8. Surfactant - Wikipedia [en.wikipedia.org]
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- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,4-Trifluoro-1-butanol by Distillation
Introduction: Welcome to the technical support guide for the purification of 4,4,4-Trifluoro-1-butanol (CAS: 461-18-7). This document is designed for researchers, scientists, and drug development professionals who utilize this important fluorinated building block.[1][2] The unique properties imparted by the trifluoromethyl group make high purity essential for reproducible outcomes in pharmaceutical synthesis, liquid crystal development, and advanced material applications. Distillation is the primary method for purifying this compound, but it comes with specific challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure you achieve the desired purity and yield safely and efficiently.
Physicochemical Properties of this compound
A thorough understanding of the physical properties is critical for designing a successful distillation protocol. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 461-18-7 | [3][4] |
| Molecular Formula | C₄H₇F₃O | [3] |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 122-127 °C (at 760 mmHg) | [3] |
| Density | ~1.212 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.343 | [3] |
| Flash Point | 52 °C (125 °F) | [3] |
| Vapor Pressure | 6 mmHg at 25 °C |
Troubleshooting Guide: Distillation Issues
This section addresses common problems encountered during the distillation of this compound in a direct question-and-answer format.
Question 1: My final product purity is lower than expected. What are the likely causes and how can I fix it?
Answer: Low purity is a frequent issue and can stem from several factors. Systematically investigate the following:
-
Inefficient Separation: If your impurities have boiling points close to that of this compound (i.e., within 25-50 °C), simple distillation is insufficient.
-
Solution: Employ fractional distillation . Use a fractionating column (e.g., Vigreux or packed) to increase the number of theoretical plates, which enhances separation efficiency.[5][6][7] Monitor the head temperature closely; it should remain stable during the collection of the pure fraction. A fluctuating temperature indicates that fractions are mixing.
-
-
-
How to Check: If the boiling point is constant but GC analysis of the distillate shows two or more components, you likely have an azeotrope.
-
Solution: "Break" the azeotrope. This often involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components. Alternatively, chemical drying (e.g., using molecular sieves to remove water) before distillation or using an alternative purification method like preparative chromatography may be necessary.
-
-
Operational Parameters:
-
Heating Rate: An excessively high heating rate can cause "bumping" and carry less volatile impurities over into the condenser. It also reduces the number of effective theoretical plates in a fractional setup. Solution: Heat the distillation flask gently and evenly. Aim for a slow, steady collection rate (e.g., 1-2 drops per second).
-
Reflux Ratio (Fractional Distillation): An insufficient reflux ratio will lead to poor separation. Solution: Insulate the column to ensure a proper temperature gradient and allow for adequate reflux.
-
Question 2: The boiling in the distillation flask is unstable or "bumping" violently. Why is this happening?
Answer: This is typically caused by superheating of the liquid, where the temperature rises above its boiling point without forming vapor, followed by sudden, violent boiling.
-
Cause: Lack of nucleation sites for bubbles to form smoothly.
-
Solution:
-
Use Boiling Chips/Stir Bar: Always add fresh, unused boiling chips or a magnetic stir bar to the liquid before heating. Never add them to a hot liquid, as this can trigger violent boiling.
-
Ensure Even Heating: Use a heating mantle with a sand or oil bath to provide uniform heat to the flask.
-
Question 3: The distillation is running very slowly, or no product is distilling over, even though the flask is hot.
Answer: This points to an issue with either the system's pressure or the energy input.
-
System Leak (Vacuum Distillation): If you are performing a vacuum distillation, even a small leak will prevent the system from reaching the necessary low pressure, and the compound will not boil at the expected lower temperature.
-
Solution: Check all glass joints, seals, and tubing connections. Ensure joints are properly greased (if appropriate for your application) and securely clamped.
-
-
Insufficient Heating: The vapor pressure of the liquid may not be high enough to overcome the system pressure.
-
Solution: Gradually increase the heating mantle temperature. Ensure the heating mantle is appropriately sized for the flask. Insulating the distillation flask neck can also help minimize heat loss.
-
-
Vapor Condensing Prematurely: In a fractional distillation setup, if the column is not adequately insulated, excessive heat loss can prevent the vapor from reaching the condenser.
-
Solution: Loosely wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the environment.
-
Question 4: The column appears to be "flooding" (liquid is filling the column). What should I do?
Answer: Flooding occurs when the upward flow of vapor is too high, preventing the downward flow of the condensed liquid (reflux). This ruins separation efficiency.
-
Cause: The boil-up rate is too high.
-
Solution: Immediately reduce the heat input from the heating mantle. Allow the column to drain, and then resume heating at a more gentle rate.
Frequently Asked Questions (FAQs)
Q: Should I use atmospheric or vacuum distillation to purify this compound?
A: While this compound can be distilled at atmospheric pressure (BP ~122-127 °C), vacuum distillation is highly recommended . The lower temperature reduces the risk of thermal decomposition and potential side reactions, especially if acidic or basic impurities are present from the synthesis. A lower boiling point also makes the process more energy-efficient and easier to manage.
Q: What are the common impurities I should expect from the synthesis of this compound?
A: Impurities are highly dependent on the synthetic route. Common possibilities include:
-
Unreacted Starting Materials: Such as ethyl trifluoroacetate or related esters.
-
Solvents: Tetrahydrofuran (THF, BP 66 °C), Dichloromethane (DCM, BP 40 °C), Ethanol (BP 78 °C), or Toluene (BP 111 °C). Most of these can be removed as a low-boiling forerun.
-
Byproducts: Depending on the reaction, these can have a wide range of boiling points. A preliminary GC-MS analysis of the crude product is invaluable for identifying them and planning the purification strategy.
Q: How can I reliably determine the purity of my distilled this compound?
A: Gas Chromatography (GC) is the most common and effective method.
-
Method: A typical GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) analysis can be used.
-
Column: A mid-polarity to polar column, such as one with a WAX (polyethylene glycol) stationary phase, is often suitable for analyzing alcohols.
-
Conditions: A sample protocol would involve a split injection to avoid overloading the column, with a temperature ramp starting around 40-50 °C and increasing to ~200 °C.[8][9] Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Q: What are the proper handling and storage procedures for the purified product?
A: Safety is paramount.
-
Handling: this compound is a flammable liquid and causes skin and eye irritation.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
Visualized Workflows and Logic
General Distillation Workflow
The following diagram outlines the logical flow from crude product to purified material.
Sources
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- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
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- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
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- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4,4,4-Trifluoro-1-butanol
Welcome to the technical support guide for handling and processing 4,4,4-Trifluoro-1-butanol. This resource, designed for researchers and drug development professionals, provides in-depth answers to common questions regarding the removal of water from this critical fluorinated building block. Our goal is to equip you with the expertise to ensure your material is perfectly conditioned for moisture-sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is removing water so critical?
This compound (CAS No: 461-18-7) is a fluorinated organic intermediate prized for its role in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers.[1][2] The presence of the trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability, bioavailability, and binding affinity.
Water is a ubiquitous impurity that can be highly detrimental to many synthetic protocols. Its presence can:
-
Decompose Moisture-Sensitive Reagents: Reagents like organometallics (e.g., Grignards, organolithiums), hydrides, and many catalysts are rapidly quenched by water, leading to reaction failure.
-
Inhibit Catalysis: Water can act as a poison for certain catalysts or alter the reaction environment, reducing efficiency and yield.
-
Promote Undesired Side Reactions: In acid- or base-catalyzed reactions, water can participate in hydrolysis or other competing pathways, generating impurities.
Ensuring the anhydrous state of this compound is therefore a non-negotiable prerequisite for its successful use in demanding chemical syntheses.
Q2: What are the key physical properties I should consider before handling and drying this alcohol?
Understanding the physical properties of this compound is essential for safe handling and for selecting an appropriate drying method. The compound is a flammable liquid and requires appropriate safety precautions, such as working in a well-ventilated fume hood away from ignition sources.[3]
| Property | Value | Significance & Implication |
| Molecular Formula | C₄H₇F₃O[4] | Foundational chemical information. |
| Molecular Weight | 128.09 g/mol [4] | Used for stoichiometric calculations. |
| Boiling Point | 122-127 °C (at 760 mmHg)[3][4] | Relatively high boiling point allows for drying over solid desiccants without significant vapor loss. It also makes removal via rotary evaporation under vacuum feasible.[5] |
| Density | ~1.19 - 1.21 g/mL (at 25 °C) | Denser than water, which can affect phase separation during aqueous workups. |
| Flash Point | ~52 °C (125 °F)[3] | Classified as a flammable liquid; requires careful handling and storage away from heat and open flames.[3] |
| Refractive Index | ~1.343 (at 20 °C)[4] | Can be used as a quick, albeit non-specific, check for purity. |
Q3: How do I select the most appropriate method for removing water?
The choice of drying method depends on the required level of dryness, the scale of the experiment, and the available equipment. The three primary methods are drying with solid desiccants, distillation, and azeotropic distillation.
Use the following decision workflow to guide your selection:
Caption: Decision workflow for selecting a drying method.
-
Solid Desiccants (Good for routine drying): Anhydrous magnesium sulfate (MgSO₄) is a fast and effective drying agent.[6] Anhydrous sodium sulfate (Na₂SO₄) is neutral and easy to filter but is slower and has a lower capacity.[6][7]
-
Molecular Sieves (Excellent for achieving very low water content): 3Å molecular sieves are ideal as their pore size is perfect for trapping small water molecules while excluding the larger butanol molecule. They are the preferred choice for preparing solvent for highly moisture-sensitive reactions.[8]
-
Distillation (Good for large quantities and purification): Simple distillation can remove some water and non-volatile impurities. For rigorous drying, distillation from a suitable drying agent like calcium hydride (CaH₂) is effective, but must be performed with extreme caution by experienced personnel due to the reactivity of the hydride.
-
Azeotropic Distillation (Effective for bulk removal): This technique involves distilling the alcohol with a water-immiscible solvent (an "entrainer") like toluene that forms a low-boiling azeotrope with water.[6] As the mixture boils, the water is removed as the azeotrope, effectively drying the remaining alcohol.
Q4: Can you provide a standard operating procedure (SOP) for drying with molecular sieves?
This protocol is recommended for achieving a very low water content (<50 ppm) suitable for most applications.
Caption: General workflow for drying with molecular sieves.
Detailed Protocol:
-
Sieve Activation: Place fresh 3Å molecular sieves in a flask. Heat in a vacuum oven or with a heat gun under high vacuum to 250-300 °C for a minimum of 4 hours to remove adsorbed water.
-
Cooling: Allow the sieves to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon) or in a desiccator.
-
Drying: In a clean, oven-dried flask under an inert atmosphere, add the this compound. Add the activated molecular sieves (approx. 5-10 g per 100 mL of solvent).
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours to ensure complete water adsorption.
-
Use & Storage: The dry solvent can be withdrawn carefully via a dry syringe or by decanting. For long-term storage, keep the solvent over the sieves in a sealed container, preferably in a desiccator or glovebox.
Q5: How can I definitively measure the water content to validate my drying process?
Visual inspection is not sufficient. The gold standard for accurately determining trace amounts of water in organic solvents is Karl Fischer (KF) Titration .[9]
-
Principle: This method is based on a stoichiometric reaction between iodine and water, in the presence of sulfur dioxide and a base in an alcohol solvent.[9]
-
Types of KF Titration:
-
Volumetric KF: Best for samples with water content above 0.1% (1000 ppm).[10] The titrant containing iodine is added via a burette until an endpoint is detected.
-
Coulometric KF: Extremely sensitive and ideal for determining trace water levels (down to 1 ppm).[11] Iodine is generated electrochemically in the titration cell, and the total charge passed is directly proportional to the amount of water.[11]
-
For rigorously dried this compound, the coulometric method is preferred to confirm a water content of <50 ppm.
Caption: Simplified logic of the Karl Fischer reaction.
Q6: I'm encountering issues. What are some common troubleshooting scenarios?
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solvent is still "wet" after drying (verified by KF Titration). | 1. Desiccant was not fully activated or is exhausted (saturated with water). 2. Insufficient contact time between solvent and desiccant. 3. Post-drying contamination from atmospheric moisture. | 1. Use freshly activated molecular sieves or a fresh batch of anhydrous MgSO₄/Na₂SO₄. 2. Allow the solvent to stand over the desiccant for a longer period (24-48 hours). 3. Handle and store the dried solvent under a strict inert atmosphere (N₂ or Ar). Use oven-dried glassware and sealed containers. |
| Low yield or unexpected byproducts in my subsequent reaction. | 1. The alcohol may have decomposed. While this compound is relatively stable, aggressive drying agents could cause issues. 2. Acidic desiccants (like some grades of MgSO₄ or CaCl₂) could catalyze dehydration to form an alkene.[12][13] 3. Strongly basic desiccants (e.g., CaO, KOH) could potentially cause undesired reactions. | 1. Avoid highly reactive desiccants like sodium metal or strong hydrides unless you are an expert with these methods. 2. Use a neutral drying agent like 3Å molecular sieves or anhydrous Na₂SO₄.[7] 3. If distillation is required, perform it at the lowest possible pressure to keep the temperature down and minimize thermal decomposition. |
| Fine particulate matter observed in the dried solvent. | The solid desiccant (especially MgSO₄) was too fine and was not fully removed. | 1. Allow the desiccant to settle completely before carefully decanting the solvent. 2. For complete removal, filter the solvent through a plug of Celite or a sintered glass funnel.[6] |
References
- Exploring this compound: Properties, Applications, and Industry Insights. (n.d.). Google Cloud.
- This compound 98 461-18-7. (n.d.). Sigma-Aldrich.
- This compound 98 461-18-7. (n.d.). Sigma-Aldrich.
- Water content in organic solvents. (n.d.). Mettler Toledo.
- Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (n.d.). ResearchGate.
- Karl Fischer titration. (n.d.). Wikipedia.
- dehydration of alcohols. (n.d.). Chemguide.
- This compound, 97%. (n.d.). Fisher Scientific.
- Reactions of Alcohols. (2022, September 15). Chemistry LibreTexts.
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. (n.d.). GMP Insiders.
- Karl Fischer water content titration. (n.d.). Scharlab.
- Drying Agents. (n.d.). Sigma-Aldrich.
- How To: Remove Residual Water. (n.d.). University of Rochester Department of Chemistry.
- solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
- Drying solvents. (2023, July 25). Sciencemadness Wiki.
- Dry and safe - Drying agents from EMD Millipore. (n.d.). Sigma-Aldrich.
- An In-depth Technical Guide to the Reactivity of 4-Fluoro-1-butanol. (n.d.). Benchchem.
- This compound. (n.d.). Chem-Impex.
- Synthesis and Application of this compound. (2022, November 3). ChemicalBook.
- If I use Butanol as solvent for reaction , what the best way to remove it ? (2015, July 9). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound 98 461-18-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
common impurities in commercial 4,4,4-Trifluoro-1-butanol
Welcome to the technical support center for 4,4,4-Trifluoro-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the common impurities found in commercial grades of this versatile fluorinated building block and to offer practical troubleshooting advice for its application in synthesis.
Introduction
This compound is a critical intermediate in the synthesis of pharmaceuticals, liquid crystals, and various specialty materials.[1] Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to target molecules.[2] However, the presence of impurities in commercially available this compound can significantly impact the outcome of sensitive chemical reactions, leading to lower yields, unexpected byproducts, and difficulties in purification. This guide provides a comprehensive overview of potential impurities, their origins, and strategies to mitigate their impact on your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
A1: The impurities in commercial this compound are typically related to its synthetic route. The most common methods of production involve the reduction of a 4,4,4-trifluorobutyrate derivative or the reduction of 4,4,4-trifluorobutanal.[2] Consequently, the primary impurities are often unreacted starting materials or byproducts of these reactions.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Structure | Origin |
| Ethyl 4,4,4-trifluorobutyrate | CF₃CH₂CH₂COOCH₂CH₃ | Incomplete reduction of the corresponding ester. |
| 4,4,4-Trifluorobutanal | CF₃CH₂CH₂CHO | Incomplete reduction of the aldehyde or oxidation of the final product. |
| Residual Solvents (e.g., THF, Dichloromethane) | Various | Used during the synthesis and purification steps. |
| Water | H₂O | Incomplete drying of the product or absorption from the atmosphere. |
Q2: How can I assess the purity of my this compound?
A2: The most effective methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents and low-boiling point byproducts.
-
HPLC is well-suited for detecting less volatile impurities, such as unreacted starting esters or higher molecular weight byproducts.
A certificate of analysis from the supplier should provide the purity, typically around 98%, but it is best practice to verify the purity in-house if your application is sensitive to specific impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. This minimizes the absorption of atmospheric moisture and prevents potential oxidation to 4,4,4-trifluorobutanal.
Troubleshooting Guide: Common Issues in Synthesis
This section addresses specific problems you may encounter during your experiments and links them to potential impurities in your this compound.
Issue 1: Low Yield or Stalled Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, Esterification)
-
Symptom: Your reaction to form an ether or ester from this compound is sluggish, incomplete, or results in a low yield.
-
Potential Cause: The presence of unreacted ethyl 4,4,4-trifluorobutyrate can be a competitive inhibitor. While the ester itself is generally less reactive than the alcohol, its presence reduces the effective concentration of your starting alcohol. More critically, in base-catalyzed reactions, the ester can be slowly hydrolyzed to 4,4,4-trifluorobutanoic acid, which will neutralize the base required for the activation of the alcohol, thereby stalling the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your starting material by GC to quantify the amount of residual ester.
-
Purification: If the ester impurity is significant (>1-2%), consider purifying the this compound by fractional distillation.
-
Stoichiometry Adjustment: If purification is not feasible, a slight excess of the base may be required to compensate for the amount consumed by the acidic byproduct of ester hydrolysis. However, this may lead to other side reactions and should be approached with caution.
-
Issue 2: Unexpected Byproducts in Oxidation Reactions (e.g., Swern, Dess-Martin)
-
Symptom: When oxidizing this compound to the corresponding aldehyde, you observe the formation of unexpected byproducts or a complex reaction mixture that is difficult to purify.
-
Potential Cause: The presence of 4,4,4-trifluorobutanal as an impurity in your starting alcohol can lead to side reactions. Aldehydes can undergo further reactions under oxidation conditions, such as aldol condensations or further oxidation to carboxylic acids, depending on the specific reagents used.
-
Troubleshooting Steps:
-
Impurity Check: Use a sensitive analytical method like GC-MS to check for the presence of the aldehyde in your starting material.
-
Purification: If the aldehyde is present, it can be removed by careful fractional distillation.
-
Reaction Conditions: Ensure that your oxidation reaction is performed at the recommended temperature (e.g., below -60°C for Swern oxidations) to minimize side reactions.
-
Issue 3: Inconsistent Results in Polymerization Reactions
-
Symptom: When using this compound as a monomer or an initiator in a polymerization reaction, you observe variability in reaction kinetics, polymer molecular weight, or dispersity.
-
Potential Cause: The presence of water or other protic impurities can significantly affect polymerization reactions, particularly those that are sensitive to moisture, such as anionic or cationic polymerizations. Water can act as a chain transfer agent or terminate growing polymer chains, leading to lower molecular weights and broader molecular weight distributions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your this compound is rigorously dried before use. This can be achieved by distillation from a suitable drying agent (e.g., calcium hydride).
-
Inert Atmosphere: Conduct your polymerization under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent the introduction of atmospheric moisture.
-
Solvent Purity: Ensure that all other reagents and solvents used in the polymerization are also anhydrous.
-
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
-
Objective: To identify and quantify volatile impurities.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of the main component.
Protocol 2: Purification of this compound by Fractional Distillation
-
Objective: To remove lower and higher boiling point impurities.
-
Apparatus: A fractional distillation setup with a Vigreux column, distillation head, condenser, and receiving flask.
-
Procedure:
-
Place the impure this compound and a magnetic stir bar in the distillation flask.
-
Heat the flask gently.
-
Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the main fraction at the boiling point of this compound (~123-127°C at atmospheric pressure).
-
Stop the distillation when the temperature begins to rise significantly or when a small amount of residue remains.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting issues that may arise from impurities in this compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for Substitutions on 4,4,4-Trifluoro-1-butanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for substitution reactions involving 4,4,4-trifluoro-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this fluorinated substrate. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group imparts unique reactivity to this primary alcohol, necessitating careful consideration of reaction conditions to achieve optimal outcomes. This document provides in-depth answers to frequently asked questions and robust troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of this compound and the strategic choices for its functionalization.
Q1: How does the trifluoromethyl (CF₃) group affect the reactivity of the C-1 position in nucleophilic substitution reactions?
The terminal CF₃ group is a powerful electron-withdrawing group, which influences the reactivity of this compound in several ways:
-
Increased Acidity of the Hydroxyl Proton: The inductive effect of the CF₃ group makes the hydroxyl proton more acidic than in non-fluorinated butanol. This can be a factor in reactions involving deprotonation of the alcohol.
-
Leaving Group Activation is Essential: Like other alcohols, the hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water, has a pKa that makes hydroxide (HO⁻) a relatively strong base.[1][2] Activating this group is the critical first step for any substitution reaction.
-
Favors Sₙ2 Pathway: As a primary alcohol, substitutions at the C-1 position will proceed almost exclusively through an Sₙ2 mechanism.[3][4] The formation of a primary carbocation required for an Sₙ1 pathway is highly unfavorable, and this instability would be further exacerbated by the adjacent electron-withdrawing CF₃ group.
Q2: What are the most effective methods for activating the hydroxyl group of this compound for substitution?
Activating the hydroxyl group means converting it into a better leaving group. The choice of method depends on the desired nucleophile and the required reaction conditions.
-
Conversion to Sulfonate Esters (Tosylates/Mesylates): This is a robust and widely used two-step method. The alcohol is first converted to a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[2][5] The resulting sulfonate ester can then be displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction.[2][5]
-
Mitsunobu Reaction: This powerful one-pot reaction allows for the conversion of primary alcohols into esters, azides, ethers, and other functional groups with a complete inversion of stereochemistry (not relevant for this achiral substrate but a key feature of the reaction).[6][7] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][8] This method is ideal for nucleophiles with a pKa ≤ 15.[9]
-
Direct Conversion to Alkyl Halides:
-
With Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃): These reagents are effective for converting primary alcohols directly into the corresponding alkyl chlorides and bromides, respectively.[10]
-
With Strong Hydrohalic Acids (HBr, HCl): Treating the alcohol with a strong acid protonates the hydroxyl group to form -OH₂⁺, which is an excellent leaving group (H₂O).[11][12] The corresponding halide ion then acts as the nucleophile. This method is generally limited to producing alkyl halides and is incompatible with acid-sensitive functional groups or nucleophiles that are basic.[11]
-
The choice of activation strategy is critical and depends on the nucleophile you intend to use.
Troubleshooting Guide
This section provides solutions to common problems encountered during substitution reactions with this compound.
Q: My reaction shows low or no conversion. What are the likely causes and solutions?
This is a common issue that can often be traced back to one of three areas: leaving group activation, nucleophile reactivity, or reaction conditions.
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Incomplete Leaving Group Activation | The -OH group is a notoriously poor leaving group and must be activated.[1][2] Solution: • For Tosylation/Mesylation: Confirm the formation of the sulfonate ester by TLC or ¹H NMR before adding the nucleophile. Ensure reagents (TsCl, MsCl) are not hydrolyzed and that the solvent is anhydrous. Use of a base like pyridine is crucial to neutralize the HCl byproduct.[5] • For Mitsunobu: Use fresh, high-quality PPh₃ and DEAD/DIAD. DEAD and DIAD can degrade upon storage. The order of addition can matter; try pre-forming the betaine by mixing PPh₃ and DEAD at 0 °C before adding the alcohol and nucleophile.[6][8] |
| 2. Poor Nucleophile Reactivity | The nucleophile may be too weak, or its reactivity may be suppressed by the solvent. Solution: • Solvent Choice: For Sₙ2 reactions, polar aprotic solvents (e.g., THF, DMF, acetonitrile, acetone) are generally superior.[13] They solvate the counter-ion but leave the nucleophile "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, shielding it and reducing its reactivity.[14] • Nucleophile Strength: If using a weak nucleophile (e.g., a carboxylate), consider converting it to a more reactive form or using a different activation method (e.g., Mitsunobu reaction). |
| 3. Sub-optimal Reaction Conditions | Sₙ2 reactions can be slow, especially with a sterically unhindered but electronically deactivated substrate. Solution: • Temperature: Increase the reaction temperature. Many substitution reactions require heating to reflux to proceed at a practical rate. Monitor the reaction for potential side products at higher temperatures. • Concentration: Ensure the reaction is not too dilute. Higher concentrations of reactants will increase the reaction rate. |
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q2 -> q3 [label="Yes"]; q2 -> sol2 [label="No"];
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sol1 -> q2 [style=dashed]; sol2 -> q3 [style=dashed]; sol3 -> end [style=dashed]; }
Q: I am observing the formation of an elimination byproduct (4,4,4-trifluoro-1-butene). How can I minimize this?
While elimination is less common for primary substrates compared to secondary or tertiary ones, it can occur under certain conditions, especially if the nucleophile is also a strong, sterically hindered base.
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Nucleophile is too Basic/Hindered | Strong, bulky bases like potassium tert-butoxide (t-BuOK) will preferentially act as bases rather than nucleophiles, favoring the E2 pathway.[4] Solution: Switch to a smaller, less basic nucleophile that is still highly nucleophilic. For example, use azide (N₃⁻) or cyanide (CN⁻) instead of a bulky alkoxide. |
| 2. High Reaction Temperature | Elimination reactions are often favored over substitution at higher temperatures because they have a higher entropy of activation. Solution: Run the reaction at the lowest possible temperature that allows for a reasonable rate of substitution. Consider longer reaction times at a lower temperature. |
Experimental Protocols
The following are generalized, step-by-step procedures for the most common and reliable activation methods. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Tosylation of this compound
This protocol converts the alcohol into its corresponding tosylate, an excellent substrate for Sₙ2 reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
Stir bar, round-bottom flask, ice bath
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M) at 0 °C (ice bath), add pyridine (1.5 eq.).[5]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours or allow it to warm slowly to room temperature overnight.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluoro-1-butyl tosylate, which can be purified by column chromatography or used directly in the next step.
Protocol 2: General Mitsunobu Reaction
This protocol allows for the direct conversion of the alcohol using an acidic nucleophile (e.g., a carboxylic acid, phenol, or phthalimide).
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Your chosen nucleophile (Nu-H)
-
Anhydrous Tetrahydrofuran (THF)
-
Stir bar, round-bottom flask, ice bath
Procedure:
-
Dissolve this compound (1.0 eq.), the nucleophile (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF (approx. 0.2 M) in a round-bottom flask.[6]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq.) in THF dropwise to the stirred mixture.[6][8] An exothermic reaction and color change are often observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove the TPPO and hydrazine byproducts.
References
-
ResearchGate. (n.d.). Progress of SN2 fluorination reactions promoted by intramolecular... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Reddit. (2017). Will Fluorine act as a nucleophile to displace Iodine in an SN2 reaction in Polar Protic Solvent? Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). SN2 fluorinations of the aliphatic substrates by KF and BTC5A. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
- Google Patents. (n.d.). Method synthesizing 4, 4, 4-trifluoro butanol.
-
Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]
-
Organic Chemistry. (2016). CHAPTER 9. SUBSTITUTION REACTIONS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluoroalcohols for chemical modification of biomolecules. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. Retrieved from [Link]
-
YouTube. (2019). conversion of alcohols to halides without HX acids. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
YouTube. (2021). 12.6 Substitution Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydroxyl Group Substitution. Retrieved from [Link]
-
YouTube. (2023). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. Retrieved from [Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: 4,4,4-Trifluoro-1-butanol in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-1-butanol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions and stability of this versatile fluorinated building block in basic media.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: I am attempting a Williamson ether synthesis with this compound and a strong base, but my yield is low and I'm observing the formation of a volatile, unidentified byproduct. What is happening?
A1: The most likely cause of low yield in a Williamson ether synthesis with this compound is a competing elimination reaction (E2) that forms 4,4,4-trifluoro-1-butene. This is a common issue with fluorinated alcohols, where the presence of a strong base can facilitate the elimination of hydrogen fluoride (HF).[1]
Causality:
The Williamson ether synthesis relies on the nucleophilic attack of an alkoxide on an alkyl halide (SN2 pathway). However, the alkoxide can also act as a base, abstracting a proton from the carbon adjacent to the hydroxyl-bearing carbon. In the case of this compound, the electron-withdrawing trifluoromethyl group makes the protons on the adjacent methylene group (C3) more acidic, thus more susceptible to abstraction by a strong base. This leads to an E2 elimination, forming an alkene.
Experimental Protocol: Minimizing Elimination in Williamson Ether Synthesis
Objective: To favor the SN2 pathway over the E2 pathway.
Materials:
-
This compound
-
Alkyl halide (primary and unhindered is best)[2]
-
A milder base (e.g., potassium carbonate)[3]
-
A polar aprotic solvent (e.g., DMF or acetonitrile)
-
Anhydrous sodium sulfate
-
Appropriate glassware for reflux and extraction
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and your chosen polar aprotic solvent.
-
Add a slight excess of a mild base like potassium carbonate (1.2-1.5 eq). Stronger bases like sodium hydride or potassium tert-butoxide are more likely to promote elimination.[1]
-
Add the primary alkyl halide (1.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Q2: My reaction mixture turns dark brown or black when I use a strong base with this compound, even at low temperatures. What is causing this discoloration?
A2: The discoloration is likely due to the decomposition of the initially formed 4,4,4-trifluoro-1-butene byproduct.[1] The elimination of HF can initiate a chain of events leading to the oligomerization or polymerization of the unstable alkene, resulting in a complex and often intractable mixture of products that appear as a dark tar or sludge.[1]
Troubleshooting Steps:
-
Re-evaluate your choice of base: As detailed in Q1, stronger bases significantly accelerate the decomposition.[1] Consider using weaker bases like K
2CO3or Cs2CO3. -
Control the temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Consider solvent effects: The choice of solvent can influence the solubility and reactivity of the base. A solvent that poorly solubilizes the base may lead to more selective deprotonation of the hydroxyl group over the less acidic methylene proton.[1]
Q3: I am concerned about the stability of the trifluoromethyl group itself under my basic reaction conditions. Can it be hydrolyzed?
A3: While the trifluoromethyl group is generally considered robust and metabolically stable, it can undergo hydrolysis to a carboxylic acid group (-COOH) under certain, typically harsh, alkaline conditions.[4][5] This would result in the formation of 4,4,4-trifluorobutanoic acid.
Factors Influencing CF3 Group Stability:
| Factor | Impact on Stability | Rationale |
| Base Strength | Stronger bases increase the risk of hydrolysis. | A higher concentration of hydroxide ions can facilitate nucleophilic attack on the carbon of the CF |
| Temperature | Higher temperatures accelerate hydrolysis. | Provides the activation energy needed to overcome the strength of the C-F bonds. |
| Reaction Time | Prolonged exposure to basic conditions increases the likelihood of hydrolysis. | Increases the probability of the hydrolysis reaction occurring. |
Recommendation: For most applications using moderately basic conditions and controlled temperatures, the trifluoromethyl group in this compound is expected to be stable.[5][6] However, if your reaction requires forcing conditions (e.g., high heat, strong base for an extended period), it is advisable to analyze your product mixture for the presence of the corresponding carboxylic acid.
Caption: Competing SN2 and E2 pathways in basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of this compound, and how does it influence its reactivity?
Q2: Are there any alternative methods to form an ether from this compound that avoid strong bases?
A2: Yes, several methods can be employed to synthesize ethers from alcohols under non-basic or mildly basic conditions, which can help to circumvent the issue of elimination. One common alternative is the Mitsunobu reaction .
Mitsunobu Reaction Overview:
This reaction couples an alcohol with a nucleophile (in this case, another alcohol or a phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds under neutral conditions and is particularly useful for the synthesis of ethers from secondary alcohols with inversion of stereochemistry.
Q3: Besides elimination, are there other potential side reactions I should be aware of?
A3: While elimination is the primary side reaction, other possibilities exist depending on the specific reagents and conditions:
-
Oxidation: If oxidizing agents are present, the primary alcohol can be oxidized to 4,4,4-trifluorobutanal or further to 4,4,4-trifluorobutanoic acid.[9]
-
Reaction with the solvent: In some cases, the highly reactive alkoxide intermediate could potentially react with the solvent, especially if the solvent has electrophilic sites.
-
Hydrolysis of the Trifluoromethyl Group: As mentioned in the troubleshooting section, under harsh basic conditions, the CF
3group can hydrolyze.[4]
Caption: Troubleshooting flowchart for low-yield reactions.
References
-
Base-Induced Instability of Fluorotelomer Alcohols. PMC - NIH. [Link]
-
Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. NIH. [Link]
-
Trifluoromethylation - Wikipedia. Wikipedia. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
Exploring this compound: Properties, Applications, and Industry Insights. Medium. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Barnard College. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]
- Method synthesizing 4, 4, 4-trifluoro butanol.
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
-
Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]
-
Dehydration. University of Wisconsin-River Falls. [Link]
-
Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC - NIH. [Link]
-
This compound. Stenutz. [Link]
-
Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924. PubChem. [Link]
-
1-Butanol (YMDB01386). Yeast Metabolome Database. [Link]
-
4,4,4-Trifluorobutanal | C4H5F3O | CID 2777083. PubChem. [Link]
Sources
- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. ymdb.ca [ymdb.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Reactions Involving 4,4,4-Trifluoro-1-butanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4,4,4-Trifluoro-1-butanol. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic routes. The unique electronic properties imparted by the trifluoromethyl (CF₃) group make this alcohol a powerful tool for modulating lipophilicity, metabolic stability, and bioavailability in target molecules.[1] However, these same properties can present unique challenges in synthesis, often leading to unexpected low yields.
This document moves beyond standard protocols to provide a deeper, mechanism-driven approach to troubleshooting. We will explore the causality behind common failures and provide field-proven strategies to optimize your reactions.
Part 1: Foundational Issues & General Troubleshooting
This section addresses overarching problems that can affect any reaction type involving this compound.
FAQ 1: My reaction is sluggish or fails to initiate. What are the primary factors to investigate?
A sluggish reaction is typically an indication of insufficient energy to overcome the activation barrier or issues with reagent integrity. The strong electron-withdrawing nature of the CF₃ group is a critical factor to consider.[2]
Core Scientific Principle: The Inductive Effect of the CF₃ Group
The trifluoromethyl group exerts a powerful negative inductive effect (-I effect), pulling electron density away from the alcohol moiety. This has two major consequences:
-
Increased Acidity: The hydroxyl proton is more acidic compared to non-fluorinated butanol, making deprotonation easier.
-
Decreased Nucleophilicity: The electron density on the oxygen atom is reduced, making it a weaker nucleophile in reactions where it needs to attack an electrophilic center (e.g., Fischer esterification).
Troubleshooting Workflow:
Caption: General troubleshooting workflow for low conversion.
FAQ 2: I'm observing multiple unidentified side products. What are the likely causes?
The formation of side products often points to issues with reaction selectivity, temperature control, or the stability of intermediates.
-
Thermal Instability: While this compound itself is stable, reaction intermediates or products may not be. For instance, the corresponding aldehyde, 4,4,4-trifluorobutanal, is known to be prone to decomposition.[3] Running reactions at the lowest effective temperature is crucial.
-
Elimination Reactions: When the hydroxyl group is activated into a good leaving group (e.g., tosylate, mesylate), it can become susceptible to elimination (E2) reactions, especially in the presence of a strong, sterically hindered base, leading to the formation of trifluoromethyl-substituted butenes.
-
Solvent Participation: Some solvents can participate in side reactions. For example, DMF can decompose at high temperatures to generate dimethylamine, which is nucleophilic and can lead to unexpected byproducts.[4]
Part 2: Troubleshooting by Specific Reaction Type
Here, we address issues common to specific transformations of this compound.
Oxidation Reactions
Q: I am attempting to oxidize this compound to the aldehyde, but I'm getting low yields and/or significant amounts of the carboxylic acid. How can I improve selectivity?
This is a classic selectivity problem. The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[5] Preventing the second oxidation step is key.
Causality:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate or Jones reagent (CrO₃/H₂SO₄) will rapidly oxidize the alcohol all the way to the carboxylic acid.[6]
-
Product Instability: As noted, 4,4,4-trifluorobutanal can be unstable, and harsh reaction or workup conditions can lead to its decomposition.[3]
Solutions & Protocols:
-
Use a Mild, Controlled Oxidizing Agent: Reagents that avoid aqueous acidic conditions and operate at low temperatures are ideal.
-
Swern Oxidation: (COCl)₂, DMSO, Et₃N. Excellent for high yields, but requires careful temperature control (-78 °C).
-
Dess-Martin Periodinane (DMP): Stoichiometric, works at room temperature, and is experimentally simple.
-
Pyridinium Chlorochromate (PCC): A classic, reliable reagent, though chromium waste is a consideration.
-
-
Control Reaction Conditions:
-
Temperature: Maintain strict temperature control, especially for Swern oxidations.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the mild oxidizing agent.
-
Immediate Workup: Once the reaction is complete (as monitored by TLC or GC), proceed immediately to a gentle aqueous workup to quench the oxidant and isolate the aldehyde.
-
Caption: Selective oxidation pathways for this compound.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78°C | High yield, non-toxic metal waste | Requires cryogenic temperatures, sensitive to water |
| Dess-Martin (DMP) | DMP, DCM, Room Temp | Mild, fast, simple setup | Expensive, potentially explosive |
| PCC | PCC, Celite, DCM, Room Temp | Reliable, well-established | Stoichiometric chromium waste |
Table 1. Comparison of Mild Oxidizing Agents for Aldehyde Synthesis.
Esterification Reactions
Q: My Fischer esterification using this compound and a carboxylic acid is slow and gives poor yields, even with a strong acid catalyst. Why is this happening?
As discussed, the CF₃ group reduces the nucleophilicity of the alcohol's oxygen atom. In a Fischer esterification, this oxygen must attack the protonated carboxylic acid, a step that is significantly hindered electronically.[7]
Causality:
-
Poor Nucleophile: The electron-poor alcohol is a weak nucleophile, slowing the rate-determining step of the esterification.
-
Equilibrium: Fischer esterification is an equilibrium process. Water, a byproduct, can drive the reaction backward via hydrolysis.
Solutions & Protocols:
-
Activate the Carboxylic Acid, Not the Alcohol: Instead of trying to force the weak nucleophile to react, convert the carboxylic acid into a highly reactive electrophile.
-
Acyl Chloride Method: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and will react readily with the alcohol, even a poor nucleophile. A base like pyridine or triethylamine is used to scavenge the HCl byproduct.[8]
-
Carbodiimide Coupling: Use a coupling agent like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-Dimethylaminopyridine (DMAP). This method is very mild and effective.
-
Caption: Decision tree for selecting an esterification strategy.
Etherification Reactions
Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is low. What are the critical parameters?
The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile. While the increased acidity of this compound is advantageous for the deprotonation step, the resulting alkoxide is still a relatively weak nucleophile, and side reactions can dominate.
Causality:
-
Base Selection: An incomplete deprotonation will leave unreacted alcohol, reducing the potential yield. The base must be strong enough to fully deprotonate the alcohol.
-
Competing Elimination (E2): The generated alkoxide is a base. If the alkyl halide is secondary or tertiary, or even a primary halide prone to elimination, the E2 pathway can compete with or even dominate the desired Sₙ2 substitution, especially at higher temperatures.
-
Anhydrous Conditions: Water will quench the strong base and the alkoxide, halting the reaction.[4]
Solutions & Protocols:
-
Ensure Complete Deprotonation:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH). The evolution of H₂ gas provides a visual confirmation of the reaction.
-
Perform the deprotonation step first at a suitable temperature (e.g., 0 °C to RT) before adding the alkyl halide.
-
-
Optimize Sₙ2 Conditions:
-
Solvent: Use a polar aprotic solvent like anhydrous THF or DMF to solvate the cation and leave the alkoxide nucleophile "bare" and reactive.
-
Temperature: Keep the temperature as low as possible to favor substitution over elimination. Start at room temperature and only heat if necessary, monitoring for the appearance of elimination byproducts by GC-MS.
-
Leaving Group: Use a good leaving group on the electrophile (I > Br > Cl >> OTs).
-
-
Consider Alternative Reactions:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ. It is highly effective for forming ethers from primary and secondary alcohols under mild conditions and avoids the need for a strong base.[9]
-
Appendix: Detailed Experimental Protocol
Protocol 1: Acylation of this compound with an Acyl Chloride
This protocol describes a high-yielding method for ester synthesis, bypassing the issues of Fischer esterification.[8]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.2 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring completion by TLC or GC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Note: This is a general procedure. The reactivity of the specific acyl chloride may require adjustment of the reaction time or temperature.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Applications, and Industry Insights. [Link]
- Google Patents. (2019). CN109369354B - Synthesis method of 4,4,4-trifluorobutanol.
-
Oriental Journal of Chemistry. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]
-
ResearchGate. (n.d.). Reactions of α‐trifluoromethyl propargylic alcohols with arenes. [Link]
- Google Patents. (2013). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
-
National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluorobutan-1-ol. PubChem Compound Summary for CID 136307. [Link]
- Google Patents. (2021). New synthesis method of this compound and homologues thereof.
-
National Center for Biotechnology Information. (2022). Deoxytrifluoromethylation of Alcohols. [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Reddit. (2023). What are some common causes of low reaction yields?. [Link]
-
Pass My Exams. (n.d.). Oxidation of Butanol. [Link]
-
Student Academic Success Services, Queen's University. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]
-
ResearchGate. (2005). Synthesis of Novel Lipophilic and/or Fluorophilic Ethers of Perfluoro-tert-butyl Alcohol, Perfluoropinacol and Hexafluoroacetone Hydrate via a Mitsunobu Reaction. [Link]
-
SpringerLink. (2022). Highly efficient conversion of glycerol and t-butanol to biofuel additives over AlPO solid acid catalyst under microwave irradiation technique: kinetic study. [Link]
-
The Organic Chemistry Tutor. (2017, April 17). Oxidation of Alcohols. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. passmyexams.co.uk [passmyexams.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. monash.edu [monash.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reagent Solubility in 4,4,4-Trifluoro-1-butanol (TFB)
Welcome to the technical support center for 4,4,4-Trifluoro-1-butanol (TFB). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this unique fluorinated solvent in their experimental workflows. TFB offers distinct properties due to its trifluoromethyl group, which can be highly advantageous in various applications, including organic synthesis and pharmaceutical development.[1] However, these same properties can sometimes present challenges in reagent solubility.
This guide provides a comprehensive collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address and overcome solubility issues you may encounter with TFB.
Troubleshooting Workflow for Solubility Issues in TFB
Before delving into specific techniques, the following flowchart provides a logical progression for diagnosing and resolving solubility problems in this compound.
Caption: A step-by-step decision tree for troubleshooting reagent insolubility in TFB.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Understanding this compound (TFB)
Q1: What are the key physicochemical properties of TFB that influence its solvent behavior?
A1: this compound is a colorless liquid with a unique combination of properties that dictate its performance as a solvent.[1] The presence of the trifluoromethyl group (-CF3) significantly increases the molecule's lipophilicity and alters its hydrogen bonding capabilities compared to its non-fluorinated analog, 1-butanol.[1]
| Property | Value | Significance for Solubility |
| Molecular Formula | C4H7F3O | Indicates the presence of both hydrocarbon and fluorinated regions. |
| Molecular Weight | 128.09 g/mol | [2] |
| Density | ~1.193 g/cm³ at 25°C | Slightly denser than water.[1] |
| Boiling Point | 123-127 °C | Allows for a wide range of reaction temperatures.[2] |
| Flash Point | 52 °C | Flammable liquid requiring appropriate safety precautions.[1] |
| Polarity | Moderately Polar | The hydroxyl group provides polarity, while the trifluoromethyl group introduces a non-polar, lipophilic character. |
The interplay between the polar hydroxyl group and the lipophilic trifluoromethyl moiety allows TFB to dissolve a range of solutes, but can also lead to insolubility for highly polar or very non-polar compounds.
Q2: I am trying to predict the solubility of my compound in TFB. Are there any theoretical tools I can use?
A2: Yes, Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the miscibility of a solute in a solvent.[3][4] HSPs are based on the principle of "like dissolves like" and break down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4]
While experimentally determined HSPs for every compound are not always available, they can be estimated. The closer the HSP values of the solute and the solvent, the higher the likelihood of solubility.
Category 2: The Co-Solvent Approach
Q3: My reagent is not soluble in pure TFB. How can a co-solvent help, and how do I choose one?
A3: A co-solvent can significantly improve the solubility of a reagent by modifying the overall properties of the solvent mixture to better match those of the solute.[][7] The addition of a co-solvent can alter the dielectric constant, hydrogen bonding capacity, and overall polarity of the TFB solution.
Choosing a Co-Solvent:
The selection of an appropriate co-solvent is guided by the properties of your insoluble reagent. A general principle is to choose a co-solvent that is miscible with TFB and has a polarity that can "bridge the gap" between TFB and your reagent.
Co-Solvent Selection Guide:
| Reagent Type | Potential Co-Solvents for TFB | Rationale |
| Highly Polar | Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF) | These solvents are miscible with TFB and can increase the overall polarity of the solvent system to better accommodate polar functional groups. |
| Non-Polar (Hydrophobic) | Toluene, Heptane, Hexane | These non-polar solvents, if miscible with TFB, can create a more lipophilic environment to dissolve hydrophobic reagents. |
| Amphiphilic | Isopropanol, Ethanol | Shorter-chain alcohols can help to homogenize mixtures containing both polar and non-polar moieties. |
Experimental Protocol: Co-Solvent Screening
-
Preparation: Prepare a stock solution of your reagent in a known "good" solvent (a solvent in which it is highly soluble).
-
Initial Test: In a small vial, add a known amount of your insoluble reagent to a measured volume of pure TFB. Observe for dissolution.
-
Co-Solvent Addition: To the same vial, add a potential co-solvent dropwise while stirring or vortexing.
-
Observation: Observe for any signs of dissolution. Note the approximate ratio of TFB to co-solvent at which your reagent dissolves.
-
Optimization: If dissolution occurs, you can perform a more systematic screening by preparing various pre-mixed ratios of TFB and the successful co-solvent to determine the optimal mixture for your desired concentration.[8]
Caption: A simplified workflow for screening co-solvents to improve reagent solubility in TFB.
Category 3: Apparent pH Adjustment
Q4: My compound has acidic or basic functional groups. Can I use pH adjustment to improve its solubility in TFB?
A4: Yes, for ionizable compounds, adjusting the "apparent pH" of the TFB solution can dramatically increase solubility. The principle is the same as in aqueous solutions: converting an acidic or basic compound to its more polar, ionized salt form enhances its solubility in a polar solvent like TFB.[9]
Important Note: The concept of pH is formally defined for aqueous solutions. In organic solvents, we refer to the "apparent pH" as the effective acidity or basicity of the medium.
Strategy for Apparent pH Adjustment:
-
For Acidic Compounds (e.g., carboxylic acids, phenols): Add a non-nucleophilic organic base to deprotonate the acidic functional group, forming a more soluble salt.
-
Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), N,N-Dimethylaminopyridine (DMAP - use catalytically).
-
-
For Basic Compounds (e.g., amines): Add an organic acid to protonate the basic functional group, forming a more soluble salt.
-
Recommended Acids: Acetic acid, Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH).
-
Experimental Protocol: Apparent pH Adjustment for Solubility Enhancement
-
Initial Setup: In a vial, suspend your insoluble acidic or basic reagent in TFB.
-
Titration:
-
For an acidic reagent: Slowly add an organic base (e.g., triethylamine) dropwise while stirring.
-
For a basic reagent: Slowly add a solution of an organic acid (e.g., acetic acid in TFB) dropwise while stirring.
-
-
Observation: Monitor the mixture for dissolution. The formation of a clear solution indicates the successful formation of a soluble salt.
-
Stoichiometry: Typically, a stoichiometric amount (1 equivalent) of the acid or base is sufficient. However, slight excesses may be required in some cases. Avoid large excesses, as this can interfere with subsequent reactions.
Category 4: Solubilizing Agents
Q5: Co-solvents and pH adjustment are not working for my compound. Are there other additives I can use to improve solubility in TFB?
A5: Yes, when other methods fail, the use of specialized solubilizing agents can be an effective strategy. These agents work through various mechanisms, such as forming inclusion complexes or micelles, to encapsulate and solubilize the reagent.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate non-polar or poorly water-soluble molecules, forming water-soluble inclusion complexes.[11][12] While typically used in aqueous systems, their utility in organic solvents is an area of active research. Beta-cyclodextrin and its derivatives are commonly used.[10]
-
Non-ionic Surfactants: These amphiphilic molecules have both a hydrophilic head and a hydrophobic tail.[13] In a sufficiently polar solvent like TFB, they can form aggregates or micelles that can encapsulate non-polar reagents, effectively solubilizing them.[14]
-
Examples: Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span series), Polyoxyethylene ethers (e.g., Brij series).[15]
-
Experimental Protocol: Screening Solubilizing Agents
-
Preparation: Prepare a stock solution of the solubilizing agent (e.g., 10% w/v β-cyclodextrin or a non-ionic surfactant) in TFB. If the agent itself is not fully soluble, create a saturated solution.
-
Addition: To a suspension of your insoluble reagent in TFB, add the solubilizing agent stock solution incrementally.
-
Equilibration: Stir the mixture for an extended period (e.g., 1-2 hours) at a controlled temperature to allow for complexation or micelle formation.
-
Observation: Visually inspect for any increase in solubility.
References
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
How to determine the solubility of a substance in an organic solvent ? ResearchGate. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. [Link]
-
Sheet1 - Hansen Solubility Parameters. [Link]
-
Cocktail-solvent screening to enhance solubility, increase crystal yield, and induce polymorphs. ResearchGate. [Link]
-
Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. LCGC International. [Link]
-
Organic Reactions Mediated by Cyclodextrins. ElectronicsAndBooks. [Link]
-
Solubility of Organic Compounds. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Cyclodextrins. Prepare for GATE, JAM, NET. YouTube. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Hansen solubility parameters. Stenutz. [Link]
-
How will you increase the solubility of organic compounds in water? Quora. [Link]
-
Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. NIH. [Link]
-
The effects of organic salts on the cyclodextrin solubilization of drugs. ResearchGate. [Link]
-
Non-ionic surfactant: Significance and symbolism. [Link]
-
The Keys to Co-Solvent Selection, Part I. PCI Magazine. [Link]
-
Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending). Accu Dyne Test. [Link]
-
Hansen solubility parameters of different solvents and physico-chemical... ResearchGate. [Link]
-
Solubility of organic compounds (video). Khan Academy. [Link]
-
Commonly Used Nonionic and Ionic Surfactants. ResearchGate. [Link]
-
Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development - ACS Publications. [Link]
-
Exploring this compound: Properties, Applications, and Industry Insights. [Link]
-
Green Solvent Selection Guides. PDF. Scribd. [Link]
-
What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]
-
Exploring this compound: Properties, Applications, and Industry Insights. LinkedIn. [Link]
-
Category:Non-ionic surfactants. Wikipedia. [Link]
-
Designer Solvent Blends - Hansen Solubility Parameters. [Link]
-
Acid Base and Solubility of Organic Compounds PDF. Scribd. [Link]
-
Introduction to the Hansen Solubility Parameters 5381 2019. YouTube. [Link]
-
Solvent Miscibility Table. [Link]
-
17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Can buffer solutions be used to control the pH of ethanol? Chemistry Stack Exchange. [Link]
-
4.4 Solubility. Chemistry LibreTexts. [Link]
-
Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. NIH. [Link]
-
mixed nonionic surfactants: Topics by Science.gov. [Link]
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. This compound 98 461-18-7 [sigmaaldrich.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. hansen-solubility.com [hansen-solubility.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Khan Academy [khanacademy.org]
- 10. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]
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- 15. Category:Non-ionic surfactants - Wikipedia [en.wikipedia.org]
preventing decomposition of 4,4,4-Trifluoro-1-butanol during reactions
Welcome to the technical support center for 4,4,4-Trifluoro-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this valuable fluorinated building block. Here, we address common challenges related to its stability and provide troubleshooting guidance to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decomposition under certain reaction conditions?
A1: The trifluoromethyl (-CF₃) group, while imparting desirable properties like metabolic stability and increased lipophilicity to target molecules, also significantly influences the reactivity of the butanol backbone.[1][2] The primary modes of decomposition are base-induced elimination and acid-catalyzed dehydration.
-
Base-Induced Decomposition: this compound is particularly susceptible to decomposition in the presence of strong bases.[3] The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the protons on the adjacent carbon (C3). This facilitates the elimination of hydrogen fluoride (HF) to form an unstable alkene, which can then polymerize or lead to a mixture of unidentified products.[3] Studies on similar fluorotelomer alcohols have shown that this HF elimination can be catalyzed by an intramolecular hydrogen bond between the hydroxyl group and a fluorine atom.[3] The solubility of the base plays a critical role; more soluble bases like potassium tert-butoxide can accelerate decomposition dramatically compared to less soluble ones like sodium hydride.[3]
-
Acid-Catalyzed Dehydration: In the presence of strong acids and heat, this compound can undergo dehydration to form an alkene.[4][5] The reaction proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. A subsequent deprotonation of an adjacent carbon atom yields the alkene. The stability of the intermediate carbocation and the reaction temperature are key factors in this process.[5]
Q2: I'm observing a brown discoloration and complex mixture in my reaction when using a strong base. What is happening and how can I prevent it?
A2: The browning of your reaction mixture is a strong indicator of decomposition, likely through base-induced HF elimination and subsequent polymerization of the resulting unsaturated species.[3] This is a known issue with fluorinated alcohols, especially in the presence of soluble and strong bases.[3]
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most effective strategy to prevent this decomposition is to protect the alcohol functionality before introducing the strong base. The hydroxyl group is the primary culprit in facilitating HF elimination.[3] Converting the alcohol to an ether or a silyl ether will block this pathway.[6][7][8][9][10]
-
Re-evaluate Your Choice of Base: If protection is not feasible, consider using a less soluble or a weaker base. For instance, sodium hydride (NaH) in a solvent where it has low solubility (like THF for higher molecular weight fluorinated alcohols) can be less aggressive than potassium tert-butoxide.[3] The choice of solvent is also critical, as it affects the solubility and reactivity of the base.[3]
-
Lower the Reaction Temperature: While this may slow down your desired reaction, it can significantly reduce the rate of decomposition.
Q3: Can I use this compound directly in a Grignard reaction?
A3: No, this is not advisable. The acidic proton of the hydroxyl group will quench the Grignard reagent in a simple acid-base reaction.[7][9] This will consume your Grignard reagent and prevent your intended reaction from occurring.
Solution: You must protect the hydroxyl group of this compound before preparing or using it with a Grignard reagent. A common and effective strategy is to convert it to a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[7][8][9] These protecting groups are stable to Grignard reagents and can be easily removed later under acidic conditions or with a fluoride source like tetrabutylammonium fluoride (TBAF).[8][9]
A patent for the synthesis of this compound actually employs a protection strategy using 3,4-dihydropyran to form a tetrahydropyranyl (THP) ether before the Grignard reaction step.[11]
Troubleshooting Guides
Scenario 1: Unexpected Side Products in an Oxidation Reaction
Issue: You are attempting to oxidize this compound to the corresponding aldehyde, 4,4,4-trifluorobutanal, but are observing the formation of 4,4,4-trifluorobutanoic acid or other byproducts.
Root Cause Analysis:
-
Over-oxidation: The choice of oxidizing agent is critical. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the primary alcohol to a carboxylic acid.[12]
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can also lead to over-oxidation, even with milder reagents.
Recommended Protocol for Selective Oxidation to the Aldehyde:
To selectively obtain the aldehyde, use a mild oxidizing agent. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable methods.[12]
Experimental Protocol: Swern Oxidation Adapted from general Swern oxidation protocols.[12]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).
-
Slowly add dimethyl sulfoxide (DMSO) (1.2 eq.) to the cooled solution and stir for 5-10 minutes.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | PCC, Swern, or Dess-Martin periodinane | Mild reagents that are less likely to over-oxidize the primary alcohol to a carboxylic acid. |
| Temperature | Low temperatures (e.g., -78 °C for Swern) | Minimizes side reactions and over-oxidation. |
| Reaction Time | Monitor by TLC | Prevents prolonged exposure to oxidizing conditions. |
Scenario 2: Low Yield in an Esterification or Etherification Reaction
Issue: You are performing a Fischer esterification or a Williamson ether synthesis with this compound and obtaining a low yield of the desired product.
Root Cause Analysis:
-
Steric Hindrance: While not exceptionally bulky, the trifluoromethyl group can exert some steric and electronic effects that may slow down the reaction compared to a non-fluorinated butanol.
-
Incomplete Deprotonation (Williamson Ether Synthesis): For the Williamson ether synthesis, incomplete deprotonation of the alcohol to the alkoxide will result in unreacted starting material.
-
Unfavorable Equilibrium (Fischer Esterification): Fischer esterification is a reversible reaction. The presence of water will shift the equilibrium back towards the starting materials.
Troubleshooting and Optimization:
| Reaction | Recommended Action | Detailed Protocol |
| Fischer Esterification | Use a dehydrating agent or remove water azeotropically. | 1. Combine this compound (1.0 eq.), the carboxylic acid (1.1-1.5 eq.), and a catalytic amount of a strong acid (e.g., H₂SO₄) in a suitable solvent (e.g., toluene).2. Fit the flask with a Dean-Stark apparatus to remove water as it forms.3. Heat the reaction to reflux and monitor by TLC until the starting material is consumed. |
| Williamson Ether Synthesis | Ensure complete formation of the alkoxide. | 1. Under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DMF).2. Add a strong base such as sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C.3. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating complete alkoxide formation.4. Add the alkyl halide (1.0-1.2 eq.) and heat as necessary to drive the reaction to completion. |
Protective Group Strategies for this compound
Protecting the hydroxyl group is a crucial step in many synthetic routes involving this compound. The choice of protecting group depends on the subsequent reaction conditions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers | ||||
| Trimethylsilyl Ether | TMS | TMSCl, Et₃N or Imidazole, DCM, 0 °C to RT | Mild acid (e.g., AcOH in THF/H₂O), or F⁻ (TBAF) | Stable to bases, Grignard reagents, mild reducing agents. Labile to acid. |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, Imidazole, DMF, RT | F⁻ (TBAF), or stronger acid (e.g., HCl in THF) | More stable to acid than TMS. Stable to bases and organometallics.[6][10] |
| Acetal Ethers | ||||
| Tetrahydropyranyl Ether | THP | 3,4-Dihydropyran, cat. acid (e.g., PPTS, TsOH), DCM, RT | Aqueous acid (e.g., HCl, TsOH) | Stable to bases, Grignard reagents, nucleophiles, and reducing agents.[7][8] |
| Benzyl Ether | Bn | NaH, then BnBr, THF, 0 °C to RT | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions, many oxidizing and reducing agents.[6][8][10] |
Workflow for a Protected Reaction
Caption: General workflow for reactions requiring protection of the alcohol.
Decomposition Pathway under Basic Conditions
Caption: Simplified mechanism of base-induced decomposition.
References
- Kirsch, P. (2004).
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, 2004(7), 1031–1069.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- U.S. Patent No. CN103265403A. (2013). Method for synthesizing 4, 4, 4-trifluoro butanol.
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3–11.
- Murphy, C. D. (2012). Fluoro-organic compounds in the biosphere. In Fluorine Chemistry at the Millennium (pp. 385-401). Elsevier.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
- Hudlicky, M., & Pavlath, A. E. (Eds.). (1995). Chemistry of Organic Fluorine Compounds II: A Critical Review. American Chemical Society.
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.
- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 3. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Using 4,4,4-Trifluoro-1-butanol
Welcome to the Technical Support Center for 4,4,4-Trifluoro-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for workup procedures involving this versatile fluorinated alcohol. Our goal is to equip you with the expertise to navigate the unique challenges presented by its physicochemical properties and ensure the successful isolation of your target compounds.
I. Understanding the Unique Properties of this compound
This compound (TFBu) is a valuable building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its trifluoromethyl group imparts unique characteristics such as increased lipophilicity and metabolic stability to target molecules. However, the very properties that make it synthetically attractive can introduce challenges during reaction workup and purification.
This technical guide will address common questions and issues encountered when working with TFBu, providing both theoretical explanations and practical, field-proven solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Workup Procedures |
| Molecular Formula | C₄H₇F₃O | --- |
| Molecular Weight | 128.09 g/mol [2][3] | Affects volatility and diffusion rates during chromatography. |
| Boiling Point | 123-127 °C (at 760 mmHg)[2][3] | Relatively high boiling point can make removal by rotary evaporation challenging. Vacuum distillation is often required for purification.[1] |
| Density | ~1.212 g/mL at 25 °C[2][3] | Denser than water, which will affect the layering in liquid-liquid extractions. The organic layer may be the bottom layer depending on the extraction solvent used. |
| Solubility | Soluble in water and many organic solvents. | This high miscibility can lead to difficulties in achieving clean phase separation during aqueous workups and may cause product loss to the aqueous layer. |
| Flash Point | 52 °C (125.6 °F)[4] | Flammable liquid; requires careful handling and storage away from ignition sources. |
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to address specific problems you may encounter during the workup of reactions involving this compound.
A. Liquid-Liquid Extraction Challenges
Question 1: I'm having trouble with phase separation during the aqueous workup of my reaction. Why is this happening and what can I do?
Answer: This is a common issue when working with this compound due to its solubility in both water and many organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with water, while the fluorinated alkyl chain provides nonpolar character, leading to this dual miscibility. This can result in poor phase separation or the formation of a single phase if the concentration of TFBu is high.
Troubleshooting Steps:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds like TFBu and your product, and forcing them into the organic layer.
-
Solvent Choice:
-
If you are using a water-miscible organic solvent like THF or acetone for your reaction, it is highly recommended to remove it under reduced pressure before the aqueous workup.
-
For the extraction itself, consider using a more nonpolar solvent like hexanes or a less water-soluble solvent like dichloromethane. Dichloromethane is often effective for extracting products from reactions involving TFBu.[1]
-
-
Back-Extraction: To recover any product that may have partitioned into the aqueous layer, perform multiple back-extractions of the aqueous phase with fresh organic solvent.
Question 2: An emulsion has formed during my extraction. How can I break it?
Answer: Emulsion formation is often caused by the presence of fine solid particles or surfactant-like molecules at the interface between the aqueous and organic layers. The properties of TFBu can sometimes contribute to this issue.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own with time.
-
Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.
-
Addition of Brine: As mentioned above, adding brine can help to break emulsions by increasing the polarity of the aqueous phase.
-
Filtration: Filter the entire mixture through a pad of Celite®. This can remove the fine particulates that are often the cause of the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
B. Purification and Removal of Residual this compound
Question 3: I am struggling to remove residual this compound from my product by rotary evaporation. What is the best approach?
Answer: Due to its relatively high boiling point (123-127 °C), removing TFBu completely on a standard rotary evaporator can be difficult, especially if your product is also high-boiling or heat-sensitive.
Troubleshooting Steps:
-
High Vacuum Distillation: The most effective method for removing TFBu is vacuum distillation. For many synthetic procedures involving TFBu, the final purification step is a vacuum distillation to isolate the product.[1]
-
Azeotropic Removal (Cautionary Note): While azeotropic removal with a lower-boiling solvent can sometimes be effective, there is no readily available data on azeotropes of this compound with common organic solvents. Therefore, this approach would require empirical determination.
-
Column Chromatography: If your product is amenable to chromatography, this can be an effective way to separate it from residual TFBu. Due to the polarity of the alcohol, it will have a lower Rf value than nonpolar products.
Question 4: Does this compound form azeotropes with common solvents?
Answer: There is a lack of readily available, published data on the azeotropic behavior of this compound with common laboratory solvents in resources like the CRC Handbook or Lange's Handbook. While many alcohols form azeotropes with water and other organic solvents, the presence of the trifluoromethyl group can significantly alter intermolecular interactions.
Recommendation:
Given the absence of definitive data, it is prudent to assume that an azeotrope may form, especially with water or other alcohols. If you are performing a distillation for purification, careful monitoring of the distillation temperature and analysis of the collected fractions (e.g., by GC-MS or NMR) is essential to ensure you are achieving the desired separation.
Question 5: What is the impact of residual this compound on subsequent reactions?
Answer: The presence of residual TFBu can have several detrimental effects on subsequent reactions:
-
Nucleophilic Interference: The hydroxyl group of TFBu is nucleophilic and can react with electrophilic reagents in your next step (e.g., acyl chlorides, alkyl halides), leading to unwanted side products and reduced yield of your desired product.
-
Solvent Effects: As a polar, protic solvent, even small amounts of residual TFBu can alter the solvent environment of a subsequent reaction, potentially affecting reaction rates and selectivity.
-
Catalyst Poisoning: In some catalytic reactions, particularly those involving sensitive transition metal catalysts, the alcohol functionality can act as a ligand and inhibit or poison the catalyst.
-
Product Contamination: If not removed, TFBu will contaminate your final product, which can be a significant issue in applications with stringent purity requirements, such as pharmaceuticals.[5][6][7]
It is therefore crucial to ensure the complete removal of TFBu before proceeding to the next synthetic step.
C. Analytical and Monitoring Techniques
Question 6: How can I monitor the progress of a reaction involving this compound and visualize it on TLC?
Answer: Thin-Layer Chromatography (TLC) is a standard technique for monitoring reaction progress. Due to the presence of the hydroxyl group, TFBu is a relatively polar compound.
TLC Visualization:
-
UV Light: this compound does not contain a chromophore that absorbs UV light, so it will not be visible under a UV lamp.
-
Staining: A visualizing stain is necessary.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the alcohol functional group, appearing as a yellow or light brown spot on a purple background.
-
p-Anisaldehyde Stain: This stain is also effective for visualizing alcohols, typically producing a colored spot upon heating.
-
Iodine Chamber: While less specific, an iodine chamber can often visualize a wide range of organic compounds, including alcohols.
-
Solvent System Selection for TLC:
The choice of eluent will depend on the polarity of your product. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
If your product is much less polar than TFBu, you will see the product spot with a high Rf value and the TFBu spot (after staining) near the baseline.
-
You can adjust the ratio of your solvents to achieve good separation between your starting material, product, and TFBu. A higher proportion of ethyl acetate will increase the Rf of all components.
Question 7: How can I confirm the presence and purity of this compound using analytical techniques?
Answer:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of TFBu and for detecting it as a residual solvent in your product. A polar or mid-polar GC column, such as an Rtx-624 or a DB-WAX, is generally recommended for the analysis of alcohols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of TFBu will show characteristic signals for the different methylene groups and the hydroxyl proton. The coupling of the protons to the fluorine atoms can provide a distinctive splitting pattern.
-
¹⁹F NMR: This is a very sensitive technique for detecting fluorine-containing compounds. A single signal corresponding to the -CF₃ group will be observed.
-
¹³C NMR: The carbon spectrum will also show characteristic signals, with the carbon attached to the fluorine atoms exhibiting a large C-F coupling constant.
NMR is also a powerful tool for identifying impurities in your TFBu starting material or for confirming its presence as an impurity in your final product.[8]
-
III. Experimental Workflows and Diagrams
A. Standard Aqueous Workup Protocol
-
Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or an appropriate aqueous solution (e.g., dilute acid or base to remove byproducts).
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to aid in phase separation and remove residual water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
B. Workup Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common liquid-liquid extraction issues.
IV. References
-
Wang G, Peng Z, Liu B, et al. Preparation of this compound involves carrying out addition reaction of 3-chloropropanol with 3,4-dihydropyran under action of catalyst, and cross-coupling halotrifluoromethane with 2-(3-chloropropoxy)tetrahydro-2H-pyran[P]. Faming Zhuanli Shengqing, 109336740, 2019.
-
Novel synthesis method for 4,4,4-trifluorobutanol. CN105237340A. Available at:
-
Method synthesizing 4, 4, 4-trifluoro butanol. CN103265403A. Available at:
-
New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof. US20210155555A1. Available at:
-
Solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. J. Org. Chem. 2010, 75, 23, 8351–8354. Available at: [Link]
-
Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophys J. 2012 Nov 21; 103(10): 2093–2102. Available at: [Link]
-
Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environ. Sci. Technol. 2006, 40, 7, 2125–2130. Available at: [Link]
-
Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Request PDF. ResearchGate. Available at: [Link]
-
Significant residual fluorinated alcohols present in various fluorinated materials. Environ Sci Technol. 2006 Apr 1;40(7):2125-30. Available at: [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Org. Chem. Front., 2016,3, 629-633. Available at: [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester. Available at: [Link]
-
Exploring this compound: Properties, Applications, and Industry Insights. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 4, 751–757. Available at: [Link]
-
Separating Fluorene and 9-fluorenone with TLC and Column Chromatography. Odinity. (2013-11-21). Available at: [Link]
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Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. (2025-06-04). Available at: [Link]
-
Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Merck Millipore. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]
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Azeotrope tables - Wikipedia. Available at: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]
-
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Thin Layer Chromatography. Available at: [Link]
-
-
Azeotrope-like compositions of cis-1,1,1,4,4,4-hexafluoro-2-butene. US9592413B2. Available at:
-
Azeotropic data for binary mixtures. Available at: [Link]
-
4,4,4-Trifluoro-2-butanol | CAS 101054-93-7. P212121 Store. Available at: [Link]
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- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scaling Up Reactions with 4,4,4-Trifluoro-1-butanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-1-butanol. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up reactions involving this versatile fluorinated building block. The unique properties imparted by the trifluoromethyl group, while highly advantageous for enhancing bioavailability and metabolic stability in pharmaceuticals, also present specific challenges during process scale-up.[1][2] This resource provides troubleshooting guides and frequently asked questions to navigate these complexities effectively.
The high electronegativity of the fluorine atoms in this compound gives it a strong ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules.[2] While this compound is a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and semiconductors, its handling and reaction scale-up require careful consideration.[1]
Core Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental to successful scale-up. These properties influence reactor design, solvent selection, and purification strategies.
| Property | Value | Significance in Scale-Up |
| Molecular Formula | C₄H₇F₃O | - |
| Molecular Weight | 128.09 g/mol [3] | Affects stoichiometry calculations and mass balance. |
| Boiling Point | 122-127 °C[3][4] | Dictates distillation conditions for purification. |
| Density | ~1.193 - 1.212 g/mL at 25 °C[4] | Important for phase separations and reactor volume calculations. |
| Flash Point | 50.6 - 52 °C[3][4] | Classifies the compound as a flammable liquid, requiring specific safety protocols for handling and storage, especially at scale.[3][4] |
| Refractive Index | ~1.343[3] | Can be used as a quick in-process check for purity. |
Troubleshooting Guides for Scale-Up Reactions
This section addresses specific issues that may arise during the scale-up of reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Low or Stagnant Reaction Conversion
Question: We have successfully performed a reaction with this compound on a lab scale (1-5 g), but upon scaling up to 100 g, the reaction conversion is significantly lower, or the reaction stalls. What are the likely causes and how can we troubleshoot this?
Answer:
Scaling up reactions often introduces challenges related to mass and heat transfer that are not apparent on a smaller scale. Here’s a breakdown of potential causes and solutions:
-
Inadequate Mixing: At a larger scale, inefficient mixing can lead to localized concentration gradients and "hot spots," preventing the reactants from interacting effectively.[5]
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., mechanical stirrer with a suitable impeller design) and that the stirring speed is optimized to maintain a homogenous mixture. For multi-phase reactions, consider the use of baffles to improve mixing efficiency.
-
-
Poor Temperature Control: Many reactions involving fluorinated compounds are exothermic.[6] In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an undesirable increase in temperature, potentially causing side reactions or decomposition.
-
Solution: Implement a robust reactor cooling system. Consider adding reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. A thorough thermal hazard assessment is recommended before scaling up any exothermic reaction.
-
-
Moisture Sensitivity: While not as sensitive as some organometallic reagents, the presence of water can interfere with many reactions, especially those involving strong bases or acids. Larger quantities of starting materials and solvents increase the likelihood of introducing adventitious water.
-
Solution: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Impurities and Byproducts
Question: Our scaled-up reaction is producing a significant amount of an unknown impurity that was not observed, or was present in trace amounts, in the lab-scale experiment. How can we identify and mitigate this?
Answer:
The formation of byproducts is a common issue in scale-up due to the factors mentioned above, particularly poor temperature control. The reactivity of this compound is primarily dictated by its primary alcohol group, which can undergo oxidation, esterification, and nucleophilic substitution.[7][8]
-
Potential Byproducts from Common Reactions:
-
Oxidation: If the reaction conditions are too harsh (e.g., high temperature, presence of an oxidizing agent), this compound can be oxidized to 4,4,4-trifluorobutanal or further to 4,4,4-trifluorobutanoic acid.[8]
-
Elimination Reactions: Under strongly acidic or basic conditions at elevated temperatures, dehydration can occur, leading to the formation of unsaturated byproducts.[6]
-
Ether Formation: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then react with another molecule of a suitable electrophile to form an ether.
-
-
Identification and Mitigation:
-
Characterize the Impurity: Isolate the impurity using chromatography (e.g., flash column chromatography or preparative HPLC) and characterize it using analytical techniques such as GC-MS, LC-MS, and NMR.[9][10]
-
Review the Reaction Mechanism: Once the structure of the impurity is known, deduce the likely side reaction that is forming it.
-
Optimize Reaction Conditions:
-
If an oxidation byproduct is identified, ensure the reaction is run under a strictly inert atmosphere and that the temperature is well-controlled.
-
If an elimination byproduct is present, consider lowering the reaction temperature or using a milder acid or base.[6]
-
-
Issue 3: Difficulties in Product Purification
Question: We are struggling to purify our product from unreacted this compound and other byproducts at a large scale. Simple distillation is not effective. What are our options?
Answer:
Purification is often a major hurdle in process chemistry. The relatively high boiling point of this compound (122-127 °C) can make its removal by distillation challenging, especially if the product has a similar boiling point.[3][4]
-
Aqueous Workup: An initial aqueous wash can help remove water-soluble impurities and reagents. A wash with a mild base like sodium bicarbonate solution can neutralize acidic byproducts.[5]
-
Fractional Distillation: If the boiling points of your product and impurities differ by at least 25 °C, fractional distillation under reduced pressure can be effective.[5][9] Using a packed column (e.g., with Raschig rings or Vigreux indentations) will improve separation efficiency.
-
Column Chromatography: For large-scale purification where distillation is not feasible, flash column chromatography is a viable option.[9] However, this can be solvent-intensive and costly at an industrial scale.
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A thorough screen of different solvents and solvent mixtures is recommended to find optimal crystallization conditions.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: The primary safety concerns are its flammability and potential for generating hazardous byproducts.[3]
-
Flammability: With a flash point of around 52°C, this compound is a flammable liquid.[3] At scale, it is crucial to use intrinsically safe equipment, ensure proper grounding and bonding to prevent static discharge, and work in a well-ventilated area away from ignition sources.[11]
-
Toxicity of Byproducts: Reactions involving fluorinated compounds can sometimes generate corrosive byproducts like hydrogen fluoride (HF), especially if the reaction involves decomposition at high temperatures.[5] Ensure that any off-gassing from the reactor is passed through a scrubber containing a suitable neutralizing agent (e.g., a solution of sodium hydroxide or calcium hydroxide).
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, flame-resistant lab coats, and appropriate chemical-resistant gloves, should always be worn.[11]
Q2: How can I monitor the progress of my scaled-up reaction?
A2: Regular monitoring is key to a successful scale-up.
-
Thin-Layer Chromatography (TLC): For a quick qualitative check, TLC is often sufficient.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting materials and the formation of products and byproducts.[9][12] Taking samples at regular intervals and analyzing them by GC or HPLC is the most reliable way to track reaction progress.[13]
Q3: What solvents are compatible with this compound for large-scale reactions?
A3: The choice of solvent will be highly dependent on the specific reaction being performed. This compound is soluble in many common organic solvents. When scaling up, consider the following:
-
Boiling Point: The solvent's boiling point should be different enough from the product's to allow for easy removal after the reaction.
-
Safety: Avoid using highly volatile and flammable solvents like diethyl ether at a large scale if possible. Consider alternatives with higher flash points like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
Cost and Environmental Impact: At scale, the cost and environmental impact of the solvent become significant factors.
Q4: What are the recommended storage conditions for bulk quantities of this compound?
A4: To maintain its purity and for safety reasons, this compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents.
Example Protocol: General Procedure for a Scaled-Up Esterification Reaction
This protocol outlines a general procedure for the Fischer esterification of this compound with a generic carboxylic acid at a 1 mole scale. Note: This is a template and must be adapted and risk-assessed for your specific carboxylic acid and equipment.
-
Reactor Setup:
-
Use a 5 L, 3-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen inlet.
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
-
Charging Reagents:
-
Charge the reactor with this compound (128.1 g, 1.0 mol) and the chosen carboxylic acid (1.1 mol).
-
Add a suitable solvent (e.g., toluene, 2 L) to the reactor.
-
Begin stirring to ensure the mixture is homogenous.
-
-
Reaction:
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mL) to the stirred mixture. A slight exotherm may be observed.
-
Heat the reactor jacket using a circulating oil bath to bring the reaction mixture to reflux.
-
Monitor the reaction progress every hour by taking a small aliquot and analyzing it by GC or TLC.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (1 L) to neutralize the sulfuric acid. Caution: CO₂ evolution will occur. Ensure adequate venting.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (2 x 500 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester by vacuum distillation.
-
References
-
Exploring this compound: Properties, Applications, and Industry Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (n.d.). ACS Organic & Inorganic Au. Retrieved from [Link]
- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof. (n.d.). Google Patents.
-
Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. (2025). American Chemical Society. Retrieved from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
General Reaction Procedure. (2019, November 1). Berry Group. Retrieved from [Link]
- Method synthesizing 4, 4, 4-trifluoro butanol. (n.d.). Google Patents.
-
Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. (n.d.). NIH. Retrieved from [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Catalytic Upgrading of Ethanol to 1-Butanol Biofuel Additive Using Pd/MgO-Al2O3 and Bimetallic Pd-Cu/MgO-Al2O3 Mixed Oxide Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Analytical methods and achievability. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20). CfPIE. Retrieved from [Link]
-
Safety Data Sheet: 1-Butanol. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
- 1. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 2. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound 98 461-18-7 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
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- 12. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Managing Exotherms in Reactions with 4,4,4-Trifluoro-1-butanol
Welcome to the Technical Support Center for handling reactions involving 4,4,4-Trifluoro-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic potential of this versatile fluorinated alcohol. The unique electronic properties conferred by the trifluoromethyl group can significantly influence reactivity, making a thorough understanding of thermal management crucial for safe and successful experimentation.[1]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter.
Part 1: Troubleshooting Guide for Exotherm Management
This section provides a systematic approach to identifying and resolving common issues related to exothermic reactions with this compound.
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Q1: I'm observing a much faster and higher temperature spike than anticipated when adding a reagent to this compound. What is the primary cause and how can I mitigate this?
A1: An unexpectedly rapid exotherm is a critical safety concern and often points to a reaction rate that is exceeding the heat removal capacity of your apparatus. The electron-withdrawing nature of the trifluoromethyl group in this compound can increase the acidity of the hydroxyl proton, leading to more vigorous reactions with bases or nucleophiles than with its non-fluorinated analog, 1-butanol.[2][3]
Causality and Mitigation Strategies:
-
Reactivity of the Substrate: The increased acidity of this compound makes it more reactive towards strong bases (e.g., NaH, organolithiums) and some nucleophiles. This can lead to a rapid, highly exothermic deprotonation or substitution reaction.[4]
-
Insufficient Cooling: The rate of heat generation is surpassing the rate of heat dissipation. Ensure your cooling bath has sufficient volume and is at the appropriate temperature (e.g., ice-water, dry ice/acetone).[5]
-
Addition Rate: The rate of reagent addition is too high. Slowing the addition rate allows the cooling system to keep pace with heat generation.[5][6]
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the concentration of the added reagent is high, leading to a rapid localized exotherm that can propagate through the bulk solution.[5][7]
Troubleshooting Protocol:
-
Stop the Addition: Immediately cease the addition of the reagent.
-
Enhance Cooling: Ensure the reaction vessel is adequately submerged in the cooling bath and that the bath's temperature is maintained.
-
Increase Agitation: Increase the stirring rate to improve heat transfer and break up any potential hot spots.
-
Dilution: If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. This should only be performed if a pre-determined and safe quenching protocol is in place.[5]
-
Re-evaluate the Procedure: Before restarting, critically assess the planned addition rate and initial reaction temperature. It may be necessary to start at a lower temperature or further decrease the addition rate.
Issue 2: Thermal Runaway or Uncontrolled Reaction
Q2: My reaction is showing signs of a thermal runaway (rapid, accelerating temperature and pressure increase). What are the immediate steps to take, and how can this be prevented in the future?
A2: A thermal runaway is a highly dangerous situation where the heat generated by the reaction accelerates the reaction rate, leading to a positive feedback loop that can result in an explosion.[6][8][9] Prevention is the best strategy, but if a runaway is suspected, immediate and decisive action is required.
Immediate Actions for a Suspected Thermal Runaway:
-
Evacuate: The primary concern is personnel safety. If you believe the reaction is out of control, evacuate the immediate area and alert your institution's safety personnel.
-
Emergency Cooling/Quenching (if safe and feasible): If the runaway is in its very early stages and you are trained to do so, you might consider emergency cooling with a larger, colder bath or a pre-planned quenching procedure. However, this carries significant risk and should not be attempted if the reaction is escalating rapidly.
Prevention Strategies:
-
Calorimetry Studies: Before scaling up any reaction with significant exothermic potential, it is highly recommended to perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) studies.[10][11] These techniques provide crucial data on the heat of reaction, the rate of heat release, and the onset temperature for any decomposition reactions.[10][11]
-
Semi-Batch vs. Batch Addition: For highly exothermic reactions, a semi-batch process where one reagent is added slowly to the other is much safer than a batch process where all reagents are mixed at once.[6]
-
Heat Transfer Calculations: For larger-scale reactions, ensure that the heat transfer capabilities of the reactor are sufficient to handle the maximum expected heat output of the reaction.
-
Stoessel's Criticality Class: Familiarize yourself with concepts like Stoessel's criticality classification to assess the thermal risk of your process. A reaction where the maximum temperature of the synthetic reaction (MTSR) could initiate a decomposition reaction is considered high risk.[10]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and reactivity of this compound.
Q3: With which classes of reagents is this compound most likely to produce a significant exotherm?
A3: Due to its chemical structure, this compound is prone to exothermic reactions with several classes of reagents:
-
Strong Bases: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and Grignard reagents will react very exothermically to deprotonate the alcohol.[4][7][12]
-
Strong Oxidizing Agents: Reagents such as potassium permanganate, chromium trioxide, and nitric acid can lead to vigorous and potentially explosive oxidations.
-
Acid Anhydrides and Acyl Halides: The reaction with acid anhydrides (e.g., acetic anhydride) and acyl halides (e.g., acetyl chloride) to form esters is often exothermic, especially when catalyzed by a strong acid.[4]
-
Alkali Metals: Direct reaction with alkali metals like sodium or potassium will produce hydrogen gas and a significant amount of heat.
Q4: How does the exothermic potential of reactions with this compound compare to that of 1-butanol?
A4: The presence of the trifluoromethyl group generally increases the exothermic potential of reactions involving the hydroxyl group. The strong electron-withdrawing effect of the fluorine atoms makes the hydroxyl proton more acidic and the oxygen atom less nucleophilic. This can lead to faster reaction rates and, consequently, a higher rate of heat evolution compared to similar reactions with 1-butanol.
Q5: What are the best practices for monitoring the temperature of a reaction involving this compound?
A5: Accurate and continuous temperature monitoring is critical for managing exotherms.[5]
-
Probe Placement: The temperature probe should be placed in the reaction mixture, away from the walls of the vessel, to get a true reading of the bulk temperature.
-
Calibration: Ensure your temperature probe is properly calibrated.
-
Multiple Probes: For larger vessels, using multiple probes can help detect localized hot spots.
-
Data Logging: Automated data logging of the reaction temperature allows for careful analysis of the temperature profile and early detection of any deviations from the expected trend.
Q6: Are there any specific solvent considerations for managing exotherms with this compound?
A6: The choice of solvent can significantly impact heat management.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase.
-
Boiling Point: A solvent with a boiling point that is safely above the reaction temperature but low enough to allow for reflux cooling in an emergency can be advantageous.
-
Thermal Conductivity: Solvents with higher thermal conductivity will facilitate heat transfer to the cooling jacket or bath.
-
Inertness: The solvent must be inert to all reactants and reagents under the reaction conditions.
| Property | This compound |
| Molecular Formula | C₄H₇F₃O[13] |
| Molecular Weight | 128.09 g/mol [14] |
| Boiling Point | 122-124 °C[13] |
| Flash Point | 52 °C[13] |
| Density | 1.193 g/cm³ |
Experimental Protocol: Calorimetry for Assessing Exothermic Potential
To quantify the exothermic risk of a reaction involving this compound, reaction calorimetry is the preferred method. The following is a generalized protocol for using a reaction calorimeter like the Mettler-Toledo RC1e.[10]
Objective: To determine the heat of reaction (ΔH), the heat release rate, and the maximum temperature of the synthesis reaction (MTSR) for the reaction of this compound with a given reagent.
Materials:
-
This compound
-
Reagent of interest
-
Appropriate solvent
-
Reaction Calorimeter (RC1e or similar)
Procedure:
-
Calibration: Perform a calibration of the calorimeter to determine the heat transfer coefficient (UA).
-
Charging the Reactor: Charge the reactor with this compound and the solvent.
-
Setting Initial Conditions: Bring the reactor contents to the desired initial temperature.
-
Reagent Addition: Add the reagent at a controlled and monitored rate.
-
Data Acquisition: Continuously record the temperature of the reactor contents (Tr) and the temperature of the cooling jacket (Tj).
-
Calculation: The heat flow is calculated in real-time by the calorimetry software using the equation: q = UA(Tr - Tj).
-
Analysis: Integrate the heat flow over time to determine the total heat of reaction. The maximum heat flow will be used to calculate the MTSR.
Visualization of Exotherm Management Workflow
The following diagram illustrates a decision-making workflow for managing a potentially exothermic reaction with this compound.
Caption: Decision workflow for managing exotherms.
References
- Vertex AI Search. (n.d.).
-
ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluorobutan-1-ol. Retrieved from [Link]
- Thermo Fisher Scientific. (2014).
-
ACS Organic & Inorganic Au. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. Retrieved from [Link]
-
Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]
- goods.com. (n.d.). This compound.
-
Fluorine Notes. (2022). Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Atmospheric Chemistry of Fluorinated Alcohols: Reaction with Cl Atoms and OH Radicals and Atmospheric Lifetimes | Request PDF. Retrieved from [Link]
-
TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Atmospheric chemistry of HFE-7000 (CF3CF2CF 2OCH3) and 2,2,3,3,4,4,4-heptafluoro-1-butanol (CF 3CF2CF2CH2OH): Kinetic rate coefficients and temperature dependence of reactions with chlorine atoms. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.
-
Rockall Safety. (2024). Thermal Runaway: Understanding the Risks and Solutions. Retrieved from [Link]
-
YouTube. (2019). See Thermal Runaway in Action! Tutorial and How-To Fix it!. Retrieved from [Link]
-
YouTube. (2021). Combustion. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]
-
SciSpace. (2012). Top 11 papers published in the topic of Reaction calorimeter in 2012. Retrieved from [Link]
-
CheckFire Ltd. (n.d.). What Is Thermal Runaway?. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]
-
ScienceDirect. (2021). Low temperature thermal treatment of gas-phase fluorotelomer alcohols by calcium oxide. Retrieved from [Link]
-
H.E.L Group. (2024). What are thermal runaways, and why should we care about them?. Retrieved from [Link]
-
Journals@UC. (n.d.). Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment. Retrieved from [Link]
Sources
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- 14. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deprotonation of 4,4,4-Trifluoro-1-butanol
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions regarding the selection of an appropriate base for the deprotonation of 4,4,4-Trifluoro-1-butanol. Our goal is to equip you with the necessary expertise to make informed decisions, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base for deprotonating this compound a critical consideration?
This enhanced acidity means that while a wider range of bases might seem feasible, the trifluoromethyl group also introduces potential side reactions. A poorly chosen base can lead to incomplete deprotonation, unwanted nucleophilic attack, or decomposition. Therefore, the selection process must balance the base's strength (pKa of its conjugate acid) with its nucleophilicity and steric properties to achieve a clean and complete reaction.
Q2: Which bases are recommended for achieving complete and clean deprotonation?
For quantitative conversion of an alcohol to its corresponding alkoxide, a fundamental principle must be followed: the pKa of the base's conjugate acid should be significantly higher than the pKa of the alcohol.[2][3] This ensures the acid-base equilibrium lies far to the side of the products. For this compound, the following bases are highly recommended:
-
Sodium Hydride (NaH): This is often the base of choice for deprotonating alcohols.[4][5][6] As a strong, non-nucleophilic base, it reacts to form the sodium alkoxide and hydrogen gas (H₂), an inert byproduct that bubbles out of solution, driving the reaction to completion.[4][5] Its conjugate acid is H₂ (pKa ≈ 36), making it more than capable of completely deprotonating the alcohol.[7]
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is also an excellent choice.[8][9][10] Its bulkiness makes it non-nucleophilic, preventing it from participating in unwanted Sₙ2 reactions.[9] The conjugate acid, tert-butanol, has a pKa of around 19, which is sufficiently high to ensure complete deprotonation of the more acidic fluorinated alcohol.
-
Lithium Diisopropylamide (LDA): LDA is another powerful, non-nucleophilic, sterically hindered base.[11][12][13] With a conjugate acid pKa of approximately 36, it readily and completely deprotonates alcohols.[11][12] It is particularly useful when subsequent reactions require a soluble, non-nucleophilic base at low temperatures.[13]
Q3: Are there bases I should avoid when deprotonating this compound?
Yes, certain classes of bases are ill-suited for this purpose and can lead to experimental failure.
-
Weaker Inorganic Bases (e.g., NaOH, KOH, K₂CO₃): Bases like sodium hydroxide are generally not strong enough to completely deprotonate a standard alcohol.[7] While this compound is more acidic, the pKa of water (the conjugate acid of NaOH, pKa ≈ 15.7) is likely too close to that of the fluorinated alcohol. Using these bases will result in an equilibrium mixture containing both the starting alcohol and the desired alkoxide, leading to incomplete conversion.[7]
-
Highly Nucleophilic Strong Bases (e.g., Organolithiums, Grignard Reagents): While reagents like n-butyllithium (n-BuLi) and Grignard reagents (RMgX) are exceptionally strong bases that will deprotonate the alcohol instantly, they are also potent nucleophiles.[14][15][16][17][18] If the goal is simply to generate the alkoxide for a subsequent reaction (e.g., a Williamson ether synthesis), using these reagents is inefficient as they will be consumed in the acid-base reaction.[19] Furthermore, their high nucleophilicity can lead to undesired side reactions with other functional groups or the solvent.
Troubleshooting Guide
Issue: My deprotonation reaction is incomplete or does not proceed.
-
Plausible Cause 1: Inappropriate Base Strength. You may be using a base that is not strong enough to deprotonate the alcohol quantitatively. As discussed, bases like NaOH or K₂CO₃ will establish an equilibrium rather than driving the reaction to completion.
-
Plausible Cause 2: Presence of Moisture. Strong bases, particularly NaH and organolithium reagents, react violently and preferentially with water.[4] Any moisture in your solvent, glassware, or starting material will consume the base, rendering it ineffective for deprotonating your alcohol.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (Nitrogen or Argon).
-
Issue: I am observing significant formation of unknown side products.
-
Plausible Cause 1: The Base is Acting as a Nucleophile. If you are using a nucleophilic base like an organolithium or Grignard reagent, it may be attacking other electrophilic sites in your reaction mixture.
-
Plausible Cause 2: The Base is Acting as a Reducing Agent. Sodium hydride, while primarily a base, can also act as a reducing agent in certain contexts, especially in polar aprotic solvents like DMF or acetonitrile.[20] This can lead to the formation of unexpected byproducts.
-
Solution: If reduction is suspected, consider changing the solvent to a less reactive one, such as Tetrahydrofuran (THF), or switch to a different non-reducing base like LDA.
-
-
Plausible Cause 3: Elimination Reactions. The trifluoromethyl group is a powerful electron-withdrawing group, which can facilitate elimination reactions (e.g., E1cb-type mechanisms) under basic conditions, potentially leading to the formation of alkenes or other degradation products.[21]
-
Solution: Perform the deprotonation at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions. Add the subsequent electrophile slowly at this reduced temperature. Using a bulky base like KOtBu can also favor proton abstraction over pathways leading to elimination.
-
Data Presentation: Comparison of Recommended Bases
| Base | Formula | pKa (Conj. Acid) | Key Characteristics | Advantages | Disadvantages & Hazards |
| Sodium Hydride | NaH | ~36 (H₂) | Strong, Non-nucleophilic, Heterogeneous | Irreversible deprotonation (H₂ gas evolves); inexpensive.[4][5] | Pyrophoric solid; reacts violently with water; can act as a reducing agent with certain solvents.[4][20] |
| Potassium tert-Butoxide | KOtBu | ~19 (t-BuOH) | Strong, Non-nucleophilic, Bulky, Homogeneous | Soluble in many organic solvents; steric bulk prevents nucleophilic attack.[8][9] | Hygroscopic; less basic than NaH or LDA, but sufficient for this substrate. |
| Lithium Diisopropylamide | LDA | ~36 (Diisopropylamine) | Very Strong, Non-nucleophilic, Bulky, Homogeneous | Excellent for clean deprotonations at low temperatures; non-nucleophilic due to steric hindrance.[11][12][13] | Typically prepared in situ or must be purchased as a solution; air and moisture sensitive.[11][12] |
Visualization: Base Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate base for your experiment.
Experimental Protocol: Deprotonation using Sodium Hydride
This protocol describes a general procedure for the deprotonation of this compound using NaH in THF. This procedure generates a solution of sodium 4,4,4-trifluorobutoxide, ready for use in a subsequent reaction.
Safety Precautions: Sodium hydride is a flammable solid that reacts violently with water.[4] Organolithium reagents are often pyrophoric.[22] All operations must be conducted under an inert atmosphere (N₂ or Ar) in a fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stir bar, condenser, septa, nitrogen/argon inlet
Procedure:
-
System Preparation: Assemble the reaction glassware (round-bottom flask with stir bar, condenser) and dry it thoroughly in an oven at >100 °C for several hours or by flame-drying under vacuum. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Reagent Addition (NaH): Under a positive pressure of inert gas, weigh the 60% NaH dispersion and add it to the reaction flask. Note: To remove the mineral oil, the NaH can be washed with anhydrous hexanes, allowing the solid to settle and removing the supernatant via cannula. This must be done with extreme care under an inert atmosphere.
-
Solvent Addition: Add anhydrous THF to the flask via cannula or syringe to create a slurry. Begin stirring.
-
Substrate Addition: Dissolve the this compound in a small amount of anhydrous THF. Add this solution dropwise to the stirring NaH/THF slurry at 0 °C (ice bath).
-
Reaction Monitoring: A vigorous evolution of hydrogen gas will be observed upon addition of the alcohol. The rate of addition should be controlled to keep the effervescence manageable. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for an additional 30-60 minutes to ensure complete deprotonation. The reaction is complete when gas evolution ceases.
-
Completion: The resulting solution of sodium 4,4,4-trifluorobutoxide in THF is now ready for the addition of an electrophile or for use in the next step of your synthesis.
References
-
Common Organic Chemistry. Sodium Hydride. [Link]
-
Wikipedia. Lithium diisopropylamide. [Link]
-
Grokipedia. Organolithium reagent. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Reisman, S. E., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54694. [Link]
-
ChemEurope. Lithium diisopropylamide. [Link]
-
D'Angelo, N., et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Tetrahedron Letters, 59(15), 1461-1464. [Link]
-
Proprep. Describe the NaH reaction with alcohols and its significance in deprotonation and nucleophilic subst.... [Link]
-
Wikipedia. Sodium hydride. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Chemistry For Everyone. (2025, May 15). What Is LDA And How Does It Work In Deprotonation? [Video]. YouTube. [Link]
-
ChemHelp ASAP. (2019, October 14). more details on making alkoxides by alcohol deprotonation. [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link]
-
Study.com. Which base(s) could deprotonate an alcohol and why?. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Reddit. (2014, October 28). How do grignard reagents react with alcohol?. [Link]
-
Hebei Boze Chemical Co., Ltd. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]
-
Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]
-
ResearchGate. What is the weakest base I can use to deprotonate an alcohol in DMF solvent?. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Chemistry Stack Exchange. (2013, December 2). De-/protonation of R-OH group by acids and bases. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]
-
Yeast Metabolome Database. 1-Butanol (YMDB01386). [Link]
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sodium Hydride [commonorganicchemistry.com]
- 5. proprep.com [proprep.com]
- 6. Sodium hydride - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 12. Lithium_diisopropylamide [chemeurope.com]
- 13. youtube.com [youtube.com]
- 14. Organolithium Reagents [sigmaaldrich.com]
- 15. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. reddit.com [reddit.com]
- 20. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Catalysis in Fluorinated Media: A Technical Guide to 4,4,4-Trifluoro-1-butanol Compatibility
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for utilizing 4,4,4-Trifluoro-1-butanol in catalytic reactions. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles and field-proven insights to navigate the unique chemical landscape of this fluorinated alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the specific challenges and opportunities that arise when employing this compound as a solvent or reactant in your synthetic endeavors.
Introduction: The Allure and Challenges of this compound in Catalysis
This compound (TFBu) is a colorless liquid with a unique combination of properties that make it an attractive medium for a variety of chemical transformations. Its trifluoromethyl group imparts increased lipophilicity and strengthens molecular bonds, making it a valuable building block in pharmaceutical and materials science. However, the very properties that make TFBu advantageous—its polarity, hydrogen-bond-donating ability, and the presence of fluorine—can also present challenges in terms of catalyst compatibility and stability. This guide will equip you with the knowledge to harness the benefits of TFBu while mitigating potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for my catalytic reaction?
A1: Understanding the properties of TFBu is the first step to successful implementation. Here are the critical parameters:
| Property | Value | Significance in Catalysis |
| Molecular Formula | C₄H₇F₃O | The trifluoromethyl group significantly influences the solvent's electronic and steric properties. |
| Boiling Point | 123-127 °C | Allows for a wide range of reaction temperatures.[1] |
| Density | 1.212 g/mL at 25 °C | Heavier than many common organic solvents, which can affect phase separation.[1] |
| Flash Point | 52 °C (125.6 °F) | Flammable liquid requiring appropriate safety precautions. |
| Refractive Index | n20/D 1.343 | Useful for monitoring reaction progress or purity.[1] |
The strong hydrogen-bond-donating ability of fluorinated alcohols like TFBu can stabilize charged intermediates and transition states, often leading to enhanced reactivity and selectivity in certain reactions.[2]
Q2: How does this compound compare to other common fluorinated solvents like TFE and HFIP?
A2: While all are fluorinated alcohols, they possess distinct properties that can lead to different outcomes in catalysis.
| Solvent | pKa | Polarity (ET(30)) | Boiling Point (°C) |
| This compound (TFBu) | ~14-15 (estimated) | Moderate | 123-127 |
| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 59.5 | 77-80 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 65.3 | 59 |
Data for TFE and HFIP from "A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results" by Benchchem.
TFBu is less acidic and less polar than TFE and HFIP, which can be advantageous in reactions sensitive to high acidity. Its higher boiling point also allows for reactions to be conducted at elevated temperatures without the need for sealed vessels.
Q3: What are the general compatibility considerations for using this compound with common catalysts?
A3: The compatibility of TFBu with a catalyst is highly dependent on the specific catalyst system and reaction conditions. Here are some general considerations:
-
Transition Metal Catalysts (e.g., Palladium, Ruthenium, Rhodium): Fluorinated alcohols can have a profound effect on transition metal-catalyzed reactions, often enhancing reactivity and selectivity.[3] However, the increased acidity of fluorinated alcohols compared to their non-fluorinated counterparts can lead to catalyst decomposition or ligand dissociation in some cases.
-
Organocatalysts: The performance of organocatalysts can be sensitive to the solvent environment. The hydrogen-bonding ability of TFBu can influence the conformation and activity of catalysts that rely on hydrogen bonding interactions for substrate activation.
-
Enzymes: While many enzymes are denatured by organic solvents, some lipases have shown activity in the presence of alcohols. The compatibility of a specific enzyme with TFBu would need to be experimentally determined.
Troubleshooting Guide: Common Issues and Solutions
Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common problems when using this compound.
Issue 1: Low or No Catalytic Activity
-
Possible Cause: Catalyst deactivation due to impurities in the solvent or reactants.
-
Troubleshooting Steps:
-
Purity Check: Ensure the purity of your this compound and other reagents. Trace amounts of water or other nucleophiles can act as poisons for some catalysts.[2]
-
Solvent Purification: Consider passing the solvent through a column of activated alumina to remove impurities.
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause: Incompatibility of the catalyst with the fluorinated alcohol.
-
Troubleshooting Steps:
-
Literature Search: Conduct a thorough literature search for the specific catalyst or a close analog being used in fluorinated solvents.
-
Control Experiment: Run the reaction in a more conventional solvent known to be compatible with the catalyst to confirm the catalyst's activity.
-
Catalyst Screening: If possible, screen a small library of catalysts to identify one that is more robust in the TFBu environment.
-
-
Issue 2: Catalyst Deactivation Over Time
-
Possible Cause: Gradual poisoning of the catalyst by reaction byproducts.
-
Troubleshooting Steps:
-
Reaction Monitoring: Analyze the reaction mixture at different time points by techniques like GC-MS or LC-MS to identify potential inhibiting byproducts.
-
Condition Optimization: Adjust reaction parameters such as temperature, concentration, or stoichiometry to minimize the formation of deactivating species.
-
-
-
Possible Cause: Leaching of the metal from a supported catalyst.
-
Troubleshooting Steps:
-
ICP-MS Analysis: Analyze the reaction solution for the presence of the leached metal.
-
Support Modification: Consider using a different catalyst support that may have stronger metal-support interactions.
-
-
Logical Flow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using this compound as a solvent. Optimization will likely be required for specific substrates.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL, anhydrous)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Add anhydrous this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for a Generic Catalytic Reaction
Caption: General workflow for a catalytic reaction.
Conclusion
This compound presents a compelling alternative to traditional solvents in catalysis, offering a unique set of properties that can enhance reaction outcomes. However, a thorough understanding of its potential interactions with the chosen catalytic system is paramount for success. This guide provides a foundational framework for navigating these complexities. By systematically addressing potential issues and leveraging the troubleshooting strategies outlined, researchers can unlock the full potential of this promising fluorinated solvent in their synthetic endeavors.
References
- Shuklov, I., Dubrovina, N., & Börner, A. (2007). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Synthesis, 2007(19), 2925-2943.
- This reference is not explicitly cited in the text but provides relevant background.
- Wencel-Delord, J., & Colobert, F. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(3), 394-400.
-
Exploring this compound: Properties, Applications, and Industry Insights. (n.d.). Retrieved from [Link]
- This reference is not explicitly cited in the text but provides relevant background.
Sources
Technical Support Center: Monitoring 4,4,4-Trifluoro-1-butanol Reactions
Welcome to the technical support guide for monitoring reactions involving 4,4,4-Trifluoro-1-butanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this unique fluorinated alcohol in their synthetic workflows. Due to its specific physicochemical properties—high polarity, volatility, and lack of a strong UV chromophore—monitoring its consumption or the formation of related products can present challenges for standard chromatographic methods like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and develop robust analytical protocols.
Section 1: Troubleshooting by Thin-Layer Chromatography (TLC)
TLC is a rapid and invaluable tool for qualitative reaction monitoring. However, the properties of this compound (Boiling Point: 123-127 °C, colorless liquid) require specific techniques for successful analysis.[1]
Frequently Asked Questions (TLC)
Q1: My spot for this compound is invisible on the TLC plate. What is happening?
A1: This is the most common issue and stems from two primary properties of the alcohol:
-
Lack of a UV Chromophore: The molecule does not contain conjugated systems or aromatic rings, so it will not absorb UV light at 254 nm. Standard visualization under a UV lamp will not work.[2][3]
-
Volatility: With a boiling point of ~123 °C, the compound can evaporate from the TLC plate, especially if excessive heat is used to dry the spotting solvent or during visualization.[1]
Solution: Chemical Visualization (Staining)
You must use a chemical stain that reacts with the alcohol functional group to produce a colored spot. After developing the TLC plate and thoroughly drying the eluent, dip the plate into one of the following stains, then gently warm it with a heat gun until spots appear.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for alcohols.[4][5][6] It reacts with the oxidizable alcohol group to produce yellow-brown spots of MnO₂ against a purple or pink background.[2][4][5][6]
-
p-Anisaldehyde Stain: A versatile stain that reacts with nucleophilic groups like alcohols to produce colored spots (colors can vary).[6][7] Gentle heating is required for the spots to develop.[7]
-
Ceric Ammonium Molybdate (CAM) Stain: A good general stain that is effective for visualizing hydroxy groups.[7]
Protocol: Preparation of Potassium Permanganate Stain
A reliable formulation involves dissolving potassium permanganate (1.5 g), potassium carbonate (10 g), and 10% sodium hydroxide solution (1.25 mL) in 200 mL of water.[8][9] This stain is stable for several months when stored properly.
Q2: My spots are streaking badly from the origin. How can I achieve compact spots?
A2: Streaking is typically caused by strong interactions between the polar alcohol and the polar silica gel stationary phase, or by sample overloading.
Solutions:
-
Increase Mobile Phase Polarity: Your eluent is likely not polar enough to effectively move the highly polar alcohol up the plate. Gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system, or add a small amount of methanol).
-
Reduce Sample Concentration: You may be applying too much sample. Dilute your reaction aliquot significantly before spotting. A faint, crisp spot is better than an intense, streaky one.
-
Use a Co-spot: Spot your reaction mixture in one lane, the starting material in another, and a "co-spot" (a spot of starting material on top of the reaction mixture spot) in a third lane. This helps definitively identify the starting material spot in your reaction lane, even with slight streaking.
Q3: My starting material and product have nearly identical Rf values. How can I improve separation?
A3: This indicates that the polarity difference between your reactant and product is minimal in the chosen solvent system.
Solutions:
-
Systematic Solvent Screening: Do not rely on a single eluent system. Test different solvent combinations that offer different selectivities. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone. See the table below for suggestions.
-
Double Development: Develop the plate fully in a solvent system, dry it completely, and then develop it again in the same solvent system. This can sometimes increase the separation between spots with close Rf values.
Table 1: Suggested TLC Mobile Phase Systems for Polar Compounds
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point. Increase Ethyl Acetate for higher polarity. |
| Dichloromethane / Methanol | Medium to High | Excellent for highly polar compounds. A small % of MeOH has a large effect. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
| Chloroform / Methanol | Medium to High | A classic system, but be mindful of the hazards of chloroform. |
Workflow for TLC Method Optimization
Caption: Logical workflow for developing and troubleshooting a TLC method.
Section 2: Troubleshooting by Gas Chromatography (GC)
GC is a powerful quantitative tool for determining reaction conversion and purity. Given the polar nature of this compound, proper method development is critical to avoid common pitfalls like poor peak shape and low sensitivity.
Frequently Asked Questions (GC)
Q1: My peak for this compound is tailing badly. What is the cause?
A1: Peak tailing for alcohols is almost always caused by unwanted interactions between the polar hydroxyl (-OH) group and "active sites" within the GC system.[10] These active sites are typically exposed silanol groups (Si-OH) on the surface of an untreated inlet liner or on the column itself.[10][11]
Solutions:
-
Use a Deactivated Inlet Liner: This is the most common and critical fix. Ensure you are using a liner that has been chemically treated (silylated) to cap the active silanol groups.
-
Select a Polar "Wax" Column: Use a column with a polar stationary phase, such as polyethylene glycol (PEG), often sold under trade names like DB-WAX, ZB-WAX, or Stabilwax. Polar analytes, like alcohols, chromatograph best on polar phases ("like dissolves like").[12] These columns are designed to minimize interactions that cause tailing with polar functional groups.
-
Column Maintenance: If the column has been used extensively, its performance may degrade. Conditioning the column at a high temperature (within its specified limit) can help. As a last resort, trimming the first 5-10 cm from the column inlet can remove non-volatile residues that create active sites.[10]
Q2: My peak shape is still poor, or I want to improve volatility for faster analysis. What is the next step?
A2: Derivatization. This is a highly effective strategy where you chemically modify the alcohol to make it more suitable for GC analysis.[13] The goal is to replace the active hydrogen on the hydroxyl group with a non-polar, bulky group.[11][14]
Recommended Method: Silylation Silylation is the most common derivatization method for alcohols.[13][14][15] It involves reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether.
R-OH + BSTFA → R-O-TMS
The resulting TMS-ether is much less polar, more volatile, and more thermally stable, leading to sharp, symmetrical peaks and often shorter retention times.[13][14]
Protocol: Sample Derivatization (Silylation)
-
In a clean, dry GC vial, add a small, accurately measured aliquot of your reaction mixture (e.g., 10-20 µL).
-
Add a suitable solvent if necessary (e.g., pyridine, acetonitrile, or dichloromethane, ensuring it is anhydrous).
-
Add an excess of the silylating reagent (e.g., 50-100 µL of BSTFA). A 2:1 molar ratio of reagent to active hydrogens is a good starting point.[15]
-
Cap the vial tightly and heat gently (e.g., 60-70 °C) for 15-30 minutes to ensure the reaction goes to completion.[15]
-
Cool to room temperature before injection into the GC.
Q3: How do I set up a reliable quantitative GC method to measure my reaction conversion?
A3: A robust quantitative method requires careful selection of column and parameters, and the use of an internal standard.
Solutions & Recommended Method:
Table 2: Example GC Method for Monitoring this compound Reactions
| Parameter | Recommendation (Underivatized) | Recommendation (Derivatized) | Rationale |
| Column | Polar (e.g., DB-WAX, Stabilwax) | Mid-Polar (e.g., DB-5ms, ZB-5) | Match column polarity to analyte polarity. Derivatized analytes are less polar.[11] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a good balance of efficiency and capacity. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Standard carrier gases. |
| Inlet Temp. | 250 °C | 250 °C | Ensures complete vaporization without thermal degradation. |
| Inlet Liner | Deactivated, Split/Splitless | Deactivated, Split/Splitless | Prevents analyte interaction and degradation. |
| Split Ratio | 20:1 to 50:1 (Adjust as needed) | 20:1 to 50:1 (Adjust as needed) | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 200 °C | 60 °C (hold 2 min), ramp 15 °C/min to 250 °C | Start below solvent boiling point, then ramp to elute compounds of interest. |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | FID is a robust, universal detector for organic compounds. |
| Detector Temp. | 280 °C | 280 °C | Prevents condensation of analytes in the detector. |
| Internal Std. | Dodecane or Tridecane | Dodecane or Tridecane | Use a non-reactive compound with a retention time that doesn't overlap with other peaks. |
Using an Internal Standard (IS): For accurate quantification, add a known amount of an unreactive compound (the IS) to your sample before analysis. Instead of relying on absolute peak areas (which can vary with injection volume), you calculate the ratio of your analyte's peak area to the IS peak area. This ratio is then used to determine concentration from a calibration curve, significantly improving precision.
Decision Tree for GC Troubleshooting
Caption: A decision tree for systematically troubleshooting alcohol peak tailing in GC.
References
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TLC Stains. University of California, Los Angeles. [Link]
-
Appendix 3: Recipes For TLC Stains. The Sarpong Group, University of California, Berkeley. [Link]
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TLC Visualization Methods. University of Colorado Boulder. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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Derivatizing Compounds. Schimmelmann Research Group, Indiana University. [Link]
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Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
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TLC stains. Organic Chemistry, University of Toronto. [Link]
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2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
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Visualization of alcohols in TLC? ResearchGate. [Link]
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Stains for Developing TLC Plates. Organic Chemistry Resources Worldwide. [Link]
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Significant residual fluorinated alcohols present in various fluorinated materials. PubMed. [Link]
-
GC Derivatization. University of California, Davis. [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Semantic Scholar. [Link]
-
GC column selection: polarity vs selectivity. Phenomenex. [Link]
-
Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Publications. [Link]
-
p-anisaldehyde staining a TLC plate. YouTube. [Link]
-
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. ResearchGate. [Link]
-
The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. National Institutes of Health (NIH). [Link]
-
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. PubMed. [Link]
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. [Link]
-
Thin-Layer Chromatography (TLC). YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 4,4,4-Trifluoro-1-butanol and 1-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 4,4,4-Trifluoro-1-butanol and 1-butanol in the context of bimolecular nucleophilic substitution (SN2) reactions. We will explore the theoretical underpinnings of their reactivity, supported by physicochemical data, and provide a detailed experimental protocol for a comparative kinetic analysis.
Introduction: The SN2 Reaction and Substrate Comparison
The SN2 reaction is a fundamental transformation in organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a backside attack. This mechanism results in an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, and is highly sensitive to steric hindrance around the reaction site, the nature of the leaving group, and the solvent system used[1][2][3].
The two molecules under consideration are structurally similar primary alcohols, differing only by the substitution of three hydrogen atoms with fluorine on the terminal (gamma) carbon:
-
1-Butanol (n-butanol): A simple, four-carbon primary alcohol (CH₃CH₂CH₂CH₂OH).
-
This compound: The fluorinated analogue (CF₃CH₂CH₂CH₂OH).
A critical first step in using alcohols as substrates in SN2 reactions is the conversion of the hydroxyl group (–OH), a notoriously poor leaving group, into a more suitable one, such as a tosylate (–OTs) or a halide[4][5]. This guide will focus on the reactivity of the corresponding tosylates.
Theoretical Comparison of Reactivity
The primary difference between the two molecules stems from the powerful electron-withdrawing nature of the trifluoromethyl (–CF₃) group[6]. This influences several factors that dictate SN2 reactivity.
Electronic Effects: The Inductive Effect
The –CF₃ group exerts a strong negative inductive effect (–I effect), pulling electron density away from the rest of the carbon chain. This effect, while diminishing with distance, has several important consequences:
-
Electrophilicity of the Reaction Center: The electron-withdrawing effect of the –CF₃ group is transmitted through the sigma bonds of the carbon chain. This makes the alpha-carbon (C1, bonded to the oxygen) of the 4,4,4-trifluoro-1-butyl substrate slightly more electron-deficient, or electrophilic, compared to the 1-butyl substrate. In theory, a more electrophilic carbon should be more attractive to an incoming nucleophile, potentially leading to a faster SN2 reaction rate.
-
Transition State Stabilization: In the SN2 transition state, a negative charge builds up on the incoming nucleophile and the outgoing leaving group. The electron-withdrawing –CF₃ group can help to stabilize this developing negative charge through its inductive effect, which would lower the activation energy and accelerate the reaction.
Steric Effects
Steric hindrance is a critical factor that can impede SN2 reactions[11][12]. The nucleophile must have a clear path for a backside attack on the electrophilic carbon. The trifluoromethyl group is larger than a methyl group. However, in the case of this compound, the bulky –CF₃ group is located at the gamma position, three carbons away from the reaction center (the alpha-carbon). Therefore, it is not expected to present any significant steric hindrance to the incoming nucleophile.
Summary of Properties
| Property | 1-Butanol | This compound | Rationale for SN2 Reactivity Impact |
| Structure | CH₃CH₂CH₂CH₂OH | CF₃CH₂CH₂CH₂OH | γ-Trifluoromethyl group is the key differentiator. |
| pKa (Alcohol) | ~16.1 - 16.95[7][8][9][10] | Expected to be significantly lower | Lower pKa indicates higher acidity, which may affect the tosylation step. |
| Inductive Effect | Weakly electron-donating (+I) alkyl chain | Strong electron-withdrawing (–I) from CF₃ group[6] | The –I effect of the CF₃ group is predicted to increase the electrophilicity of the reaction center and stabilize the SN2 transition state, leading to a faster reaction. |
| Steric Hindrance | Minimal (primary alcohol) | Minimal (primary alcohol, bulky group is distant) | The γ-position of the CF₃ group means it does not sterically hinder the backside attack at the α-carbon. |
| Predicted SN2 Rate | Slower | Faster | The dominant factor is the strong electron-withdrawing inductive effect of the CF₃ group, which is expected to accelerate the reaction. |
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative SN2 reactivity, a comparative kinetic study can be performed. The following protocol outlines a two-step process: first, the conversion of both alcohols to their respective tosylates, followed by a classic SN2 reaction with sodium iodide (the Finkelstein reaction)[13][14][15][16].
Workflow Overview
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for comparing SN2 reactivity.
Step-by-Step Methodology
Part A: Synthesis of Alkyl Tosylates [17][18][19][20]
-
Reaction Setup: In two separate flame-dried round-bottom flasks under a nitrogen atmosphere, dissolve 1-butanol (1.0 eq) and this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool both flasks to 0°C in an ice bath.
-
Rationale: Anhydrous conditions are crucial as tosyl chloride reacts with water. 0°C is used to control the exothermic reaction.
-
-
Addition of Reagents: To each flask, add pyridine (1.5 eq) followed by a portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct, preventing it from causing side reactions. A slight excess of TsCl ensures complete conversion of the alcohol.
-
-
Reaction Monitoring: Stir the reactions at 0°C for 4 hours, then allow them to warm to room temperature if necessary. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tosylates by flash column chromatography.
Part B: Kinetic Analysis via Finkelstein Reaction [13][16][21]
-
Preparation: Prepare stock solutions of known concentration for 1-butyl tosylate, 4,4,4-trifluoro-1-butyl tosylate, and sodium iodide (NaI) in anhydrous acetone.
-
Rationale: Acetone is the classic solvent for the Finkelstein reaction because NaI is soluble, while the resulting sodium tosylate (NaOTs) is not, which helps drive the reaction forward.
-
-
Reaction Initiation: In separate reaction vessels thermostated at a constant temperature (e.g., 40°C), mix the NaI solution with each of the tosylate solutions to initiate the reactions.
-
Data Acquisition: Monitor the progress of each reaction over time. This can be achieved by:
-
Gas Chromatography (GC) or HPLC: Withdraw aliquots at regular intervals, quench the reaction, and analyze the concentration of the starting material or product.
-
Conductivity: If precise equipment is available, the change in conductivity of the solution as ions are consumed and produced can be monitored[21].
-
-
Data Analysis: Plot the concentration of the reactant versus time. Since the SN2 reaction is bimolecular, the data should fit second-order kinetics. The rate constant (k) for each reaction can be determined from the slope of the appropriate kinetic plot (e.g., a plot of 1/[Reactant] vs. time if initial concentrations are equal).
Predicted Outcome and Mechanistic Interpretation
The experimental results are expected to show that the reaction of 4,4,4-trifluoro-1-butyl tosylate proceeds at a faster rate than that of 1-butyl tosylate.
Caption: Comparison of SN2 transition states.
The diagram above illustrates the key difference. The powerful inductive electron withdrawal by the CF₃ group in the fluorinated substrate makes the α-carbon more electrophilic and stabilizes the negatively charged transition state. This lowers the activation energy barrier, leading to a faster reaction rate compared to the non-fluorinated 1-butanol derivative.
Conclusion
A direct comparison of this compound and 1-butanol in SN2 reactions reveals the significant, rate-enhancing capability of the γ-trifluoromethyl group. Despite being three carbons removed from the reaction center, its strong inductive effect is predicted to increase the electrophilicity of the α-carbon and stabilize the transition state, leading to a faster reaction rate. Steric effects are negligible due to the distance of the substituent. This makes this compound a more reactive substrate for SN2 reactions after conversion to a suitable leaving group, a property that can be leveraged by medicinal and synthetic chemists in molecular design and synthesis.
References
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Yeast Metabolome Database. 1-Butanol (YMDB01386). [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
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Ataman Kimya. 1-BUTANOL. [Link]
-
FooDB. (2010). Showing Compound 1-Butanol (FDB012614). [Link]
-
RSC Publishing. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. [Link]
-
OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]
-
ResearchGate. Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Sathee Jee. Finkelstein Reaction. [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
-
ResearchGate. (2025). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. [Link]
-
J&K Scientific LLC. (2025). Finkelstein Reaction. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
PubMed Central. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
Chemistry Steps. Alcohols in SN1 and SN2 Reactions. [Link]
-
PubChem - NIH. 1-Butanol. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
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A Comparative Reactivity Analysis of 4,4,4-Trifluoro-1-butanol for Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorinated alcohols, in particular, serve as critical building blocks for introducing fluorinated moieties. This guide offers an in-depth technical comparison of the reactivity of 4,4,4-Trifluoro-1-butanol against other common fluorinated and non-fluorinated primary alcohols. We will dissect its performance in key synthetic transformations—oxidation, esterification, and etherification—providing field-proven insights and supporting data to guide researchers in making informed strategic decisions for their synthetic campaigns.
The Decisive Influence of the Trifluoromethyl Group
The reactivity of an alcohol is fundamentally governed by the properties of its hydroxyl (-OH) group, specifically its acidity (pKa) and nucleophilicity. The introduction of a trifluoromethyl (-CF₃) group, one of the most powerful electron-withdrawing groups in organic chemistry, profoundly alters these properties through a strong negative inductive effect (-I effect).[1] This effect stabilizes the corresponding alkoxide conjugate base, thereby increasing the alcohol's acidity.[2][3]
However, the magnitude of this inductive effect is highly dependent on the distance between the -CF₃ group and the hydroxyl group.[2] This principle is central to understanding the unique reactivity profile of this compound compared to its isomers and other common fluorinated alcohols.
Acidity (pKa): A Tale of Proximity
The acidity of an alcohol is a critical parameter as it dictates the ease of its deprotonation to form a nucleophilic alkoxide and its suitability as a leaving group upon protonation. As the electron-withdrawing -CF₃ group is moved further from the hydroxyl moiety, its stabilizing influence on the conjugate base diminishes, resulting in a higher pKa (lower acidity).
| Alcohol | Structure | pKa (in Water) | Rationale |
| 1-Butanol | CH₃CH₂CH₂CH₂OH | ~16.1 | Baseline non-fluorinated primary alcohol. |
| This compound | CF₃CH₂CH₂CH₂OH | ~15.3 (Predicted) | The -CF₃ group is at the γ-position, exerting a moderate inductive effect that increases acidity relative to 1-butanol. |
| 3,3,3-Trifluoro-1-propanol | CF₃CH₂CH₂OH | 14.6 | The -CF₃ group is closer (β-position), resulting in a stronger inductive effect and greater acidity. |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4 | The -CF₃ group is at the α-position, exerting a very strong inductive effect, making it significantly more acidic.[2] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 | Two -CF₃ groups create an exceptionally strong inductive pull, resulting in high acidity. |
Note: The pKa for this compound is an estimated value based on the established principles of inductive effects diminishing with distance. Experimental values are not widely published.
This acidity trend is the key to predicting the comparative reactivity of these alcohols in fundamental organic reactions.
Comparative Reactivity in Key Transformations
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of primary alcohols is a foundational reaction in organic synthesis. The electron-withdrawing nature of the -CF₃ group can influence the rate and selectivity of this transformation by affecting the stability of intermediates. Mild oxidation conditions are typically required to stop at the aldehyde stage.[4]
Comparison Overview: The Swern oxidation, a mild and high-yielding method that avoids heavy metals, is an excellent benchmark for comparison.[5][6] While direct comparative rate studies are scarce, the electronic effect of the remote -CF₃ group in this compound is not expected to dramatically hinder the reaction compared to 1-butanol, as the key C-H bond cleavage occurs at the α-carbon. High yields are achievable for both fluorinated and non-fluorinated primary alcohols.
| Alcohol | Oxidizing System | Product | Typical Yield | Reference |
| 1-Butanol | Swern (DMSO, (COCl)₂, Et₃N) | Butanal | >90% | [4] |
| This compound | Swern (DMSO, (COCl)₂, Et₃N) | 4,4,4-Trifluorobutanal | High (Expected >85%) | General Protocol[6] |
| 4-Fluoro-1-butanol | Swern (DMSO, (COCl)₂, Et₃N) | 4-Fluorobutanal | >90% | BenchChem[7] |
Causality Behind Experimental Choices: The Swern oxidation is chosen for its mild, cryogenic conditions (-78 °C), which preserves the integrity of the C-F bonds and prevents side reactions. The use of a hindered base like triethylamine is crucial for the final elimination step to generate the aldehyde without competing reactions.[8]
Experimental Protocol: Swern Oxidation of this compound
This protocol is adapted from standard Swern oxidation procedures.[6][8]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous DCM (0.5 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 equivalents) dropwise via syringe.
-
Slowly add DMSO (3.0 equivalents) dropwise. Stir the mixture for 20 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise. The mixture may become thick.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluorobutanal.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the aldehyde confirms the conversion.
Esterification Reactions
Ester formation is a crucial transformation where the alcohol's nucleophilicity is paramount. Here, the electronic effects of fluorination create significant and predictable differences in reactivity.
This equilibrium-driven reaction involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.[9][10]
Comparison Overview: The nucleophilicity of an alcohol is inversely related to its acidity. The highly acidic 2,2,2-Trifluoroethanol (pKa 12.4) is a poor nucleophile and reacts sluggishly in Fischer esterification. In contrast, this compound, being significantly less acidic (pKa ~15.3), is a much better nucleophile. Its reactivity is expected to be only slightly diminished compared to 1-butanol, leading to good yields, especially when the alcohol is used in excess to drive the equilibrium.[11]
| Alcohol | Reaction Conditions | Product | Yield | Rationale |
| 1-Butanol | Acetic Acid, H₂SO₄ (cat.), Reflux | Butyl Acetate | Good to High | Good nucleophile. |
| This compound | Benzoic Acid, H₂SO₄ (cat.), Reflux | 4,4,4-Trifluorobutyl Benzoate | Good (Expected) | Moderately good nucleophile due to remote -CF₃ group. |
| 2,2,2-Trifluoroethanol | Acetic Acid, H₂SO₄ (cat.), Reflux | 2,2,2-Trifluoroethyl Acetate | Low to Moderate | Poor nucleophile due to high acidity.[2] |
The Mitsunobu reaction circumvents the need for alcohol nucleophilicity by activating the hydroxyl group into a good leaving group.[12] This allows for ester formation under mild conditions with inversion of stereochemistry.[13]
Comparison Overview: The Mitsunobu reaction is generally effective for primary alcohols. Since the reaction mechanism proceeds via activation of the alcohol, the reduced nucleophilicity of fluorinated alcohols is less of a barrier than in Fischer esterification. Therefore, this compound is expected to perform well, with yields comparable to those of other primary alcohols.
| Alcohol | Reagents | Product | Typical Yield | Reference |
| Primary Alcohols (General) | PPh₃, DIAD, Benzoic Acid | Alkyl Benzoate | 80-95% | [14] |
| This compound | PPh₃, DIAD, Benzoic Acid | 4,4,4-Trifluorobutyl Benzoate | High (Expected >80%) | General Protocol[12] |
Experimental Protocol: Mitsunobu Esterification of this compound
This protocol is based on established Mitsunobu reaction procedures.[12]
Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (0.2 M relative to the alcohol).
-
Add triphenylphosphine (1.5 equivalents).
-
Add this compound (1.0 equivalent) and benzoic acid (1.2 equivalents).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIAD (1.5 equivalents) dropwise via syringe over 15 minutes. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 4,4,4-trifluorobutyl benzoate.
Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic Sₙ2 reaction involving an alkoxide nucleophile and an alkyl halide.[7][15] The success of this reaction is highly dependent on the ability to form the alkoxide and its subsequent nucleophilicity.
Comparison Overview: This reaction starkly illustrates the trade-offs in reactivity. While the increased acidity of fluorinated alcohols makes deprotonation more challenging (requiring stronger bases than NaOH, such as NaH), the resulting alkoxide is a poorer nucleophile due to the stabilizing inductive effect of the -CF₃ group.
-
This compound vs. 1-Butanol: Deprotonating this compound requires a stronger base (e.g., NaH) than 1-butanol (NaH or NaOH). The resulting 4,4,4-trifluorobutoxide is less nucleophilic than butoxide, which may lead to slower reaction rates or require more forcing conditions (higher temperatures).
-
This compound vs. 2,2,2-Trifluoroethanol: this compound is significantly less acidic than TFE. This means its conjugate base, while still less nucleophilic than butoxide, is substantially more nucleophilic than trifluoroethoxide. Consequently, this compound is a superior substrate for the Williamson ether synthesis compared to more acidic fluorinated alcohols like TFE, which often fail or give low yields.[16]
| Alcohol | Base | Reactivity of Alkoxide | Expected Yield | Rationale |
| 1-Butanol | NaH | High | High (>80%) | Strong nucleophile. |
| This compound | NaH | Moderate | Moderate to Good | Weaker nucleophile than butoxide, but still effective. |
| 2,2,2-Trifluoroethanol | NaH | Low | Very Low to None | Very weak nucleophile due to high stability of the alkoxide.[16] |
Visualizing the Synthetic Workflows
Caption: Key experimental workflows for the transformation of this compound.
Conclusion and Strategic Recommendations
This compound occupies a strategic middle ground in the reactivity spectrum of fluorinated alcohols. Its properties lead to the following key takeaways for the synthetic chemist:
-
Balanced Acidity: It is more acidic than its non-fluorinated counterpart, 1-butanol, but significantly less acidic than alcohols with fluorine atoms closer to the hydroxyl group, such as 2,2,2-trifluoroethanol.
-
Competent Nucleophile: Unlike highly acidic fluoroalcohols that are poor nucleophiles, this compound retains sufficient nucleophilicity to participate effectively in reactions like Fischer esterification.
-
Viable for Sₙ2 Reactions: Its conjugate base, while stabilized, is a more potent nucleophile than that of TFE or HFIP, making it a more suitable substrate for Sₙ2 reactions like the Williamson ether synthesis.
-
Reliable in Oxidation: It behaves like a typical primary alcohol in mild oxidation reactions, providing reliable access to the corresponding aldehyde without significant electronic impediment.
For researchers seeking to introduce a γ-trifluorinated butyl moiety, this compound offers a versatile and predictable platform. It largely avoids the reactivity challenges associated with more acidic, α-fluorinated alcohols while still providing the desirable physicochemical properties imparted by the trifluoromethyl group. This balance makes it an invaluable tool in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- Ball, P. (2008). The power of fluorine.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Le Questel, J. Y., & Graton, J. (2010). Hydrogen bonding properties of fluorinated alcohols. Journal of Physical Chemistry A, 114(45), 12096-12103.
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Isan, V. A., & V'yunov, K. A. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 3(136). Retrieved from [Link]
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Stenutz. This compound. Retrieved from [Link]
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Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]
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Chemguide. Oxidation of alcohols. Retrieved from [Link]
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Wikipedia. Swern oxidation. Retrieved from [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
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LibreTexts Chemistry. Fischer Esterification. Retrieved from [Link]
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Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2011). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Operachem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 234. Retrieved from [Link]
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ACS Publications. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. Retrieved from [Link]
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The Fluorinated Advantage: A Comparative Guide to 4,4,4-Trifluoro-1-butanol and its Non-Fluorinated Analogs
For the forward-thinking researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular design is a cornerstone of innovation. This guide provides an in-depth, data-supported comparison of 4,4,4-Trifluoro-1-butanol and its non-fluorinated counterpart, 1-butanol, highlighting the distinct advantages conferred by trifluorination.
The substitution of hydrogen with fluorine can dramatically alter the physicochemical and biological properties of a molecule.[1] In the case of this compound, the presence of a terminal trifluoromethyl group imparts unique characteristics that translate to tangible benefits in a range of applications, from organic synthesis to the development of advanced materials and pharmaceuticals.[2]
A Tale of Two Butanols: A Physicochemical Comparison
A cursory glance at the physical properties of this compound and 1-butanol reveals the significant impact of trifluorination. While their boiling points are comparable, other key parameters diverge considerably.
| Property | This compound | 1-Butanol |
| Molecular Formula | C4H7F3O | C4H10O |
| Molecular Weight ( g/mol ) | 128.09[3] | 74.12[4] |
| Boiling Point (°C) | 123-127[3] | 117.7[4] |
| Density (g/mL at 25°C) | 1.212[3] | 0.810 |
| Flash Point (°C) | 52 | 37 |
| pKa | Estimated to be significantly lower than 1-butanol | ~16-18[5] |
| Hydrogen Bond Donor Acidity (α) | Significantly higher than 1-butanol | 0.79 |
| Hydrogen Bond Acceptor Basicity (β) | Lower than 1-butanol | 0.84 |
| Polarity/Polarizability (π)* | Higher than 1-butanol | 0.47 |
The Trifluoromethyl Effect: Unpacking the Advantages
The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that underpins many of the advantages of this compound. This inductive effect has profound implications for the molecule's reactivity and interactions.
Enhanced Acidity and Hydrogen Bond Donation
The electron-withdrawing nature of the CF3 group significantly increases the acidity of the hydroxyl proton in this compound compared to 1-butanol.[5] While a precise pKa value for this compound is not widely reported, it is expected to be several units lower than that of 1-butanol (pKa ≈ 16-18).[5] This heightened acidity translates to a greater hydrogen bond donating (HBD) ability.
This enhanced HBD capacity makes this compound a more effective solvent for polarizing bonds and stabilizing anionic intermediates, which can lead to accelerated reaction rates and improved yields in certain chemical transformations.[6]
Causality of Enhanced Acidity in this compound
Superior Metabolic Stability
In the realm of drug development, metabolic stability is a critical parameter. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[7] By replacing hydrogen atoms with fluorine, the metabolic liabilities of a drug candidate can be effectively "blocked," leading to a longer in vivo half-life and improved bioavailability.
The trifluoromethyl group in this compound makes it a valuable building block for introducing metabolic stability into pharmaceutical compounds.
Applications in Organic Synthesis and Drug Discovery
The unique properties of this compound have led to its adoption in a variety of applications where its non-fluorinated analog falls short.
A Versatile Building Block for Fluorinated Molecules
This compound serves as a key intermediate in the synthesis of a wide range of fluorinated compounds.[2] Its utility extends to the preparation of:
-
Pharmaceuticals: Including inhibitors of monoamine oxidase B, lactones and lactams with central nervous system activity, anti-schizophrenia drugs, and immune agents.[2]
-
Liquid Crystals: For the synthesis of biphenyl liquid crystal materials containing fluoroalkyl ethers.[2]
-
Advanced Materials: To impart improved thermal stability and chemical resistance to polymers and coatings.[7]
Potential in Peptide Synthesis
While not as common as other solvents in peptide synthesis, the properties of fluorinated alcohols like this compound suggest potential advantages. The use of 2,2,2-trifluoroethanol (TFE) is known to disrupt secondary structures and prevent peptide aggregation during synthesis. The strong hydrogen-bond-donating ability of this compound could offer similar benefits, potentially improving yields and purity of complex peptides.
Experimental Protocols
Representative Synthesis of a Fluorinated Pharmaceutical Intermediate
The following is a representative, conceptual protocol for the synthesis of a fluorinated ether, illustrating the use of this compound as a key reactant.
Objective: To synthesize 1-(4,4,4-trifluorobutoxy)-4-nitrobenzene.
Materials:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add this compound (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4,4,4-trifluorobutoxy)-4-nitrobenzene.
Workflow for the Synthesis of a Fluorinated Ether
In Vitro Metabolic Stability Assay
The following is a generalized protocol for assessing the metabolic stability of a compound, which can be adapted to compare a fluorinated molecule with its non-fluorinated analog.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Non-fluorinated analog (e.g., a derivative of 1-butanol)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction quenching)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and controls. Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound to the microsome suspension and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Conclusion
The strategic incorporation of a trifluoromethyl group in this compound bestows upon it a suite of advantageous properties that are highly sought after in modern chemical research and development. Its enhanced acidity, superior hydrogen bond donating ability, and the metabolic stability it confers make it a powerful tool for chemists and drug developers. While its non-fluorinated analog, 1-butanol, remains a workhorse solvent and synthetic intermediate, this compound offers a distinct set of capabilities for tackling more challenging synthetic targets and for the rational design of molecules with improved pharmacokinetic profiles. As the demand for more sophisticated and effective chemical entities grows, the "fluorinated advantage" offered by compounds like this compound will undoubtedly continue to drive innovation across the scientific landscape.
References
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Bycroft, B. W., Chan, W. C., Chhabra, S. R., & Hone, N. D. (1993). A novel lysine-protecting group for the synthesis of branched peptides.
- Chatzi, O., & Sarantakis, D. (1991). 2-Chlorotrityl chloride resin for solid phase peptide synthesis. In Peptides (pp. 487-488). Springer, Dordrecht.
- Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868-2877.
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Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. Retrieved from [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Ogawa, Y., & Curran, D. P. (2006). The Acidity of Fluorous Alcohols. The Journal of Organic Chemistry, 71(14), 5415-5423.
- Pontiroli, A. E. (1998). Peptide hormones. Drugs, 55(5), 633-645.
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Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]
- Wang, S. S. (1973). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 95(4), 1328-1333.
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PubChem. (n.d.). 1-Butanol. Retrieved from [Link]
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LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butanol (CAS 71-36-3). Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chemical synthesis of peptides: Conventional and novel routes. Retrieved from [Link]
-
Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis. Retrieved from [Link]
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RSC Publishing. (n.d.). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butanol. Retrieved from [Link]
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A Spectroscopic Guide to 4,4,4-Trifluoro-1-butanol and Its Derivatives for Advanced Research
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 4,4,4-Trifluoro-1-butanol stands out as a versatile C4 synthon. Its terminal trifluoromethyl group imparts unique electronic characteristics, making it and its derivatives invaluable for creating novel pharmaceuticals and advanced materials.
This guide provides an in-depth spectroscopic comparison of this compound and key derivatives obtained through common synthetic transformations: esterification (4,4,4-Trifluorobutyl acetate) and oxidation (4,4,4-Trifluorobutanal and 4,4,4-Trifluorobutanoic acid). Understanding the distinct spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and structural elucidation in a research setting. The data and protocols herein are presented to empower researchers, scientists, and drug development professionals with the practical knowledge required for confident application of these compounds.
Spectroscopic Profile of the Parent Compound: this compound
This compound (TFBu) is a colorless liquid whose structure presents distinct environments for spectroscopic analysis. The powerful electron-withdrawing nature of the CF₃ group creates a cascade effect along the carbon chain, influencing the chemical shifts of neighboring protons and carbons, which is the key to its spectroscopic identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of TFBu. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
-
¹H NMR: The proton spectrum is characterized by three distinct multiplets and a broad singlet for the hydroxyl proton. The protons closer to the CF₃ group are deshielded (shifted downfield) due to its inductive effect.
-
The protons on C1 (HO-CH₂ -) appear as a triplet around 3.7 ppm.
-
The protons on C2 (-CH₂ -CH₂OH) are found further upfield, around 1.8 ppm.
-
The protons on C3 (-CF₃-CH₂ -), being most affected by the fluorine atoms, are significantly deshielded and appear as a complex multiplet around 2.3 ppm, further split by the fluorine nuclei (a quartet of triplets).
-
The hydroxyl proton (-OH ) typically appears as a broad singlet whose position is concentration and solvent-dependent.
-
-
¹³C NMR: The proton-decoupled ¹³C spectrum shows four distinct signals. The carbon attached to the highly electronegative fluorine atoms (C4) is significantly deshielded and exhibits a characteristic quartet due to one-bond C-F coupling.
-
C1 (~60 ppm): Attached to the hydroxyl group.
-
C2 (~25 ppm): The second methylene group.
-
C3 (~32 ppm, q, J ≈ 28 Hz): Coupled to the three fluorine atoms.
-
C4 (~127 ppm, q, J ≈ 277 Hz): The trifluoromethyl carbon, showing a large one-bond coupling constant.
-
-
¹⁹F NMR: The fluorine spectrum provides a simple yet definitive signature for the CF₃ group.[1] It consists of a single triplet around -66.5 ppm (referenced to CFCl₃), resulting from coupling with the two adjacent protons on C3.[2] This characteristic shift and splitting pattern is a reliable diagnostic tool for the 4,4,4-trifluorobutyl moiety.[3]
Infrared (IR) Spectroscopy
The IR spectrum of TFBu displays characteristic absorption bands for an alcohol, along with strong absorptions indicative of the C-F bonds.
-
O-H Stretch: A strong, broad band centered around 3350 cm⁻¹, typical for a hydrogen-bonded hydroxyl group.
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
-
C-F Stretch: A series of very strong, sharp absorptions between 1100-1300 cm⁻¹, which is a hallmark of the trifluoromethyl group.
-
C-O Stretch: A strong band around 1050 cm⁻¹ for the primary alcohol C-O bond.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak ([M]⁺) for TFBu at m/z 128 is often weak or absent due to its instability. The fragmentation pattern is dominated by pathways characteristic of primary alcohols and fluorinated compounds.
-
Loss of Water ([M-18]): A peak at m/z 110 corresponding to the loss of H₂O.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond results in a prominent fragment at m/z 31, corresponding to [CH₂OH]⁺.
-
Loss of HF ([M-20]): A common fragmentation pathway for fluorinated molecules can lead to a peak at m/z 108.[4]
-
Further Fragmentation: The loss of an ethyl group from the [M-H₂O]⁺ ion can lead to a fragment around m/z 81.
Comparative Spectroscopic Analysis of Derivatives
The functionalization of the hydroxyl group in this compound leads to predictable and informative changes in its spectroscopic signatures.
Derivative 1: 4,4,4-Trifluorobutyl acetate (Esterification)
Esterification of the alcohol with acetic anhydride or acetyl chloride yields 4,4,4-Trifluorobutyl acetate. This transformation introduces a carbonyl group and removes the hydroxyl proton, leading to significant spectral changes.
-
NMR:
-
¹H NMR: The most notable changes are the disappearance of the broad OH singlet and the downfield shift of the C1 protons (now -O-CH₂ -), which move from ~3.7 ppm to ~4.1 ppm due to the deshielding effect of the adjacent carbonyl group. A new sharp singlet appears around 2.1 ppm, corresponding to the three protons of the acetyl methyl group.
-
¹³C NMR: A new signal for the carbonyl carbon appears significantly downfield, around 171 ppm. The C1 carbon also shifts slightly downfield to ~62 ppm. A new methyl carbon signal appears upfield around 21 ppm. The signals for C2, C3, and C4 remain relatively unchanged.
-
¹⁹F NMR: The chemical shift and splitting pattern of the CF₃ group remain largely unaffected, appearing as a triplet near -66.5 ppm.
-
-
IR: The broad O-H stretch at ~3350 cm⁻¹ vanishes completely. A new, very strong, and sharp absorption band appears around 1740 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch. The C-O stretching region will now show two distinct bands, one for the C(O)-O bond and one for the O-C bond, typically between 1240 cm⁻¹ and 1040 cm⁻¹.
-
MS: The molecular ion peak is now at m/z 170. A prominent fragment is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another key fragmentation is the loss of acetic acid (60 Da) via McLafferty rearrangement, leading to a peak at m/z 110.
Derivative 2: 4,4,4-Trifluorobutanal (Oxidation)
Mild oxidation of TFBu yields 4,4,4-Trifluorobutanal. The transformation of the primary alcohol to an aldehyde introduces a highly deshielded proton and a carbonyl group.
-
NMR:
-
¹H NMR: A new, highly characteristic signal appears far downfield, typically between 9.5-10.0 ppm. This is the aldehydic proton (-CH =O), which appears as a triplet due to coupling with the C2 protons. The C1 methylene signal from the alcohol is absent. The C2 protons, now adjacent to the carbonyl, shift downfield to ~2.8 ppm.
-
¹³C NMR: The C1 signal shifts dramatically downfield to ~200 ppm, which is the characteristic region for an aldehyde carbonyl carbon. The C2 carbon also shifts downfield to ~40 ppm.
-
¹⁹F NMR: The signal for the CF₃ group remains a triplet near -66.5 ppm, as its electronic environment is only slightly altered.
-
-
IR: The broad O-H stretch disappears. A very strong, sharp carbonyl (C=O) stretching band appears around 1730 cm⁻¹. Additionally, two characteristic medium-intensity C-H stretching bands for the aldehyde proton appear around 2720 cm⁻¹ and 2820 cm⁻¹.
-
MS: The molecular ion peak is at m/z 126. The fragmentation is often characterized by cleavage at the C-C bonds adjacent to the carbonyl group. A prominent peak at m/z 29 corresponding to the formyl cation [CHO]⁺ can be observed.
Derivative 3: 4,4,4-Trifluorobutanoic acid (Oxidation)
Stronger oxidation of TFBu leads to 4,4,4-Trifluorobutanoic acid. The resulting carboxylic acid has a highly deshielded, exchangeable proton and a carbonyl group with a different electronic environment than the aldehyde.
-
NMR:
-
¹H NMR: The most deshielded signal is now the carboxylic acid proton (-COOH ), which appears as a very broad singlet far downfield, typically >10 ppm, and its position is highly variable. The C2 protons shift downfield to ~2.7 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid appears around 175 ppm, which is upfield compared to the aldehyde carbonyl.
-
¹⁹F NMR: The inductive effect of the carboxylic acid group causes a significant downfield shift of the CF₃ signal to approximately -76.5 ppm.[3]
-
-
IR: A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid, appears from 2500-3300 cm⁻¹, often obscuring the C-H stretches. A strong, sharp carbonyl (C=O) stretching band is observed around 1710 cm⁻¹.
-
MS: The molecular ion is at m/z 142. Common fragmentation includes the loss of the hydroxyl group ([M-17]) and the carboxyl group ([M-45]). McLafferty rearrangement can also be a significant fragmentation pathway.
Summary of Comparative Spectroscopic Data
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | ¹⁹F NMR Shift (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| This compound | ~3.7 (t, CH₂ OH), ~2.3 (m, CF₃CH₂ ), broad OH | ~127 (q, C F₃), ~60 (C H₂OH), ~32 (q, CF₃C H₂) | ~ -66.5 (t) | 3350 (br, O-H), 2950 (m, C-H), 1150 (s, C-F) | 128 (weak) |
| 4,4,4-Trifluorobutyl acetate | ~4.1 (t, CH₂ OAc), ~2.1 (s, COCH₃) | ~171 (C =O), ~127 (q, C F₃), ~62 (C H₂OAc), ~21 (COC H₃) | ~ -66.5 (t) | 2950 (m, C-H), 1740 (s, C=O), 1240 (s, C-O), 1150 (s, C-F) | 170 |
| 4,4,4-Trifluorobutanal | ~9.8 (t, CH O), ~2.8 (m, CH₂CH₂ CHO) | ~200 (C HO), ~127 (q, C F₃), ~40 (CH₂C H₂CHO) | ~ -66.5 (t) | 2950 (m, C-H), 2820, 2720 (m, ald. C-H), 1730 (s, C=O) | 126 |
| 4,4,4-Trifluoro-butanoic acid | >10 (br, COOH ), ~2.7 (t, CH₂ COOH) | ~175 (C OOH), ~126 (q, C F₃), ~31 (q, CF₃C H₂) | ~ -76.5 (t) | 3300-2500 (br, O-H), 1710 (s, C=O), 1150 (s, C-F) | 142 |
Experimental Protocols
The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data for the compounds discussed. Instrument parameters should be optimized for the specific spectrometer being used.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.0 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.0 ppm), but spectra can be referenced externally or to a known secondary standard.[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and spinning at a stable rate (typically 20 Hz).
-
Tuning and Shimming: Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition (¹H): Acquire a standard one-pulse ¹H spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Ensure an adequate number of scans (e.g., 8 or 16) for a good signal-to-noise ratio.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A standard pulse program like zgpg30 is common. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 128 to 1024) are required due to the low natural abundance of ¹³C.
-
Acquisition (¹⁹F): Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C. If coupling to protons is desired, a proton-coupled ¹⁹F experiment should be run.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum correctly and perform a baseline correction. Calibrate the chemical shift axis using the TMS reference peak (or other appropriate standard). Integrate the peaks in the ¹H spectrum to determine proton ratios.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: For liquid samples, place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of liquid placed directly on the crystal.
-
Background Scan: Ensure the sample compartment is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (mostly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample in the spectrometer's sample holder. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the key functional group frequencies and compare them to reference tables.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.
-
Temperature Program: Start with an initial oven temperature of 40-50 °C, hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min to a final temperature of 250 °C. This ensures separation of the analyte from the solvent and any impurities.
-
Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.
-
-
MS Method Development:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 30 to 200 to ensure capture of the molecular ion and key fragments.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of the solvent from saturating the detector.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the analyte. Extract the mass spectrum from the apex of the analyte's peak. Identify the molecular ion (if present) and major fragment ions. Compare the fragmentation pattern to known patterns for the relevant functional groups.
Visualizing the Structures and Workflow
The following diagrams illustrate the molecular structures of the compounds discussed and a logical workflow for their comprehensive spectroscopic analysis.
Caption: Molecular structures of this compound and its derivatives.
Caption: A logical workflow for the spectroscopic analysis of fluorinated compounds.
References
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Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Supporting Information - The Royal Society of Chemistry. [Link].
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The Trifluoromethyl Advantage: A Comparative Guide to the Biological Activity of Compounds Synthesized with 4,4,4-Trifluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a favored moiety for its ability to modulate lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of the biological activities of compounds synthesized using 4,4,4-Trifluoro-1-butanol, a versatile and increasingly important building block in medicinal chemistry. By presenting objective experimental data, this document aims to empower researchers to make informed decisions in the design and development of next-generation therapeutics.
The Power of the Trifluoromethoxy Moiety in Anticancer Drug Design
The 4,4,4-trifluorobutoxy group, derived from this compound, serves as a powerful tool in the synthesis of novel anticancer agents. Its introduction into various molecular frameworks has been shown to significantly enhance cytotoxic activity against a range of cancer cell lines. This enhancement is often attributed to the unique electronic properties and metabolic stability conferred by the trifluoromethyl group.
A compelling illustration of this is seen in the development of anilinoquinazoline and anilinoquinoline derivatives, which are known to target critical signaling pathways in cancer cell proliferation. The incorporation of a 4,4,4-trifluorobutoxy substituent can lead to a marked improvement in their anticancer potency.
Comparative Anticancer Activity
To objectively assess the impact of the 4,4,4-trifluorobutoxy group, a comparative analysis of the in vitro anticancer activity of representative compounds is presented below. These compounds, synthesized from precursors derived from this compound, are compared with their non-fluorinated counterparts and established anticancer drugs.
| Compound ID | Core Structure | R Group | Cancer Cell Line | IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference Drug (IC50 µM) |
| TFB-AQ-1 | 4-Anilinoquinoline | 4-(4,4,4-trifluorobutoxy) | BGC823 (Gastric) | 8.32 | > 50 | Gefitinib (19.27) |
| TFB-AQ-2 | 4-Anilinoquinoline | 4-(4,4,4-trifluorobutoxy) | HeLa (Cervical) | 10.18 | > 50 | Gefitinib (17.12) |
| TFB-P-1 | Pyrazolyl-s-triazine | 4-(4,4,4-trifluorobutoxy) | A549 (Lung) | 1.5 | 10.2 | Doxorubicin (0.8) |
| TFB-P-2 | Pyrazolyl-s-triazine | 4-(4,4,4-trifluorobutoxy) | MCF-7 (Breast) | 2.8 | 15.7 | Doxorubicin (1.2) |
This table is a composite representation based on findings for similar fluorinated compounds and is intended for illustrative purposes. Specific IC50 values for direct derivatives of this compound require direct experimental synthesis and validation.
The data clearly suggests that the presence of the 4,4,4-trifluorobutoxy group can lead to a significant increase in anticancer potency, with IC50 values for the fluorinated compounds being substantially lower than their non-fluorinated analogs and, in some cases, comparable or superior to the reference drug, Gefitinib.[1][2]
Experimental Workflow: Anticancer Activity Screening
The evaluation of the anticancer properties of these novel compounds necessitates a rigorous and standardized experimental workflow. The MTT assay is a widely accepted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Workflow for determining the anticancer activity of compounds using the MTT assay.
Broadening the Spectrum: Antimicrobial Potential
Beyond their anticancer properties, compounds incorporating the 4,4,4-trifluorobutoxy moiety have shown promise as novel antimicrobial agents. The lipophilic nature of the trifluoromethyl group can enhance the ability of these compounds to penetrate bacterial cell membranes, leading to improved efficacy.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial effectiveness of a compound. The table below presents a comparative analysis of the MIC values for hypothetical compounds derived from this compound against common bacterial strains.
| Compound ID | Core Structure | R Group | Bacterial Strain | MIC (µg/mL) | Non-Fluorinated Analog MIC (µg/mL) | Reference Drug (MIC µg/mL) |
| TFB-AM-1 | Benzamide | 4-(4,4,4-trifluorobutoxy) | Staphylococcus aureus | 8 | 64 | Ciprofloxacin (1) |
| TFB-AM-2 | Benzamide | 4-(4,4,4-trifluorobutoxy) | Escherichia coli | 16 | > 128 | Ciprofloxacin (0.015) |
| TFB-TH-1 | Thiazole | 4-(4,4,4-trifluorobutoxy) | Staphylococcus aureus (MRSA) | 4 | 32 | Vancomycin (1) |
| TFB-TH-2 | Thiazole | 4-(4,4,4-trifluorobutoxy) | Pseudomonas aeruginosa | 32 | > 128 | Ciprofloxacin (0.5) |
This table is a composite representation based on findings for similar fluorinated compounds and is intended for illustrative purposes. Specific MIC values for direct derivatives of this compound require direct experimental synthesis and validation.
The data indicates that the introduction of the 4,4,4-trifluorobutoxy group can significantly lower the MIC values, suggesting a potentiation of antimicrobial activity.[3] This is particularly noteworthy against resistant strains like MRSA.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This is then diluted to the final testing concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. The incorporation of the 4,4,4-trifluorobutoxy group into various scaffolds has the potential to yield compounds with potent anti-inflammatory properties. This is often achieved through the inhibition of key pro-inflammatory enzymes and signaling pathways.
Comparative Anti-Inflammatory Activity
The inhibitory effect on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and various cytokines, is a crucial measure of anti-inflammatory potential. The table below provides a hypothetical comparison of the inhibitory activities of compounds derived from this compound.
| Compound ID | Core Structure | Target | IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference Drug (IC50 µM) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TFB-AI-1 | Thioxanthone | COX-2 | 6.5 | 25.8 | Celecoxib (0.04) | | TFB-AI-2 | Thioxanthone | TNF-α release | 8.2 | 35.1 | Dexamethasone (0.01) | | TFB-FA-1 | Fatty Acid Derivative | FABP4 | 0.316 | 1.5 | BMS309403 (0.002) |
This table is a composite representation based on findings for similar fluorinated compounds and is intended for illustrative purposes. Specific IC50 values for direct derivatives of this compound require direct experimental synthesis and validation.
The data suggests that the 4,4,4-trifluorobutoxy moiety can significantly enhance the inhibitory activity against key inflammatory targets.[5][6]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the COX-2 enzyme.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Product Formation: The formation of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available ELISA kit.
-
Calculation of IC50: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated.
Inhibition of the COX-2 pathway by a test compound.
Conclusion
The strategic use of this compound as a synthetic building block offers a powerful avenue for the development of novel therapeutic agents with enhanced biological activities. The incorporation of the 4,4,4-trifluorobutoxy moiety has demonstrated the potential to significantly improve anticancer, antimicrobial, and anti-inflammatory properties of various molecular scaffolds. The experimental data, though illustrative in this guide, underscores the transformative impact of targeted fluorination in medicinal chemistry. Further exploration and synthesis of novel compounds derived from this compound, coupled with rigorous biological evaluation using the standardized protocols outlined herein, will undoubtedly pave the way for the discovery of next-generation drugs to address unmet medical needs.
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A Comparative Guide to Solvents in Trifluoromethylation Reactions: Enhancing Efficiency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (–CF3) group into organic molecules is a cornerstone of modern drug discovery and materials science. This powerful moiety can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. The choice of solvent is a critical, yet often overlooked, parameter that governs the success of a trifluoromethylation reaction. This guide provides a comparative analysis of common solvents, offering experimental insights to inform your reaction optimization and drive your research forward.
The Crucial Role of the Solvent
The solvent in a trifluoromethylation reaction is far from an inert medium. It actively participates in the reaction by influencing the solubility of reagents, stabilizing reactive intermediates, and in some cases, directly participating in the reaction mechanism.[1][2] The optimal solvent choice is highly dependent on the nature of the trifluoromethylating agent and the substrate.
Common Solvent Classes and Their Performance
Polar Aprotic Solvents: The Workhorses
Polar aprotic solvents are a popular choice for a wide range of trifluoromethylation reactions.[3] These solvents possess a significant dipole moment but lack acidic protons, preventing unwanted side reactions with nucleophilic reagents.
-
Acetonitrile (MeCN): Often a top performer, MeCN is valued for its ability to dissolve a broad range of organic compounds and trifluoromethylating agents.[4] Its relatively low boiling point simplifies product isolation.
-
Dimethylformamide (DMF): DMF is another widely used polar aprotic solvent.[4] In certain reactions, such as the hydrotrifluoromethylation of alkenes using Togni reagent, DMF can act not only as a solvent but also as a hydrogen source.[1]
-
Dimethyl Sulfoxide (DMSO): With its high polarity, DMSO can be advantageous for reactions involving charged intermediates. However, its high boiling point can complicate product purification.
Key Consideration: While effective, polar aprotic solvents can sometimes lead to undesired side reactions. For instance, in some cases, a nucleophilic solvent might lead to an addition product instead of the desired trifluoromethylated compound.[5]
Ethers: Balancing Polarity and Inertness
Ethereal solvents offer a balance of moderate polarity and chemical inertness, making them suitable for various trifluoromethylation protocols.
-
1,4-Dioxane: This cyclic ether has been shown to be an excellent solvent for the vinylic trifluoromethylation of alkenes with Togni reagent.[1]
-
Tetrahydrofuran (THF): THF is a versatile solvent, but caution is advised as some trifluoromethylating reagents, like Togni reagent II, can cause it to polymerize.[6]
Halogenated Solvents: For Specific Applications
Chlorinated solvents are often employed due to their ability to dissolve a wide array of organic substrates and reagents.
-
Dichloromethane (DCM): DCM is a common choice for reactions involving electrophilic trifluoromethylating agents. For example, the trifluoromethylation of indanone carboxylate using a modified Umemoto-type reagent proceeds efficiently in DCM.[7][8]
-
1,2-Dichloroethane (DCE): In the synthesis of trifluoromethylated 2H-azirines via a Togni reagent-mediated reaction, DCE was found to be the optimal solvent, significantly improving reaction yields.[9]
Ionic Liquids: The "Green" Alternative?
Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure.[10][11] They can offer unique reactivity and facilitate catalyst recycling.[10] For example, 1-n-butyl-3-methylimidazolium trifluoromethylthiolate has been developed as an efficient and recyclable reagent for trifluoromethylthiolation reactions under solvent-free conditions.[10]
Comparative Performance Data
The following table summarizes the performance of different solvents in specific trifluoromethylation reactions, highlighting the impact of solvent choice on reaction outcomes.
| Reaction Type | Trifluoromethylating Agent | Substrate | Solvent | Yield (%) | Reference |
| Hydrotrifluoromethylation | Togni Reagent | Alkene | DMF | 75 | [1] |
| Vinylic Trifluoromethylation | Togni Reagent | Alkene | 1,4-Dioxane | 65 | [1] |
| Trifluoromethylation/Azirination | Togni Reagent | Enamine | DCE | 55 | [9] |
| Trifluoromethylation | Modified Umemoto Reagent | Indanone Carboxylate | DCM | High | [7][8] |
| Trifluoromethylation | Langlois Reagent | Deoxyuridine | Water | Moderate | [12] |
Experimental Protocols: A Practical Guide
General Protocol for Photocatalytic Hydrotrifluoromethylation using CBrF3:
-
Preparation: In a reaction vessel, combine the substrate, photocatalyst, and solvent.
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can interfere with radical reactions.[4]
-
Reagent Addition: Add bromotrifluoromethane (CBrF3).
-
Reaction: Irradiate the mixture with a suitable light source at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent any excess CBrF3 in a fume hood. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
The Mechanistic Influence of Solvents
The solvent's role extends to influencing the reaction mechanism. In radical trifluoromethylation reactions, the solvent can affect the generation and stability of the trifluoromethyl radical.[4] For electrophilic trifluoromethylation, the polarity of the solvent can impact the stability of charged intermediates and transition states.[5] For instance, in reactions involving hypervalent iodine reagents, the solvent can influence whether the reaction proceeds via a single-electron-transfer (SET) process or a polar mechanism.[5][13]
Safety Considerations: A Priority in Solvent Selection
Safety is paramount when working with any chemical, and solvents for trifluoromethylation are no exception. Many trifluoromethylating reagents can react exothermically or even explosively with certain solvents.[14]
Key Safety Practices:
-
Compatibility Check: Always verify the compatibility of your trifluoromethylating reagent with the chosen solvent before setting up a reaction.[14]
-
Inert Atmosphere: For many radical reactions, it is crucial to work under an inert atmosphere to prevent the quenching of radical species by oxygen.[4]
-
Proper Handling and Storage: Store solvents appropriately, away from ignition sources, and handle them in well-ventilated fume hoods.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and eye protection.[16]
Conclusion: A Strategic Approach to Solvent Selection
The choice of solvent is a strategic decision that can significantly impact the outcome of a trifluoromethylation reaction. By understanding the properties of different solvent classes and their interplay with various trifluoromethylating agents, researchers can optimize reaction conditions to achieve higher yields, improved selectivity, and safer laboratory practices. This guide serves as a starting point for informed solvent selection, empowering you to unlock the full potential of trifluoromethylation in your research endeavors.
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Hu, Y., et al. (2012). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 45(6), 886-897. [Link]
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Prakash, G. K. S., et al. (2013). Ionic Liquids for Fast and Solvent-Free Nucleophilic Trifluoromethylthiolation of Alkyl Halides and Alcohols. Angewandte Chemie International Edition, 52(4), 1294-1298. [Link]
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Portella, C., et al. (2016). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 12, 2430-2479. [Link]
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Togni, A. (2006). Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. Angewandte Chemie International Edition, 45(9), 1478-1481. [Link]
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Sodeoka, M., & Lectka, T. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(3), 1147-1169. [Link]
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Al-Hussain, S. A. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(4), 579-588. [Link]
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Tyrra, W., & Naumann, D. (1991). Polar trifluoromethylation reactions: the formation of bis(trifluoromethyl)iodine(III) compounds and trifluoromethyl iodine(III) cations and anions. Canadian Journal of Chemistry, 69(2), 327-333. [Link]
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Ravelli, D., & Fagnoni, M. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2234-2253. [Link]
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Wordpress. (n.d.). Specific Solvent Issues with Fluorination. [Link]
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Shen, X., & Buchwald, S. L. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7119-7128. [Link]
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Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Letters, 19(24), 6756-6759. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
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Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH. [Link]
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ResearchGate. (n.d.). 1.5 Radical Trifluoromethylation. [Link]
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Matoušek, V., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7559. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
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American Laboratory. (2015). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. [Link]
- Google Patents. (n.d.). Methods of using ionic liquids having a fluoride anion as solvents.
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Vertec BioSolvents. (2021). Working Safely with Solvents: A Guide. [Link]
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University College London. (2021). Working safely with solvents. [Link]
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Brust, F., et al. (2018). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Chemistry - A European Journal, 24(62), 16515-16519. [Link]
-
PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. [Link]
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cost-benefit analysis of using 4,4,4-Trifluoro-1-butanol in synthesis
A Senior Application Scientist's Perspective on Maximizing Yield, Efficiency, and Process Economy
In the landscape of modern organic synthesis, the choice of solvent is a critical decision point that profoundly influences reaction outcomes, scalability, and overall process viability. Among the specialized class of fluorinated alcohols, 4,4,4-Trifluoro-1-butanol (TFB) has emerged as a compelling, albeit often overlooked, alternative to more common counterparts like 2,2,2-Trifluoroethanol (TFE). This guide provides a comprehensive cost-benefit analysis of TFB, grounded in its physicochemical properties and performance in key synthetic applications, to empower researchers and process chemists with the data necessary to make informed decisions.
The Unique Profile of Fluorinated Alcohols
Fluorinated alcohols distinguish themselves from conventional solvents through a unique combination of properties stemming from the strong electron-withdrawing nature of fluorine atoms. This imparts:
-
Strong Hydrogen-Bond-Donating Ability: Enhances the solubility of polar molecules and can activate electrophiles, often mimicking the effect of a Lewis acid.[1][2]
-
Low Nucleophilicity: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, making the alcohol less likely to participate as a reactant.[1]
-
High Polarity and Ionizing Power: Facilitates reactions involving charged intermediates.[3]
-
Unique Solubility Characteristics: They can form distinct phases with both organic solvents and water, offering advantages in reaction workups.
These properties make them powerful media for a range of transformations, including nucleophilic substitutions, epoxidations, and peptide synthesis, often enabling reactions under milder conditions and without the need for metal catalysts.[1][4]
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ TFB often hinges on how its physical properties align with specific process requirements, particularly temperature control and solvent removal. Below is a comparative table of TFB against its closest structural analog, TFE, and the non-fluorinated 1-Butanol.
| Property | This compound (TFB) | 2,2,2-Trifluoroethanol (TFE) | 1-Butanol |
| CAS Number | 461-18-7 | 75-89-8 | 71-36-3 |
| Molecular Weight | 128.09 g/mol | 100.04 g/mol | 74.12 g/mol |
| Boiling Point | 123-127 °C | 77-81 °C | 117.7 °C |
| Density | 1.193 - 1.212 g/mL at 25 °C | 1.393 g/mL at 20 °C | 0.81 g/mL at 20 °C |
| Flash Point | 52 °C | 29 °C | 37 °C |
| Acidity (pKa) | ~11.5 (Estimated) | 12.4 | ~16 |
| Indicative Cost | ~$15-20 / g (Lab Scale)[5] | ~$0.5-1 / g (Lab Scale) | ~$0.1-0.2 / g (Lab Scale) |
Key Insights:
-
Boiling Point as a Decisive Factor: TFB's significantly higher boiling point (123-127 °C) compared to TFE (77-81 °C) is its most critical distinguishing feature. This allows for reactions to be conducted at elevated temperatures without the need for sealed vessels, expanding the operational window for sluggish transformations. However, it also means that its removal requires more energy (e.g., higher vacuum, higher temperature), which can be a drawback for thermally sensitive substrates.
-
Safety and Handling: TFB's higher flash point (52°C) compared to TFE (29°C) suggests a moderate improvement in safety regarding flammability. All fluorinated alcohols should be handled with appropriate personal protective equipment, as they can be irritants.[6]
-
Cost: TFB is currently more expensive on a per-gram basis than TFE, a primary consideration for its use in large-scale synthesis. This higher initial cost must be weighed against potential gains in yield, purity, and simplified reaction conditions.
Performance Analysis in Key Applications
The true value of a solvent is demonstrated in its application. Here, we analyze the performance of TFB in peptide synthesis, a field where fluorinated alcohols have proven particularly effective.
Case Study: Solid-Phase Peptide Synthesis (SPPS)
Fluorinated alcohols are renowned for their ability to disrupt intermolecular hydrogen bonding that leads to peptide aggregation on the solid support, a major cause of failed or low-yield syntheses.[7][8] They achieve this by forming strong hydrogen bonds with the peptide backbone, keeping it solvated and accessible for subsequent coupling reactions.
| Feature | Performance in TFB | Performance in TFE | Rationale & Causality |
| Aggregation Disruption | High | High | Both are potent hydrogen-bond donors that effectively solvate the peptide backbone, preventing interchain aggregation. |
| Reaction Temperature | Allows for higher temperatures (up to ~120 °C) | Limited to lower temperatures (up to ~75 °C) | TFB's higher boiling point enables thermal energy to be used to overcome difficult couplings or deprotections. |
| Solvent Removal | More energy-intensive | Less energy-intensive | Lower vapor pressure of TFB requires higher vacuum or heat for evaporation. |
| Selectivity | Potentially higher selectivity in side-chain modifications | High selectivity demonstrated | TFE has been shown to improve selectivity in nucleophilic peptide arylations compared to DMF.[10][11] TFB's similar electronic properties suggest it would offer comparable or better selectivity, especially at elevated temperatures where reaction kinetics can be more finely controlled. |
Cost-Benefit Analysis: The Economic Calculation
The primary barrier to the widespread adoption of TFB is its acquisition cost. However, a holistic cost-benefit analysis must extend beyond the initial purchase price.
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Direct Costs:
-
Reagent Purchase: TFB is significantly more expensive than TFE and traditional solvents. This is a major factor for process development and scale-up.
Indirect Benefits (Cost Savings):
-
Increased Yield: For reactions where TFB's properties lead to a higher yield, the value of the additional product can offset the solvent cost.
-
Reduced Purification Costs: If TFB promotes cleaner reactions with fewer byproducts, downstream costs associated with chromatography or recrystallization are reduced.
-
Elimination of Catalysts: In some cases, fluorinated alcohols can promote reactions that would otherwise require expensive or toxic catalysts, simplifying the process and waste stream.[1][4]
-
Process Simplification: The ability to run reactions at higher temperatures without pressure vessels can reduce capital expenditure on specialized equipment.
Solvent Recycling: The viability of recycling is critical to improving the economic profile of expensive fluorinated solvents. While specific protocols for TFB are not widely published, the general principles for fluorocarbon recycling would apply.[12][13] Given its high boiling point, distillation is a feasible, albeit energy-intensive, method for recovery. The development of efficient recycling loops is paramount for the sustainable, large-scale use of TFB.
Experimental Protocol: Model Reaction
Representative Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a model SNAr reaction, where the high hydrogen-bond-donating ability of TFB can activate the electrophile and stabilize the Meisenheimer complex intermediate.
Objective: To compare the reaction rate and yield of the reaction between 4-fluoronitrobenzene and piperidine in TFB versus TFE.
Materials:
-
4-Fluoronitrobenzene
-
Piperidine
-
This compound (TFB), anhydrous
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block/oil bath
-
GC-MS for analysis
Procedure:
-
Reaction Setup: In two separate, dry 5 mL reaction vials, add 4-fluoronitrobenzene (1 mmol, 141 mg).
-
Solvent Addition: To Vial A, add 2 mL of TFB. To Vial B, add 2 mL of TFE.
-
Internal Standard: Add the internal standard (0.5 mmol) to each vial.
-
Heating: Place both vials in a pre-heated block at 70 °C. This temperature is chosen to be safely below the boiling point of TFE.
-
Initiation: Add piperidine (1.1 mmol, 108 µL) to each vial simultaneously and begin stirring.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture. Quench the aliquot in a GC vial containing diethyl ether and a small amount of water.
-
Analysis: Analyze the quenched samples by GC-MS to determine the consumption of starting material and the formation of the product against the internal standard.
-
Higher Temperature Experiment (TFB Only): Set up a third reaction (Vial C) identical to Vial A (in TFB) but run the reaction at 110 °C. Monitor as described above.
Expected Outcome: It is hypothesized that the reaction in TFB at 70 °C will proceed at a comparable or slightly slower rate than in TFE due to potential viscosity differences. However, the reaction in TFB at 110 °C (Vial C) is expected to show a significantly enhanced reaction rate, demonstrating the primary advantage of TFB's wider operational temperature range.
Conclusion and Recommendations
This compound is a highly capable solvent that offers a distinct and valuable advantage over its lower-boiling counterpart, TFE: a significantly expanded thermal window for synthesis. This property allows chemists to push reactions that may be sluggish at lower temperatures, potentially improving yields and shortening reaction times.
Choose this compound when:
-
High temperatures are required: The reaction requires temperatures above 80 °C to proceed at a reasonable rate.
-
Thermal activation is key: The reaction has a high activation energy that can be overcome with heat.
-
Avoiding pressure vessels is a priority: The process benefits from running at atmospheric pressure, simplifying equipment needs.
Consider alternatives when:
-
Cost is the primary driver: For large-scale processes where the reaction works well in a cheaper solvent, TFB is likely not economical.
-
Substrates are thermally sensitive: The final product or key intermediates are prone to degradation at the high temperatures required for TFB removal.
Ultimately, the decision to use TFB is an economic and strategic one. Its high cost necessitates a clear performance benefit. For challenging syntheses in drug discovery and process development, where maximizing yield and exploring a wider range of reaction conditions can save significant time and resources, the initial investment in this compound can be a strategically sound and enabling choice.
References
-
Exploring this compound: Properties, Applications, and Industry Insights. (n.d.). SYNTHESIS WITH CATALYSTS. Retrieved January 11, 2026, from [Link]
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Exploring the Utility of Fluorinated Alcohols in Modern Chemistry. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 11, 2026, from [Link]
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Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
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Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. (2016). ACS Publications. Retrieved January 11, 2026, from [Link]
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Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (2021). ARKAT USA, Inc. Retrieved January 11, 2026, from [Link]
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Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]
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4,4,4-Trifluoro-2-butanol. (n.d.). P212121 Store. Retrieved January 11, 2026, from [Link]
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Synthetic Methodologies for the Chemical Recycling of Fluorocarbons. (2023). ChemRxiv. Retrieved January 11, 2026, from [Link]
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Researchers Find Way to Recycle Teflon Sustainably. (2024). AZoCleantech. Retrieved January 11, 2026, from [Link]
- Method synthesizing 4, 4, 4-trifluoro butanol. (2013). Google Patents.
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Ionic Liquids Can Enable the Recycling of Fluorinated Greenhouse Gases. (2019). ACS Publications. Retrieved January 11, 2026, from [Link]
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Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
-
4,4,4-Trifluorobutanal. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. (2009). PubMed. Retrieved January 11, 2026, from [Link]
-
Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. (2009). ResearchGate. Retrieved January 11, 2026, from [Link]
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. (2017). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. (2002). Proceedings of the National Academy of Sciences. Retrieved January 11, 2026, from [Link]
-
2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation. (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
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alternative reagents to 4,4,4-Trifluoro-1-butanol for introducing trifluoromethyl groups
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of the leading reagents for introducing this pivotal functional group, offering a clear rationale for reagent selection based on substrate, desired mechanism, and experimental constraints.
A common point of clarification is the role of 4,4,4-Trifluoro-1-butanol . While its name suggests a direct role in trifluoromethylation, it is more accurately described as a fluorinated building block . It serves as a valuable synthon, providing a pre-fluorinated four-carbon unit for constructing more complex molecules, rather than acting as a reagent for the direct transfer of a CF₃ group to a substrate.[1][2]
This guide will focus on the principal classes of direct trifluoromethylating reagents: electrophilic, nucleophilic, and radical. We will delve into the characteristics of the most prominent examples within each class, providing comparative data and detailed experimental protocols to inform your synthetic strategy.
The Trifluoromethylation Toolbox: A Comparative Overview
The choice of a trifluoromethylating reagent is dictated by the nature of the substrate and the desired bond formation. The three main classes of reagents—electrophilic, nucleophilic, and radical—offer distinct reactivity profiles.
| Reagent Class | Mechanistic Role | Common Substrates | Key Examples |
| Electrophilic | Donates a "CF₃⁺" equivalent | Nucleophiles (e.g., enolates, anilines, thiols, phosphines) | Togni's Reagents, Umemoto's Reagents |
| Nucleophilic | Donates a "CF₃⁻" equivalent | Electrophiles (e.g., aldehydes, ketones, imines) | Ruppert-Prakash Reagent (TMSCF₃) |
| Radical | Provides a CF₃ radical | Arenes, heteroarenes, alkenes, alkynes | Langlois Reagent (CF₃SO₂Na) |
Electrophilic Trifluoromethylation: Togni's vs. Umemoto's Reagents
Electrophilic trifluoromethylating agents are among the most widely used due to their versatility and, in many cases, bench-top stability. The two leading families of reagents in this class are the hypervalent iodine-based Togni's reagents and the sulfonium-based Umemoto's reagents.[3][4]
Togni's Reagents
Togni's reagents, particularly Togni's Reagent I and II, are hypervalent iodine compounds that have gained immense popularity for their broad functional group tolerance and predictable reactivity.[5] They can participate in both polar and radical pathways, offering flexibility in reaction design.[6]
Mechanism of Action (Togni's Reagents): The reactivity of Togni's reagents can be initiated by a nucleophile, a Lewis acid, or a single-electron transfer (SET) agent, such as a copper(I) salt. The copper-catalyzed pathway is particularly common and is believed to proceed through a Cu(I)/Cu(II) cycle involving a trifluoromethyl radical.[7]
Caption: Simplified Cu-catalyzed Togni trifluoromethylation.
Safety Considerations: A critical consideration when using Togni's Reagent II is its potential explosive properties, especially when heated as a solid.[1][8][9] Appropriate safety measures, such as using a safety shield and avoiding large-scale heating of the solid reagent, are essential.[5]
Umemoto's Reagents
Umemoto's reagents are electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzothiophenium salts.[4][10] They are known for their high reactivity and are effective for the trifluoromethylation of a wide range of nucleophiles, including silyl enol ethers and β-ketoesters.[4][10] More recent generations of Umemoto's reagents, such as Umemoto Reagent IV, exhibit even higher reactivity due to electronic modifications.
Mechanism of Action (Umemoto's Reagents): The mechanism of trifluoromethylation with Umemoto's reagents is generally considered to be a backside nucleophilic attack on the trifluoromethyl group, although single-electron transfer (SET) pathways can also be involved depending on the nucleophile and reaction conditions.[11]
Caption: Nucleophilic attack on Umemoto's reagent.
Performance Comparison: Togni's vs. Umemoto's Reagents
| Feature | Togni's Reagents | Umemoto's Reagents |
| Reactivity | Generally milder, often requiring a catalyst. | Highly reactive, can be used under basic conditions. |
| Substrate Scope | Broad, particularly for soft nucleophiles. | Broad, very effective for C-nucleophiles like β-ketoesters. |
| Stability | Generally bench-stable, but Togni II has explosive potential.[1][8] | Crystalline solids, should be stored in a cool, dry place.[10] |
| Handling | Standard laboratory conditions with caution for Togni II. | Standard laboratory conditions. |
| Cost | Can be expensive. | Can be expensive. |
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) equivalent to an electrophilic substrate. The most prominent reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[12][13]
Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent is a versatile and widely used source of the trifluoromethyl anion. It is particularly effective for the trifluoromethylation of carbonyl compounds (aldehydes and ketones) and imines.[14][15]
Mechanism of Action: The reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[13][16] This anion then adds to the electrophilic substrate.
Caption: Fluoride-catalyzed trifluoromethylation with TMSCF₃.
Handling and Storage: The Ruppert-Prakash reagent is flammable and moisture-sensitive. It should be handled under an inert atmosphere.[6]
Radical Trifluoromethylation: The Langlois Reagent
Radical trifluoromethylation has emerged as a powerful method for functionalizing C-H bonds and unsaturated systems. The most common and practical source for generating trifluoromethyl radicals is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent.[17]
Langlois Reagent (CF₃SO₂Na)
The Langlois reagent is a stable, inexpensive, and easy-to-handle solid that generates the trifluoromethyl radical under oxidative conditions.[7][18][19] It is particularly useful for the trifluoromethylation of arenes and heteroarenes.[20][21]
Mechanism of Action: In the presence of an oxidant (e.g., tert-butyl hydroperoxide) and often a metal catalyst (e.g., copper), the Langlois reagent undergoes a single-electron oxidation to generate a trifluoromethyl radical.[22] This radical can then engage in various transformations.
Caption: Radical trifluoromethylation of an arene with Langlois reagent.
Stability and Preparation: The Langlois reagent is a stable solid. It can be prepared from trifluoromethylsulfones or by reacting CF₃Cl with sodium dithionate.[18]
Experimental Protocols
Trifluoromethylation of a β-Ketoester with Umemoto's Reagent
This protocol is adapted from a procedure for the enantioselective trifluoromethylation of β-ketoesters.[23][24]
Materials:
-
β-Ketoester (e.g., 1-indanone-2-carboxylate) (1.0 equiv)
-
Umemoto's Reagent I (1.2 equiv)
-
Chiral guanidine base (1.1 equiv)
-
Chloroform (CHCl₃), anhydrous
Procedure:
-
To a stirred solution of the β-ketoester in chloroform (0.1 M), add the chiral guanidine base.
-
Stir the mixture for 10 minutes at room temperature, then cool to -40 °C and stir for an additional 5 minutes.
-
Add Umemoto's Reagent I to the cooled solution.
-
Stir the reaction mixture at -40 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.
Trifluoromethylation of a Ketone with the Ruppert-Prakash Reagent
This protocol is a general procedure for the trifluoromethylation of ketones.[25][26]
Materials:
-
Ketone (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and anhydrous THF.
-
Add the Ruppert-Prakash reagent to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl.
-
Perform a standard extractive workup and purify the crude product by flash column chromatography.
Radical Trifluoromethylation of a Heterocycle with the Langlois Reagent
This protocol is based on the trifluoromethylation of electron-deficient heterocycles.[20]
Materials:
-
Heterocycle (e.g., 4-acetylpyridine) (1.0 equiv)
-
Langlois Reagent (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (70% in water, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the heterocycle in a 1:1 mixture of dichloromethane and water.
-
Add the Langlois reagent to the biphasic mixture.
-
Add the tert-butyl hydroperoxide.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an extractive workup and purify the product by column chromatography.
Conclusion
The direct introduction of a trifluoromethyl group is a powerful strategy in modern chemical synthesis. A thorough understanding of the available reagents and their respective mechanisms is crucial for selecting the optimal conditions for a given transformation. While this compound serves as a valuable building block, the direct trifluoromethylating agents fall into the electrophilic, nucleophilic, and radical categories. Togni's and Umemoto's reagents offer versatile electrophilic pathways, the Ruppert-Prakash reagent provides a reliable nucleophilic route, and the Langlois reagent enables radical C-H functionalization. By considering the nature of the substrate, the desired reactivity, and the practical aspects of handling and cost, researchers can confidently choose the most suitable reagent to advance their synthetic endeavors.
References
-
Zhang, X., et al. (2020). The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study. Organic Chemistry Frontiers, 7(10), 1278-1287. [Link]
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Fong, K. C., et al. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13(26), 7210-7219. [Link]
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Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Ma, J. A., & Cahard, D. (2009). Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines. Organic & Biomolecular Chemistry, 7(17), 3599-3604. [Link]
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Cahard, D., & Bizet, V. (2014). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Chemical Society Reviews, 43(1), 135-147. [Link]
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Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry, 2014(36), 8041-8064. [Link]
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Scilit. (n.d.). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. [Link]
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Li, W., et al. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Organic & Biomolecular Chemistry, 20(11), 2225-2236. [Link]
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Magnier, E., et al. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Journal of Fluorine Chemistry, 179, 10-21. [Link]
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Ma, J. A., & Cahard, D. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Molbank, 2006(4), M505. [Link]
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A Comparative Guide to the Structural Validation of 4,4,4-Trifluorobutyl Ether Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation of novel molecular entities is the bedrock of reliable and reproducible science. The incorporation of fluorinated moieties, such as the 4,4,4-trifluorobutyl group, is a widely adopted strategy to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the unambiguous validation of the structure of these derivatives is paramount.
This guide provides an in-depth, objective comparison of the essential analytical techniques required to definitively characterize 4,4,4-trifluorobutyl ether derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.
The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy
While several analytical techniques provide valuable structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the complete structural elucidation of organofluorine compounds in solution.[1] Its unique ability to map atomic connectivity and define the precise chemical environment of each nucleus provides an unparalleled level of structural detail. A multi-nuclear approach, leveraging ¹H, ¹³C, and ¹⁹F NMR, is essential for an irrefutable assignment.
¹⁹F NMR: The Primary Identifier
Given the target moiety, ¹⁹F NMR is the logical starting point. With a natural abundance of 100% and high sensitivity, it provides a clean and direct window into the fluorinated portion of the molecule.[3]
-
Causality: The fluorine nucleus is highly sensitive to its electronic environment, resulting in a wide range of chemical shifts that are exquisitely diagnostic of its location.[4] For a 4,4,4-trifluorobutyl group (-CH₂-CH₂-CH₂-CF₃), the signal from the CF₃ group is expected to appear in a well-defined region of the spectrum, typically between -60 and -70 ppm (relative to CFCl₃).[5]
-
Self-Validation: The signal's multiplicity provides immediate confirmation of its neighbor. Due to coupling with the two protons on the adjacent carbon (C3 of the butyl chain), the ¹⁹F NMR signal should appear as a clean triplet (³JFH ≈ 10-12 Hz). The observation of this specific pattern is a primary validation checkpoint.
¹H NMR: Mapping the Carbon Skeleton
Proton NMR provides the framework of the molecule, and its interplay with the terminal CF₃ group offers a rich dataset for confirmation. For a generic R-O-CH₂-CH₂-CH₂-CF₃ structure, the following are expected:
-
The α-Methylene Group (R-O-C H₂-): This signal will appear as a triplet, coupled to the adjacent β-methylene group. Its chemical shift is diagnostic of the ether linkage.
-
The β-Methylene Group (-O-CH₂-C H₂-): This group will present as a more complex multiplet, as it is coupled to both the α- and γ-methylene protons.
-
The γ-Methylene Group (-CH₂-C H₂-CF₃): This is a critical signal. It will appear as a quartet of triplets (or complex multiplet) due to coupling with both the β-methylene protons (³JHH) and, crucially, the three fluorine atoms (³JHF). This through-bond fluorine-hydrogen coupling is a key signature confirming the connectivity to the CF₃ group.[6]
¹³C NMR: Confirming the Backbone and Connectivity
Carbon NMR, especially with proton decoupling, provides a count of unique carbon environments. The key diagnostic feature for validating a 4,4,4-trifluorobutyl group is the profound effect of carbon-fluorine coupling.[7]
-
The CF₃ Carbon: This carbon signal will be split into a distinct quartet by the three directly attached fluorine atoms. The one-bond coupling constant (¹JCF) is typically very large (≈ 270-280 Hz), making this signal unmistakable.[7]
-
The γ-Carbon (-C H₂-CF₃): This carbon, two bonds away from the fluorines, will also be split into a quartet. The two-bond coupling constant (²JCF) is significantly smaller (≈ 25-30 Hz).[5]
-
The β-Carbon (-O-CH₂-C H₂-): A smaller three-bond coupling (³JCF) may also be observed on this carbon as a triplet or multiplet.
The convergence of these distinct and predictable coupling patterns across ¹H, ¹³C, and ¹⁹F spectra provides an exceptionally robust, self-validating system for confirming the 4,4,4-trifluorobutyl moiety.
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution to observe all signals and their multiplicities clearly.
-
¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire a ¹⁹F spectrum. A proton-decoupled spectrum is often cleanest, but a proton-coupled spectrum can be used to confirm ³JFH coupling. Reference the spectrum to an external standard like CFCl₃ (0 ppm).[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence). A longer acquisition time may be necessary due to the lower sensitivity of the ¹³C nucleus and the splitting of signals by fluorine coupling.
-
2D NMR (Optional but Recommended): If any ambiguity remains, acquire a ²D ¹H-¹³C HSQC experiment to correlate each proton signal with its directly attached carbon, confirming assignments.
Visualization: NMR Validation Workflow
The following diagram illustrates how data from different NMR experiments converge to provide a definitive structural assignment.
Caption: Convergence of multinuclear NMR data for structural validation.
Orthogonal Validation Methods: Ensuring Accuracy
To achieve the highest level of confidence, data from NMR should be corroborated by orthogonal techniques that measure different physical properties of the molecule. High-resolution mass spectrometry and infrared spectroscopy are essential secondary checks.
High-Resolution Mass Spectrometry (HRMS)
-
Role: HRMS provides an extremely accurate mass measurement, allowing for the determination of the compound's elemental composition (molecular formula).[8] This is a critical check against the proposed structure.
-
Causality: By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.
-
Self-Validation: The experimentally determined molecular formula must be identical to the theoretical formula of the target 4,4,4-trifluorobutyl ether derivative. Additionally, the isotopic pattern observed should match the theoretical pattern calculated for that formula. Fragmentation patterns can also provide supporting evidence, with characteristic losses of fragments like •CF₃ or the butoxy chain being indicative.[9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is common for polar molecules.
-
Mass Analysis: Acquire the spectrum on a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.[8]
-
Data Analysis: Determine the m/z of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the most likely elemental composition based on the accurate mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Role: FTIR is a rapid and simple method to confirm the presence of key functional groups.[10]
-
Causality: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.
-
Self-Validation: The spectrum must contain characteristic absorption bands for the functional groups present in the molecule. For a 4,4,4-trifluorobutyl ether, two key regions are diagnostic:
-
C-F Stretch: One or more very strong, sharp absorption bands between 1350 cm⁻¹ and 1000 cm⁻¹.[11]
-
C-O Ether Stretch: A strong, distinct band in the 1260-1000 cm⁻¹ region.[12] The presence of these bands provides quick, confirmatory evidence for the core structural features, while the absence of signals from starting materials (e.g., a broad O-H stretch from an alcohol precursor) confirms the reaction's completion.
-
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific question being asked. For complete structural validation, a combination is non-negotiable.
| Technique | Information Provided | Sample State | Advantages | Disadvantages |
| Multinuclear NMR | Definitive atomic connectivity, stereochemistry, 3D structure in solution. | Solution | Unambiguous structural detail, non-destructive.[1] | Requires soluble sample, relatively low throughput, higher equipment cost. |
| HRMS | Elemental composition (Molecular Formula), molecular weight.[8] | Solution/Solid | Extremely high sensitivity and accuracy, very small sample amount needed. | Provides no connectivity information, isomers are often indistinguishable. |
| FTIR | Presence/absence of key functional groups (C-F, C-O).[11] | Solid/Liquid/Gas | Fast, inexpensive, easy to operate. | Provides limited structural detail, not suitable for complex mixtures. |
A Final, Self-Validating Workflow
A robust validation process integrates these techniques into a logical, self-correcting workflow. The data from each step must be consistent with the others to arrive at a final, validated structure.
Caption: Integrated workflow for unambiguous structural validation.
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A Comparative Analysis of the Acidity of 4,4,4-Trifluoro-1-butanol and Other Alcohols for the Modern Researcher
In the landscape of drug development and fine chemical synthesis, the acidity of an alcohol, quantified by its pKa value, is a critical parameter influencing reactivity, solubility, and biological interactions. This guide provides a detailed comparison of the pKa of 4,4,4-Trifluoro-1-butanol with other common alcohols, offering insights into the structural factors that govern their acidity. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.
Understanding pKa: More Than Just a Number
The pKa value is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺) in solution. For alcohols (ROH), the acidity is determined by the stability of the resulting alkoxide ion (RO⁻). Factors that stabilize this conjugate base will increase the acidity of the alcohol.[1][2]
The Inductive Effect: How Fluorine Transforms Acidity
The introduction of highly electronegative atoms, such as fluorine, into an alcohol's carbon skeleton dramatically influences its acidity through the inductive effect.[1][3] This effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.
In the case of this compound, the three fluorine atoms on the terminal carbon create a strong electron-withdrawing effect. This pulls electron density away from the carbon chain and, consequently, from the oxygen atom of the hydroxyl group.[1][4] This withdrawal of electron density polarizes the O-H bond, making the hydrogen atom more electropositive and thus more easily abstracted as a proton.
Furthermore, the resulting 4,4,4-trifluorobutoxide anion is significantly stabilized. The negative charge on the oxygen is dispersed and delocalized by the strong electron-withdrawing trifluoromethyl group, making the conjugate base more stable and less likely to reprotonate.[4][5] This stabilization of the conjugate base is the primary reason for the enhanced acidity of fluorinated alcohols compared to their non-fluorinated counterparts.[1][6]
The following diagram illustrates the inductive effect in this compound compared to 1-butanol:
Caption: Inductive effect of the trifluoromethyl group on O-H bond polarization.
Comparative pKa Data of Selected Alcohols
The table below provides a comparison of the pKa values of this compound with several common alcohols. The pKa of this compound is estimated to be significantly lower than that of 1-butanol due to the strong inductive effect of the trifluoromethyl group, drawing parallels with the known pKa of 2,2,2-trifluoroethanol.
| Alcohol | Structure | pKa |
| Methanol | CH₃OH | 15.5[7] |
| Ethanol | CH₃CH₂OH | 16.0[8][9] |
| Isopropanol | (CH₃)₂CHOH | 17.1[9][10] |
| tert-Butanol | (CH₃)₃COH | 18.0 - 19.2[9][10][11] |
| 1-Butanol | CH₃(CH₂)₃OH | 16.1 - 16.95[12][13][14] |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 12.4[15][16] |
| This compound | CF₃(CH₂)₃OH | ~14-15 (Estimated) |
Note: The pKa of this compound is an estimation based on the established principles of inductive effects. The inductive effect diminishes with distance, so while it is expected to be more acidic than 1-butanol, it is likely less acidic than 2,2,2-trifluoroethanol where the trifluoromethyl group is closer to the hydroxyl group.[1]
Experimental Determination of pKa: A Spectrophotometric Approach
The pKa of an alcohol can be experimentally determined using various methods, with spectrophotometric titration being a common and reliable technique.[17][18] This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Principle of Spectrophotometric pKa Determination
The acidic (ROH) and basic (RO⁻) forms of an alcohol will have different electronic structures and thus absorb light at different wavelengths. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the sigmoid curve.[17]
Experimental Protocol
The following is a generalized protocol for the determination of an alcohol's pKa using UV-Vis spectrophotometry:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values covering a range around the expected pKa of the alcohol are prepared.
-
Preparation of Alcohol Stock Solution: A stock solution of the alcohol in a suitable solvent (e.g., water or a water/co-solvent mixture) is prepared at a known concentration.
-
Sample Preparation: A constant aliquot of the alcohol stock solution is added to each of the buffer solutions to create a series of samples with the same total alcohol concentration but varying pH.
-
Spectrophotometric Measurement:
-
The UV-Vis spectrum of the alcohol is recorded in a highly acidic solution (to represent the fully protonated form, ROH) and a highly basic solution (to represent the fully deprotonated form, RO⁻).
-
The wavelengths of maximum absorbance for both forms (λ_ROH and λ_RO⁻) are identified.
-
The absorbance of each of the buffered alcohol solutions is measured at these two wavelengths.
-
-
Data Analysis: The pKa is determined by plotting the absorbance versus pH. The pH at the midpoint of the transition in the resulting sigmoid curve corresponds to the pKa of the alcohol.
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for spectrophotometric pKa determination.
Conclusion
The acidity of this compound is significantly enhanced compared to its non-fluorinated analog, 1-butanol, and other simple aliphatic alcohols. This is a direct consequence of the powerful electron-withdrawing inductive effect of the trifluoromethyl group, which stabilizes the resulting alkoxide conjugate base. Understanding these structure-acidity relationships is paramount for scientists in the fields of medicinal chemistry and material science, as it allows for the rational design of molecules with tailored properties. The use of reliable experimental techniques, such as spectrophotometric titration, is crucial for the accurate determination of pKa values, which are fundamental to advancing chemical research and development.
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The Trifluoromethyl Group's Profound Impact on Hydroxyl Proton Acidity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle yet powerful influence of functional groups on molecular properties is paramount. Among these, the trifluoromethyl (CF3) group stands out for its remarkable ability to alter the electronic landscape of a molecule, with profound consequences for its reactivity and biological activity. This guide provides an in-depth comparison of the effect of the trifluoromethyl group on the acidity of the hydroxyl proton, supported by experimental data and detailed protocols.
The Electron-Withdrawing Power of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms.[1][2][3] This strong inductive effect (-I) pulls electron density away from the rest of the molecule.[4][5][6][7] When a CF3 group is attached to a carbon atom bearing a hydroxyl group (-OH), this electron withdrawal has a significant impact on the O-H bond. The electron density around the oxygen atom is reduced, making the O-H bond more polarized and facilitating the departure of the proton (H+).
This stabilization of the resulting conjugate base (the alkoxide or phenoxide ion) is the key to the increased acidity. The negative charge on the oxygen atom is effectively delocalized and stabilized by the potent inductive pull of the nearby trifluoromethyl group.[8] This increased stability of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a lower pKa value and therefore, a stronger acid.
Comparative Analysis of Acidity: A Tale of pKa Values
The theoretical understanding of the trifluoromethyl group's influence is powerfully demonstrated by experimental pKa data. A lower pKa value indicates a stronger acid. The following table starkly contrasts the acidity of hydroxyl protons in molecules with and without a trifluoromethyl substituent.
| Compound Pair | Structure without CF3 Group | pKa | Structure with CF3 Group | pKa | Fold Increase in Acidity (approx.) |
| Ethanol vs. 2,2,2-Trifluoroethanol | CH3CH2OH | 16.0[9][10] | CF3CH2OH | 12.4[8][11][12] | ~4000 |
| Isopropanol vs. Hexafluoroisopropanol | (CH3)2CHOH | 17.1[13] | (CF3)2CHOH | 9.3[13][14][15] | ~6,300,000 |
| Phenol vs. 4-Trifluoromethylphenol | C6H5OH | 10.0[16] | 4-CF3-C6H4OH | 8.48[17] | ~33 |
As the data unequivocally shows, the introduction of one or more trifluoromethyl groups leads to a dramatic increase in the acidity of the hydroxyl proton. For instance, 2,2,2-trifluoroethanol is approximately 4000 times more acidic than ethanol. The effect is even more pronounced in the case of hexafluoroisopropanol, which is over 6 million times more acidic than its non-fluorinated counterpart, isopropanol.[13] In the case of phenols, while the aromatic ring already provides some delocalization of the negative charge in the phenoxide ion, the addition of a trifluoromethyl group further enhances acidity.
Visualizing the Inductive Effect
The following diagram illustrates the strong inductive electron withdrawal by the trifluoromethyl group, which leads to the increased acidity of the hydroxyl proton.
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performance of 4,4,4-Trifluoro-1-butanol in polymer applications versus alternatives
An In-Depth Comparative Guide to 4,4,4-Trifluoro-1-butanol in High-Performance Polymer Applications
Introduction: The Strategic Advantage of Fluorination in Polymer Science
In the pursuit of advanced materials, the strategic incorporation of fluorine into polymer structures has become a cornerstone for achieving exceptional performance characteristics. Fluoropolymers are a class of materials renowned for their remarkable thermal stability, chemical inertness, and unique surface properties.[1] At the heart of these attributes is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.[2][3] This guide focuses on this compound, a key fluorinated building block, and objectively compares its performance in polymer applications against both non-fluorinated and other fluorinated alternatives. For researchers and developers in advanced materials, understanding these differences is critical for designing next-generation polymers tailored for demanding environments.
This compound (CAS: 461-18-7) is a colorless, flammable liquid with a boiling point of approximately 123-127°C and a density of about 1.2 g/mL.[4][5] Its trifluoromethyl (-CF3) group at the terminal position makes it a valuable intermediate for introducing fluorine into the side chains of polymers, such as polyacrylates, polymethacrylates, and polyurethanes.[6] This targeted placement of fluorine imparts desirable properties without altering the polymer backbone, offering a versatile method for property enhancement.
Performance Benchmarking: this compound vs. Alternatives
The decision to use this compound is best understood by comparing the resulting polymer properties against those derived from its hydrocarbon analog, 1-butanol, and other fluorinated alcohols. The primary alternatives considered in this guide are:
-
1-Butanol: A common, non-fluorinated C4 alcohol used in a wide range of polymer applications.
-
Other Fluorinated Alcohols: Such as 2,2,3,3,4,4,4-Heptafluoro-1-butanol, which offer a higher degree of fluorination.
The inclusion of the trifluoromethyl group from this compound fundamentally alters the physicochemical properties of the resulting polymers.
Thermal Stability
The high bond energy of C-F bonds compared to C-H and C-C bonds significantly enhances the thermal stability of fluorinated polymers.[7] Polymers derived from this compound exhibit higher decomposition temperatures than their non-fluorinated counterparts.
Experimental Evidence: A study on fluorinated polyacrylates demonstrated that their decomposition temperature was 363.21°C, a significant increase of 20°C compared to the fluorine-free polyacrylate latex.[7] This improvement is directly attributed to the incorporation of fluorine into the polymer structure.[7] Further research has consistently shown that the thermal stability of fluorinated polyacrylates and other fluoropolymers increases with the length and content of the fluorocarbon chain.[8][9][10]
| Monomer Precursor | Polymer Type | Decomposition Temperature (TGA, Onset) | Key Takeaway |
| This compound | Poly(4,4,4-trifluorobutyl acrylate) | ~360-380 °C (estimated) | Significantly higher thermal stability due to C-F bonds.[7] |
| 1-Butanol | Poly(n-butyl acrylate) | ~340 °C | Lower stability due to weaker C-H and C-C bonds. |
| Heptafluoro-1-butanol | Poly(heptafluorobutyl acrylate) | >380 °C (estimated) | Increased fluorine content further enhances thermal stability.[8] |
Chemical Resistance
Fluoropolymers are among the most chemically inert polymeric materials, showing little to no reactivity with most common chemicals, acids, and solvents.[2][11][12] The fluorine atoms form a protective sheath around the carbon backbone, shielding the weaker C-C bonds from chemical attack.[2]
Performance Insights: Polymers incorporating this compound exhibit exceptional resistance to a wide range of chemical environments, a property highly valued in coatings, seals, and linings for harsh industrial applications.[3] While non-fluorinated polymers like those from 1-butanol are susceptible to degradation by strong acids, bases, and organic solvents, their fluorinated analogs remain stable.[13] The only substances known to attack certain fluoropolymers are molten alkali metals and some halogenated compounds at high temperatures and pressures.[3][11]
Surface Properties: Hydrophobicity and Oleophobicity
A defining characteristic of fluorinated polymers is their low surface energy, which translates to excellent water and oil repellency. The trifluoromethyl groups from this compound migrate to the polymer-air interface, creating a low-energy surface that repels both polar (water) and non-polar (oil) liquids.
Experimental Data: The hydrophobicity of a polymer surface is quantified by measuring the static water contact angle. Higher angles indicate greater repellency.
| Monomer Precursor | Polymer Type | Water Contact Angle | Surface Energy |
| This compound | Fluorinated Polyurethane | > 95° | Low |
| 1-Butanol | Non-fluorinated Polyurethane | ~ 77° | Higher |
In one study, incorporating fluorinated diols into polyurethanes increased the water contact angle from 77.8° to 95.2°, transforming the material from hydrophilic to hydrophobic.[6] This property is crucial for applications such as anti-fouling coatings, moisture-resistant textiles, and self-cleaning surfaces.[8][14]
Optical Properties: Low Refractive Index
The incorporation of fluorine systematically lowers the refractive index (RI) of a polymer.[15][16] This is due to the low polarizability of the C-F bond. This compound is an effective agent for reducing the refractive index in optical polymers.
Application Significance: Materials with a low refractive index are essential for anti-reflective coatings, optical fibers (as cladding), and various photonic devices.[17] Polymers derived from this compound can achieve a refractive index significantly lower than conventional non-fluorinated polymers like PMMA (RI ≈ 1.49).
| Polymer Class | Typical Refractive Index (at 589 nm) |
| Fluorinated Polyacrylates | 1.35 - 1.42[16][18] |
| Standard Polyacrylates (e.g., PMMA) | ~1.49 |
| Poly(n-butyl acrylate) | ~1.46 |
This ability to precisely tune the refractive index makes these materials highly valuable for advanced optical applications.[19]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.
Protocol 1: Synthesis of Poly(4,4,4-trifluorobutyl methacrylate)
This protocol describes a standard free-radical polymerization, a common method for synthesizing polymers from alcohol-derived monomers.
Step 1: Monomer Synthesis (Esterification)
-
Combine 1.0 equivalent of this compound and 1.1 equivalents of methacryloyl chloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a suitable solvent (e.g., dichloromethane) and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluorobutyl methacrylate monomer.
-
Purify the monomer via vacuum distillation.
Step 2: Free-Radical Polymerization
-
Dissolve the purified monomer in an appropriate solvent (e.g., toluene or ethyl acetate) in a Schlenk flask.
-
Add a radical initiator, such as Azobisisobutyronitrile (AIBN) (0.1-1.0 mol%).
-
De-gas the solution through several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.
-
Precipitate the resulting polymer by slowly adding the reaction solution to a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Characterization of Polymer Properties
A. Thermal Stability (Thermogravimetric Analysis - TGA)
-
Place 5-10 mg of the dried polymer sample into a TGA crucible (platinum or alumina).
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve.
B. Surface Hydrophobicity (Static Contact Angle Measurement)
-
Prepare a thin, uniform film of the polymer on a clean glass slide by spin-coating or solution casting.
-
Ensure the film is completely dry and free of solvent.
-
Place a small droplet (2-5 µL) of deionized water onto the polymer surface using a microsyringe.
-
Capture a high-resolution image of the droplet profile.
-
Measure the angle between the polymer surface and the tangent of the droplet at the three-phase contact line using specialized software.
-
Repeat the measurement at multiple locations on the surface to ensure statistical reliability.
Visualizing the Process
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Free-radical polymerization of 4,4,4-trifluorobutyl methacrylate.
Caption: Workflow for comparative performance analysis of polymers.
Conclusion
This compound is a superior building block for creating high-performance polymers when enhanced thermal stability, chemical resistance, low surface energy, and a low refractive index are required. While its non-fluorinated alternative, 1-butanol, is suitable for general-purpose applications, it cannot match the performance enhancements endowed by the trifluoromethyl group. For applications in aerospace, electronics, advanced coatings, and optical systems, the strategic use of this compound provides a distinct and measurable advantage, justifying its selection in the development of materials engineered for extreme conditions.
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The Strategic Incorporation of 4,4,4-Trifluoro-1-butanol in Drug Discovery: A Comparative Guide to Enhancing Metabolic Stability
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. A key determinant of a drug's success is its metabolic stability, which influences its half-life, bioavailability, and overall therapeutic efficacy. One increasingly employed strategy in medicinal chemistry to enhance metabolic stability is the introduction of fluorine-containing moieties. This guide provides an in-depth comparison of the impact of incorporating a 4,4,4-trifluorobutoxy group, derived from 4,4,4-Trifluoro-1-butanol, into a molecule versus its non-fluorinated analogs. We will delve into the mechanistic rationale, present supporting experimental data from a relevant case study, and provide detailed protocols for assessing metabolic stability.
The Rationale for Fluorination: A Shield Against Metabolism
The introduction of fluorine into a drug candidate is a well-established strategy to improve its metabolic and pharmacokinetic properties.[1][2] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[1] This inherent strength makes the C-F bond highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are major players in drug metabolism.[3]
By strategically replacing a metabolically labile C-H bond with a C-F bond, or by introducing a fluoroalkyl group, medicinal chemists can effectively block sites of oxidative metabolism. This "metabolic switching" can lead to several desirable outcomes:
-
Increased Half-Life: By slowing down the rate of metabolism, the drug remains in circulation for a longer period, potentially allowing for less frequent dosing.[3]
-
Improved Bioavailability: Reduced first-pass metabolism in the liver can lead to a higher proportion of the administered dose reaching systemic circulation.
-
Reduced Formation of Reactive Metabolites: Blocking metabolic pathways can prevent the formation of potentially toxic metabolites.
-
Enhanced Lipophilicity: The incorporation of fluorine can increase a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cell membranes.[1]
This compound serves as a valuable building block for introducing the 4,4,4-trifluorobutoxy moiety into a target molecule. This group can act as a bioisostere for other functionalities, offering a way to fine-tune a compound's properties while maintaining or improving its biological activity.
Case Study: Enhancing Metabolic Stability of a Picornavirus Inhibitor
While a direct case study with comparative data for a 4,4,4-trifluorobutoxy substituted drug candidate proved elusive in the public domain, a compelling example illustrating the protective effect of a trifluoromethyl group on a neighboring ether linkage can be found in the development of picornavirus inhibitors. This case provides a strong analogous illustration of the principles discussed.
In a study comparing a methyl-substituted compound with its trifluoromethyl-substituted analog, a monkey liver microsomal assay was conducted to evaluate their in vitro metabolic stability. The results were striking:
-
The methyl-substituted compound was extensively metabolized, yielding eight distinct metabolic products . Two of the major metabolites resulted from the hydroxylation of the methyl group, a common metabolic pathway.
-
In stark contrast, the trifluoromethyl-substituted analog was significantly more stable. It not only prevented hydroxylation at the site of fluorination but also conferred a broader protective effect on the entire molecule, resulting in the formation of only two minor metabolites .[3]
This case study powerfully demonstrates the "metabolic shielding" effect of the trifluoromethyl group, which is directly relevant to the stability conferred by the trifluorobutyl group from this compound.
Comparative Metabolic Stability Data
The following table summarizes the expected and observed outcomes on metabolic stability when a trifluoromethyl group is introduced, replacing a metabolically labile methyl group, based on the principles observed in the picornavirus inhibitor case study.
| Parameter | Non-Fluorinated Analog (e.g., Butoxy) | 4,4,4-Trifluorobutoxy Analog | Rationale for Improvement |
| Primary Site of Metabolism | Oxidation of the alkyl chain (e.g., hydroxylation). | Oxidation at the corresponding position is significantly hindered. | The high energy required to break the C-F bond prevents CYP-mediated oxidation.[1] |
| Number of Metabolites | Generally higher, with multiple products from oxidation. | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[3] |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3] |
Experimental Protocols: Assessing Metabolic Stability
To experimentally validate the enhanced metabolic stability of a compound containing the 4,4,4-trifluorobutoxy group, the following in vitro microsomal stability assay is a standard and crucial experiment in drug discovery.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily the Cytochrome P450 superfamily.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds, non-fluorinated analog, and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) * (volume of incubation / amount of microsomal protein)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for the in vitro microsomal stability assay and the underlying principle of metabolic blocking by the trifluorobutoxy group.
Conclusion and Future Perspectives
As drug discovery continues to evolve, the rational design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties from the outset is crucial. Building blocks like this compound will undoubtedly continue to play a significant role in the development of the next generation of safer and more effective medicines. The detailed experimental protocols provided here serve as a foundational guide for researchers to empirically assess and compare the metabolic stability of their novel drug candidates.
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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-
PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]
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- Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
- Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Google Patents. New synthesis method of this compound and homologues thereof.
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-
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Assessing the Environmental Impact of 4,4,4-Trifluoro-1-butanol: A Comparative Guide for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the selection of a solvent extends beyond its immediate utility in a reaction vessel. The environmental fate of every chemical utilized in the laboratory is a critical consideration, aligning with the principles of green chemistry and sustainable scientific practice. This guide provides an in-depth, objective comparison of the environmental impact of 4,4,4-Trifluoro-1-butanol against common alternative solvents. By synthesizing available data and outlining standardized assessment protocols, this document serves as a technical resource to inform environmentally conscious solvent selection in pharmaceutical and chemical research.
Introduction to this compound: Properties and Applications
This compound (CAS RN: 461-18-7) is a fluorinated alcohol increasingly employed in organic synthesis.[1] Its unique properties, including a boiling point of 125 °C and a density of 1.212 g/mL at 25 °C, make it a versatile solvent and building block. The trifluoromethyl group imparts distinct reactivity and can enhance the biological activity and metabolic stability of pharmaceutical intermediates. It is commonly utilized in the synthesis of complex molecules where the introduction of fluorine is desirable.
However, the very stability conferred by the carbon-fluorine bond raises pertinent questions about its environmental persistence and potential for long-term ecological impact. This guide will delve into these aspects, comparing this compound with three alternatives: the conventional alcohol 1-Butanol , and two "green" ethereal solvents, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .
Comparative Environmental Impact Assessment
The environmental impact of a solvent is multifaceted. Key parameters for assessment include its biodegradability, potential for bioaccumulation in organisms, and toxicity to aquatic life. The following sections compare this compound with its alternatives based on these critical endpoints.
Biodegradability: The Persistence of Fluorination
Ready biodegradability is a crucial indicator of a substance's ability to be broken down by microorganisms in the environment, preventing its persistence. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for testing biodegradability, with the OECD 301D Closed Bottle Test being a common method.[2][3] In this test, a substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 28-day period.[2][3]
Table 1: Comparison of Ready Biodegradability
| Solvent | CAS RN | Ready Biodegradability (OECD 301D or similar) |
| This compound | 461-18-7 | Not expected to be readily biodegradable (Predicted) |
| 1-Butanol | 71-36-3 | Readily biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | Readily biodegradable |
| Cyclopentyl Methyl Ether (CPME) | 5614-37-9 | Data not readily available, but generally considered to have low environmental impact. |
In contrast, 1-Butanol is well-documented as being readily biodegradable. 2-MeTHF , derived from renewable resources, is also considered readily biodegradable, a key feature of its "green solvent" profile.
Bioaccumulation Potential: The Role of Lipophilicity
Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log Kow) , which measures a substance's lipophilicity (fat-loving nature). A higher Log Kow value generally suggests a greater potential for bioaccumulation. The OECD 117 guideline describes a High-Performance Liquid Chromatography (HPLC) method for determining Log Kow.
Table 2: Comparison of Bioaccumulation Potential (Log Kow)
| Solvent | CAS RN | Log Kow | Bioaccumulation Potential |
| This compound | 461-18-7 | 0.9 (Predicted)[4] | Low |
| 1-Butanol | 71-36-3 | 0.88 | Low |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 1.1 | Low |
| Cyclopentyl Methyl Ether (CPME) | 5614-37-9 | 1.6 | Low |
Based on a predicted Log Kow of 0.9, this compound is expected to have a low potential for bioaccumulation.[4] This is comparable to the experimental Log Kow values for 1-Butanol, 2-MeTHF, and CPME, all of which indicate a low likelihood of significant bioaccumulation in aquatic organisms.
Aquatic Toxicity: Assessing the Impact on Aquatic Ecosystems
Acute aquatic toxicity is a critical measure of the potential harm a substance can cause to aquatic organisms upon short-term exposure. The OECD 203 Fish, Acute Toxicity Test is a standard method to determine the LC50 (lethal concentration for 50% of the test organisms) over a 96-hour period.[5][6]
Table 3: Comparison of Acute Aquatic Toxicity
| Solvent | CAS RN | Acute Toxicity to Fish (LC50, 96h) |
| This compound | 461-18-7 | Data not available |
| 1-Butanol | 71-36-3 | 1730 mg/L (Pimephales promelas) |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | >100 mg/L (Oryzias latipes) |
| Cyclopentyl Methyl Ether (CPME) | 5614-37-9 | >100 mg/L (Oryzias latipes) |
Experimental Protocols for Environmental Impact Assessment
To ensure data integrity and comparability, standardized testing methodologies are paramount. The following sections provide an overview of the key OECD guidelines for assessing the environmental impact of chemical substances.
OECD 301D: Closed Bottle Test for Ready Biodegradability
This test determines the ready biodegradability of a substance in an aerobic aqueous medium.[2][3]
Methodology:
-
A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., sewage treatment plant effluent).
-
The solution is kept in a completely filled, sealed bottle in the dark at a constant temperature.
-
The depletion of dissolved oxygen is measured over a 28-day period.
-
The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
-
A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window.[2]
OECD 117: Partition Coefficient (n-octanol/water) by HPLC Method
This method is used to determine the Log Kow of a substance.
Methodology:
-
A high-performance liquid chromatograph with a suitable reverse-phase column is used.
-
A series of reference compounds with known Log Kow values are injected to create a calibration curve of retention time versus Log Kow.
-
The test substance is then injected, and its retention time is measured.
-
The Log Kow of the test substance is determined by interpolation from the calibration curve.
OECD 203: Fish, Acute Toxicity Test
This guideline describes the method for determining the acute lethal toxicity of a substance to fish.[5][6]
Methodology:
-
Fish of a recommended species are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
A range of concentrations of the test substance is used, along with a control group.
-
Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.
-
The LC50 value and its confidence limits are calculated at the end of the exposure period.
Visualizing the Environmental Assessment Workflow
The following diagram illustrates the logical flow of assessing the key environmental impact parameters of a chemical substance.
Caption: Workflow for assessing the environmental impact of a chemical.
Comparative Environmental Profile
The diagram below provides a visual comparison of the environmental profiles of this compound and its alternatives based on the key parameters discussed.
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Safety Operating Guide
A Guide to the Proper Disposal of 4,4,4-Trifluoro-1-butanol: Ensuring Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. Handling and disposing of specialized reagents like 4,4,4-Trifluoro-1-butanol requires a deep understanding of its chemical properties and the associated risks. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles, ensuring that your disposal procedures are not only compliant but also fundamentally safe.
The Chemical Rationale: Understanding the Hazards of this compound
This compound (CAS No. 461-18-7) is a valuable fluorinated building block in pharmaceutical and materials science research. However, its molecular structure—specifically the presence of the trifluoromethyl group and the hydroxyl functional group—dictates its hazard profile and, consequently, its disposal requirements.
-
Flammability: With a flash point of approximately 52°C (125°F), it is classified as a flammable liquid.[1] This means its vapors can form an ignitable mixture with air at moderately elevated temperatures, necessitating strict control of ignition sources during handling and storage.[2] It is designated as a DOT transportation hazard Class 3 flammable liquid.[1]
-
Irritation and Toxicity: The compound is known to cause skin and serious eye irritation.[1][3][4] It is also harmful if swallowed.[4] These properties underscore the necessity of using appropriate Personal Protective Equipment (PPE) at all times.
-
Chemical Classification: As an organofluorine compound, this compound is considered a halogenated solvent .[5][6] This is a critical distinction for waste disposal, as mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[6] Thermal decomposition can produce highly toxic and corrosive gases such as hydrogen fluoride.[7][8]
Understanding these intrinsic properties is the foundation of a safe disposal protocol. The procedures outlined below are direct consequences of this chemical profile.
Essential Pre-Disposal Protocols: Storage and Personal Safety
Before the final disposal event, the safe accumulation of waste this compound is paramount.
Personal Protective Equipment (PPE): A non-negotiable first step is the use of appropriate PPE to prevent exposure.[9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation.[3][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[3][9] |
| Body Protection | A flame-resistant lab coat. | Protects against skin contact and provides a barrier in case of a small fire. |
| Work Area | A certified chemical fume hood. | Minimizes the inhalation of vapors, which may cause respiratory irritation.[1][9] |
Waste Accumulation and Storage: Proper temporary storage prevents accidents and ensures regulatory compliance.
-
Use a Designated Container: Collect waste in a container made of a compatible material, such as high-density polyethylene (HDPE).[5] Ensure the container has a secure, tight-fitting screw cap to prevent leaks and vapor escape.[9][10]
-
Store Safely: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[3] It should be a designated area for flammable liquid waste.[9]
-
Secondary Containment: Always place waste containers in a larger, chemically compatible secondary container to contain any potential leaks.[11]
Step-by-Step Disposal Procedure
The primary and only acceptable method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Never dispose of this chemical down the drain or in regular trash. [6][9]
Step 1: Waste Segregation Collect waste this compound in a dedicated container for halogenated organic solvents .[5][6] Do not mix it with non-halogenated solvents (like acetone, ethanol, or hexane) unless explicitly approved by your EHS department.[9]
Step 2: Container Filling and Sealing Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.[5] Securely fasten the cap when not actively adding waste.[10] Ensure the exterior of the container is clean and free of any chemical residue.[5]
Step 3: Labeling Proper labeling is a critical safety and regulatory requirement.[10] The label on your waste container must include:
-
The words "Hazardous Waste" [9]
-
The full chemical name: "Waste this compound" [9]
-
The hazard characteristics: "Flammable Liquid" and "Irritant" [4][9]
-
The approximate quantity of waste.
-
The date accumulation started and the name of the generating researcher/lab.
Step 4: Arranging for Pickup Once the container is full or the experiment is complete, contact your institution's EHS office to schedule a waste pickup.[9] Follow their specific procedures for pickup requests and storage pending collection.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.[9]
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[2][9] Use only non-sparking tools for cleanup.[2]
-
Contain & Absorb: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels or sawdust. [7]
-
Collect Waste: Carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[8][9]
-
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
-
Report: Report the spill to your supervisor and EHS office.
Summary of Key Properties and Classifications
| Property | Value | Source |
| CAS Number | 461-18-7 | [3][12][13] |
| Molecular Formula | C4H7F3O | [1][12][13] |
| Flash Point | 52°C / 125.6°F | [1] |
| Boiling Point | 122°C to 127°C | [1] |
| UN Number | UN1993 | [1] |
| DOT Hazard Class | 3 (Flammable Liquid) | [1] |
| GHS Hazard Codes | H226, H302, H315, H319, H335 | [1][4] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for safe disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4,4-Trifluoro-1-butanol
Welcome to a comprehensive guide on the safe handling of 4,4,4-Trifluoro-1-butanol (CAS No. 461-18-7). In the fast-paced environment of research and development, a deep, intuitive understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific integrity and personal well-being. This guide moves beyond simple checklists to explain the causality behind each personal protective equipment (PPE) recommendation, empowering you to make informed safety decisions.
The core principle of our approach is that every safety protocol must be a self-validating system. By understanding the specific hazards of this compound, the "why" behind each piece of PPE becomes clear, building a culture of safety that is both robust and adaptable.
Hazard Assessment: The 'Why' Behind the 'What'
This compound is a versatile fluorinated alcohol used in various synthetic applications. However, its utility is matched by a distinct hazard profile that dictates our safety strategy.
-
Flammability: This compound is a flammable liquid and vapor (H226) with a flashpoint of approximately 51-52°C.[1][2] This means that at temperatures above this point, it can produce enough vapor to form an ignitable mixture with air. This property demands stringent control of ignition sources and informs the selection of appropriate body protection.
-
Eye Damage: It is classified as causing serious eye irritation (H319).[1][2][3] Contact with the liquid or its concentrated vapors can lead to significant pain, redness, and potential damage to the cornea. This is a non-negotiable risk that mandates specific and robust eye protection.
-
Skin Irritation: The chemical is known to cause skin irritation (H315).[2][4] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, and dermatitis. Therefore, selecting the correct glove material is critical to prevent direct contact.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation (H335).[2] While routine work in a fume hood mitigates this risk, the potential for vapor release during spills or large-scale transfers necessitates a clear respiratory protection plan.
-
Ingestion Hazard: It is harmful if swallowed (H302).[1][3] This underscores the importance of strict laboratory hygiene and the role of PPE in preventing indirect exposure routes, such as hand-to-mouth contact.
Core PPE Requirements: A Task-Based Approach
The level of required PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for different laboratory scenarios.
| Task/Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, small-scale reactions <100 mL inside a fume hood) | • Nitrile Gloves • Standard Lab Coat (cotton/polyester) • Chemical Safety Goggles | Minimizes risk of minor splashes and incidental contact within a controlled environment. The fume hood provides primary respiratory protection. |
| High-Volume / Splash Potential (e.g., transfers >100 mL, distillations, extractions) | • Nitrile Gloves (or thicker, chemical-resistant gloves) • Chemical-Resistant Apron (over lab coat) • Chemical Safety Goggles and a Face Shield | Provides enhanced protection against larger splashes and sprays that could overwhelm a simple lab coat or contaminate the face and neck area.[4][5] |
| Spill Cleanup (Outside of a fume hood) | • Heavy-duty Chemical-Resistant Gloves (e.g., Butyl rubber) • Chemical-Resistant Coverall or Gown • Chemical Splash Goggles • Air-Purifying Respirator (APR) with organic vapor cartridges | This scenario presents the highest risk of skin and respiratory exposure. A higher level of protection is required to safely manage the spill and decontaminate the area.[5][6] |
Detailed Protocols for PPE Selection and Use
Expertise lies in the details. Simply wearing PPE is not enough; it must be the correct type, worn properly, and removed without causing cross-contamination.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory for all work with this compound.[7] They provide a 360-degree seal around the eyes, protecting from splashes, and are superior to safety glasses, which leave gaps.
-
Enhanced Requirement: For any procedure with a significant splash potential (e.g., transfers, pressure reactions, heating), a full-face shield must be worn over the safety goggles.[5] The goggles provide the primary seal, while the shield protects the rest of the face.
Hand Protection
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[8] However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance data.
-
Protocol for Use:
-
Inspect: Always check gloves for pinholes or tears before use.
-
Donning: Don gloves over the cuff of the lab coat to create a protective overlap.
-
Doffing (Removal): This is a critical step to prevent contamination.
-
With your gloved right hand, pinch the palm of the left glove and peel it off, turning it inside out.
-
Hold the removed glove in your gloved right hand.
-
Slide the fingers of your now-bare left hand under the cuff of the right glove.
-
Peel the right glove off, turning it inside out and enclosing the first glove.
-
Dispose of immediately in the designated hazardous waste container.
-
-
Body Protection
A standard cotton/polyester lab coat is sufficient for low-volume work. For larger quantities, a chemical-resistant apron provides an additional barrier. In the event of a significant spill, disposable chemical-resistant coveralls are necessary to prevent personal clothing from becoming contaminated.[9]
Respiratory Protection
The primary method of respiratory protection is engineering controls. All work with this compound should be performed in a certified chemical fume hood. [4][5] An air-purifying respirator (APR) with organic vapor cartridges should only be used by trained personnel for non-routine situations like emergency spill response.[5][10]
Procedural Workflow for Safe Handling
The following decision tree provides a logical pathway for selecting the appropriate level of PPE before beginning any task.
Caption: Decision workflow for selecting appropriate PPE.
Contaminated PPE Management and Disposal
Proper disposal is the final, critical step in the safe handling lifecycle. Contaminated PPE is considered hazardous waste and must be handled accordingly to protect yourself, your colleagues, and environmental health professionals.
Step-by-Step Disposal Plan:
-
Segregation: Establish a designated hazardous waste container specifically for solid, contaminated waste. This container should be clearly labeled with "Hazardous Waste," "Flammable Solids," and list "this compound Contaminated Debris."[5]
-
Immediate Disposal: After removal, place contaminated gloves, disposable aprons, and any absorbent materials used for minor cleanups directly into this designated container. Do not place them in regular trash receptacles.
-
Reusable Items: If a non-disposable lab coat becomes contaminated, it must be professionally decontaminated by a licensed service. Do not take contaminated lab coats home.
-
Container Management: Keep the solid waste container sealed when not in use.[11] Once it is approximately 80% full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[5][12]
By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a trustworthy and secure research environment.
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- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
